Amifostine thiol dihydrochloride
Description
Properties
IUPAC Name |
2-(3-aminopropylamino)ethanethiol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2S.2ClH/c6-2-1-3-7-4-5-8;;/h7-8H,1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRLRDHLCIFZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCS.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31098-42-7 (Parent) | |
| Record name | 2-(3-Aminopropylamino)ethanethiol dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014653771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10163392 | |
| Record name | 2-(3-Aminopropylamino)ethanethiol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14653-77-1 | |
| Record name | 2-(3-Aminopropylamino)ethanethiol dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014653771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Aminopropylamino)ethanethiol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(3-aminopropyl)amino]ethane-1-thiol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(3-AMINOPROPYLAMINO)ETHANETHIOL DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE9VV16SZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core of Cytoprotection: An In-depth Technical Guide to the Free Radical Scavenging Activity of WR-1065
For Researchers, Scientists, and Drug Development Professionals
Introduction
WR-1065, the active thiol metabolite of the radioprotective drug amifostine, stands as a critical agent in mitigating cellular damage induced by radiation and certain chemotherapeutic agents. Its primary mechanism of action has long been attributed to its potent free radical scavenging ability, a crucial function in preventing damage to vital cellular components like DNA, proteins, and lipids. This technical guide delves into the core of WR-1065's free radical scavenging activity, presenting quantitative data, detailed experimental methodologies, and an exploration of the intricate signaling pathways it modulates.
Quantitative Analysis of Free Radical Scavenging
The efficacy of a free radical scavenger is best understood through quantitative measures of its reactivity with various radical species. While comprehensive IC50 values for WR-1065 against a wide array of radicals are not extensively documented in publicly available literature, key data from specialized techniques like pulse radiolysis provides invaluable insight into its scavenging prowess.
Table 1: Reaction Rate Constant of WR-1065 with Hydroxyl Radical (•OH) [1]
| Radical Species | Method | Second-Order Rate Constant (M⁻¹ s⁻¹) | Reference |
| Hydroxyl Radical (•OH) | Pulse Radiolysis | 9.2 ± 0.3 x 10⁹ | [1] |
Mechanisms of Action: Beyond Direct Scavenging
While direct scavenging of free radicals is a cornerstone of its protective effects, the biological activity of WR-1065 extends to the modulation of key cellular signaling pathways involved in the DNA damage response and cell cycle regulation. This multifaceted mechanism contributes significantly to its overall cytoprotective efficacy.
Signaling Pathways Modulated by WR-1065
WR-1065 has been shown to influence several critical signaling cascades, including the activation of Tip60, NF-κB, and a non-genotoxic pathway for p53 activation.
Caption: Multifaceted cytoprotective mechanisms of WR-1065.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to assessing the free radical scavenging and biological activity of WR-1065.
Pulse Radiolysis for Hydroxyl Radical Reaction Rate Constant Determination
Pulse radiolysis is a powerful technique used to study the kinetics of fast reactions involving short-lived radical species.[1]
Objective: To determine the second-order rate constant for the reaction of WR-1065 with hydroxyl radicals (•OH).
Principle: A high-energy electron pulse is used to generate a high concentration of hydroxyl radicals in an aqueous solution. The decay of these radicals, in the presence and absence of WR-1065, is monitored by kinetic spectrophotometry. By using a competition kinetics approach with a known scavenger, the rate constant for the reaction between WR-1065 and •OH can be calculated.
Materials:
-
Pulse radiolysis setup (e.g., linear accelerator)
-
Kinetic spectrophotometry system
-
WR-1065 solution of known concentration
-
Aqueous buffer solution (e.g., phosphate buffer)
-
Competition scavenger with a known rate constant for reaction with •OH (e.g., CNS⁻)[1]
-
N₂O-saturated water to convert hydrated electrons to •OH
Procedure:
-
Prepare N₂O-saturated aqueous solutions containing the competition scavenger at a known concentration.
-
Add varying concentrations of WR-1065 to these solutions.
-
Subject the solutions to a short pulse of high-energy electrons to generate •OH radicals.
-
Monitor the formation and decay of the transient species produced by the reaction of •OH with the competition scavenger (e.g., (CNS)₂⁻•) at its characteristic absorption wavelength.
-
The presence of WR-1065 will decrease the signal of the transient species from the competition scavenger in a concentration-dependent manner.
-
By plotting the inverse of the observed transient signal against the ratio of the concentrations of WR-1065 and the competition scavenger, the rate constant for the reaction of WR-1065 with •OH can be determined.
Caption: Workflow for pulse radiolysis experiment.
In Vitro Tip60 Acetyltransferase Activity Assay
This assay measures the ability of WR-1065 to directly activate the acetyltransferase activity of Tip60.[2]
Objective: To determine if WR-1065 can directly modulate the enzymatic activity of Tip60.
Principle: Purified Tip60 enzyme is incubated with a histone substrate (e.g., H4 peptide) and radiolabeled acetyl-CoA in the presence or absence of WR-1065. The incorporation of the radiolabeled acetyl group into the histone substrate is then quantified as a measure of Tip60 activity.
Materials:
-
Purified recombinant Tip60 enzyme
-
Histone H4 peptide substrate
-
[³H]-Acetyl-CoA
-
WR-1065
-
Reaction buffer
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing purified Tip60, histone H4 peptide, and reaction buffer.
-
Add varying concentrations of WR-1065 to the experimental tubes.
-
Initiate the reaction by adding [³H]-Acetyl-CoA.
-
Incubate the reactions at 30°C for a defined period.
-
Stop the reaction (e.g., by adding acid).
-
Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [³H]-Acetyl-CoA.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
An increase in radioactivity in the presence of WR-1065 indicates activation of Tip60 acetyltransferase activity.
Caption: Workflow for Tip60 acetyltransferase assay.
Conclusion
WR-1065 is a highly effective cytoprotective agent that operates through a dual mechanism: direct, potent scavenging of deleterious free radicals, particularly the highly reactive hydroxyl radical, and the intricate modulation of cellular signaling pathways critical for the DNA damage response. The quantitative data from pulse radiolysis firmly establishes its high reactivity with •OH. Furthermore, its ability to activate Tip60, influence the NF-κB pathway, and activate p53 through a non-genotoxic mechanism highlights a sophisticated mode of action that extends beyond simple radical interception. This in-depth understanding of WR-1065's multifaceted activity is paramount for researchers and drug development professionals seeking to leverage its therapeutic potential and develop novel, more effective cytoprotective strategies. Further research to quantify its scavenging efficacy against a broader range of reactive species will provide an even more complete picture of its antioxidant capabilities.
References
The In Vitro Conversion of Amifostine to WR-1065: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amifostine (Ethyol®), a cytoprotective agent, is an inactive prodrug that is dephosphorylated in vivo to its active free thiol metabolite, WR-1065. This conversion is a critical step for its function in mitigating the toxic side effects of chemotherapy and radiation therapy on normal tissues. This technical guide provides a comprehensive overview of the in vitro conversion of amifostine to WR-1065, detailing the underlying biochemical mechanisms, experimental protocols for its study, and quantitative analysis of the conversion process. The document is intended to serve as a resource for researchers and professionals involved in the study and development of cytoprotective agents.
Introduction
Amifostine, chemically known as S-2-(3-aminopropylamino)ethylphosphorothioic acid, was initially developed as a radioprotective agent.[1] Its clinical utility lies in its selective protection of normal tissues from the damaging effects of cytotoxic therapies.[2] This selectivity is primarily attributed to the differential metabolism of amifostine in normal versus tumor tissues. The conversion of the amifostine prodrug to its active metabolite, WR-1065, is catalyzed by the enzyme alkaline phosphatase (ALP).[3]
Biochemical Conversion of Amifostine to WR-1065
The bioactivation of amifostine is a single-step enzymatic reaction.
-
Enzymatic Dephosphorylation: The conversion of amifostine to WR-1065 is catalyzed by alkaline phosphatase, an enzyme that is often bound to the plasma membrane of cells, particularly endothelial cells in normal tissues.[4] The enzyme hydrolyzes the phosphorothioate bond of amifostine, which results in the release of the active thiol WR-1065 and an inorganic phosphate group.[4]
-
Role of pH: The activity of alkaline phosphatase is highly dependent on pH, with optimal activity observed in alkaline conditions.[5] Consequently, the conversion of amifostine to WR-1065 occurs more rapidly at an alkaline pH.[6] The acidic microenvironment often found in tumor tissues can inhibit ALP activity, contributing to the selective protection of normal tissues.
Factors Influencing WR-1065 Stability
Once formed, the active metabolite WR-1065 is susceptible to oxidation. This process is influenced by several factors, including the presence of trace metal ions like Cu2+ and Fe3+, temperature, and the concentration of WR-1065 itself. The oxidation of WR-1065 can be inhibited by the addition of KCN.
Quantitative Analysis of Amifostine to WR-1065 Conversion
The rate of conversion of amifostine to WR-1065 is influenced by several factors. The following tables summarize the key parameters affecting this conversion in vitro.
| Parameter | Condition | Effect on Conversion Rate | Citation |
| pH | Alkaline | Increased | [6] |
| Neutral (Physiological pH ~7.4) | Optimal for many experimental setups | [4] | |
| Acidic | Decreased | [4] | |
| Alkaline Phosphatase (ALP) Concentration | Higher Concentration | Increased | [7] |
| Lower Concentration | Decreased | [7] | |
| Temperature | 37°C | Optimal for enzymatic activity | [5] |
| Lower or Higher than 37°C | Decreased | [5] |
Table 1: Factors Affecting the In Vitro Conversion Rate of Amifostine to WR-1065
| Parameter | Value | Citation | | --- | --- | | Half-life of Amifostine (in plasma) | Approximately 9 minutes |[6] | | Half-life of WR-1065 (in plasma) | Approximately 15 minutes |[6] | | Optimal pH for Alkaline Phosphatase | Around 7.0-10.5 (substrate dependent) |[5][8] | | Effective in vitro concentration of Amifostine (with sufficient ALP) | 250 - 5000 µg/mL |[4] | | Effective in vitro concentration of WR-1065 | 0.25 - 4 mM |[4][9] | | Recommended exogenous Alkaline Phosphatase concentration for in vitro assays | 0.5 - 1 U/mL |[4] |
Table 2: Key Quantitative Parameters for In Vitro Studies
Experimental Protocols
In Vitro Conversion of Amifostine to WR-1065
This protocol describes a general method for the enzymatic conversion of amifostine to WR-1065 in a cell-free system.
Materials:
-
Amifostine
-
Alkaline Phosphatase (from bovine intestinal mucosa or other suitable source)
-
Reaction Buffer (e.g., Tris-HCl, pH 8.0-9.0)
-
Deionized water
Procedure:
-
Prepare a stock solution of amifostine in deionized water.
-
Prepare a working solution of alkaline phosphatase in the reaction buffer.
-
In a microcentrifuge tube, combine the amifostine solution with the alkaline phosphatase working solution.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by heat inactivation of the enzyme (e.g., heating at 65°C for 10 minutes) or by adding a phosphatase inhibitor.
-
The resulting solution containing WR-1065 can be used for subsequent experiments or analytical quantification.
Quantification of WR-1065 using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general outline for the quantification of WR-1065. Specific parameters may need to be optimized based on the HPLC system and column used.
Materials:
-
Sample containing WR-1065
-
Internal standard (e.g., Cysteine)
-
Derivatizing agent (e.g., o-phthaldialdehyde, OPA)
-
Mobile phase (e.g., a mixture of methanol and phosphate buffer)
-
HPLC system with a suitable column (e.g., RP-C18) and detector (e.g., UV or fluorescence)
Procedure:
-
Sample Preparation: If necessary, perform a protein precipitation step for biological samples.
-
Derivatization: React the sample and internal standard with the OPA derivatizing agent to form a fluorescent adduct.
-
HPLC Analysis: Inject the derivatized sample onto the HPLC column.
-
Detection: Monitor the elution of the derivatized WR-1065 and internal standard using the detector.
-
Quantification: Determine the concentration of WR-1065 by comparing its peak area to that of the internal standard and a standard curve. A linear relationship between absorbance and concentration is typically observed over a defined range.[10]
In Vitro Cytoprotection Assay (Clonogenic Assay)
This assay assesses the ability of WR-1065 to protect cells from the cytotoxic effects of radiation or chemotherapy.
Materials:
-
Target cell line
-
Cell culture medium
-
Amifostine or WR-1065
-
Alkaline Phosphatase (if using amifostine with cells having low endogenous ALP)
-
Cytotoxic agent (e.g., cisplatin, ionizing radiation)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Plate cells at a density that will result in approximately 50-100 colonies per dish or well after treatment.
-
Pre-treatment: Treat the cells with amifostine (with or without exogenous ALP) or WR-1065 for a defined period (e.g., 20-30 minutes) before applying the cytotoxic challenge.[4]
-
Cytotoxic Challenge: Expose the cells to the chemotherapeutic agent or radiation.
-
Colony Formation: Incubate the cells for a period that allows for colony formation (typically 7-14 days).
-
Staining and Counting: Fix the colonies with a suitable fixative (e.g., methanol) and stain with crystal violet. Count the number of colonies containing more than 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. A novel electrochemical platform for assay of alkaline phosphatase based on amifostine and ATRP signal amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ujms.net [ujms.net]
- 5. Clinical Pharmacokinetics of Amifostine and WR1065 in Pediatric Patients with Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amifostine Prophylaxis in Irradiated Breast Reconstruction: A Study of Oncologic Safety In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cytoprotective Effects of Amifostine's Active Metabolite, WR-1065
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cytoprotective mechanisms of WR-1065, the active metabolite of the prodrug amifostine (Ethyol®). Amifostine is an FDA-approved cytoprotective agent used to mitigate the toxicities of radiation therapy and certain chemotherapeutic agents.[1] Its efficacy is attributed to its dephosphorylated form, WR-1065, a thiol-containing compound that exerts its protective effects through a multifaceted mechanism of action.[1] This document summarizes key quantitative data, details experimental protocols for assessing cytoprotection, and visualizes the complex signaling pathways involved.
Mechanisms of Cytoprotection
WR-1065's protective effects in normal tissues are attributed to several key mechanisms, including the scavenging of free radicals, modulation of DNA damage response pathways, and induction of transient cell cycle arrest.[2][3][4] Notably, the selective protection of normal tissues over tumor tissues is thought to be due to lower levels of alkaline phosphatase on the surface of tumor cells, leading to reduced conversion of amifostine to the active WR-1065 metabolite.[1]
Free Radical Scavenging
As a thiol-containing compound, WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by radiation and chemotherapy.[2][3] This direct antioxidant activity is a primary mechanism of its radioprotective capabilities.[2] However, the direct free radical scavenging activity of WR-1065 is relatively short-lived, persisting for approximately 30 minutes to an hour after intracellular uptake.[2]
Modulation of DNA Damage Signaling Pathways
Beyond its direct scavenging effects, WR-1065 influences key signaling pathways involved in the cellular response to DNA damage. This includes the activation of p53 and the ATM (Ataxia-Telangiectasia Mutated) kinase, as well as the regulation of the Tip60 acetyltransferase.
WR-1065 has been shown to induce the accumulation and activation of the p53 tumor suppressor protein.[5][6] This activation occurs through a DNA-damage-independent pathway and may involve the direct reduction of key cysteines in p53 by WR-1065.[5] Activated p53 can then induce the expression of downstream targets like the cyclin-dependent kinase inhibitor p21waf-1, leading to cell cycle arrest and allowing more time for DNA repair.[6] Some studies suggest this p53-mediated cellular growth arrest is a crucial mechanism for the selective cytoprotection of normal cells. However, other research indicates that the cytoprotective effects of WR-1065 during irradiation can be independent of the p53 status of the cell.[7][8]
WR-1065 can lead to a modest increase in the kinase activity of ATM, a central regulator of the DNA damage response.[3] More significantly, WR-1065 robustly activates the Tip60 acetyltransferase, which is an upstream regulator of ATM.[3] The activation of Tip60 by WR-1065 appears to make a significant contribution to its radioprotective effects.[3]
Cell Cycle Arrest
WR-1065 can induce a delay in cell cycle progression, particularly a G1/S transition delay in cells with functional p53.[6] This cell cycle arrest provides an extended window for the cell to repair DNA damage before entering the synthesis phase, thereby preventing the propagation of mutations. In some cancer cells, WR-1065 has been observed to induce arrest in both the G1 and G2 phases.[9]
Quantitative Data on Cytoprotective Effects
The following tables summarize quantitative data from various studies investigating the cytoprotective efficacy of WR-1065.
Table 1: Radioprotective Effects of WR-1065 on Cell Survival
| Cell Line | Treatment Conditions | Endpoint | Protection Factor (PF) / Dose Modifying Factor (DMF) | Reference |
| RKO36 (human colorectal carcinoma) | 4 mM WR-1065, 30 min prior to X-ray irradiation | Clonogenic survival | Significant radioprotection observed | [2] |
| Human Glioma Cell Lines (U87, D54 - p53 wild-type) | 4 mM WR-1065, 30 min prior to irradiation | Clonogenic survival | PF: 2.4 (U87), 1.9 (D54) | [7][8] |
| Human Glioma Cell Lines (U251, A172 - p53 mutant) | 4 mM WR-1065, 30 min prior to irradiation | Clonogenic survival | PF: 2.6 (U251), 2.8 (A172) | [7][8] |
| A-T cells | WR-1065 prior to irradiation | Clonogenic survival | DMF: 1.9 | [3] |
| A-TATM cells (ATM complemented) | WR-1065 prior to irradiation | Clonogenic survival | DMF: 1.8 | [3] |
| Tip60wt cells | WR-1065 prior to irradiation | Clonogenic survival | DMF: 3.3 | [3] |
| Tip60HD cells (catalytically inactive) | WR-1065 prior to irradiation | Clonogenic survival | DMF: 1.9 | [3] |
| Mouse Jejunum (proliferating crypt cells) | 400 mg/kg WR-1065, 15-30 min prior to irradiation | DNA single-strand breaks | PF: 1.13 - 1.28 | [10] |
| Mouse Jejunum (proliferating crypt cells) | 200 mg/kg WR-1065 prior to irradiation | DNA single-strand breaks | PF: 1.12 +/- 0.07 | [10] |
| Mouse Jejunum | 200 mg/kg WR-1065 prior to irradiation | Microcolony survival | PF: ~2.0 | [10] |
Table 2: Effects of WR-1065 on Topoisomerase IIα
| Cell Line | WR-1065 Concentration | Effect on Topo IIα Activity | Effect on Topo IIα Phosphorylation | Reference |
| CHO AA8 | 4 µM - 4 mM | 50% reduction | 42% - 48% decrease | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the cytoprotective effects of WR-1065.
Clonogenic Cell Survival Assay
This assay is a fundamental method to determine the effectiveness of a cytotoxic agent and the protective effect of a cytoprotective agent.
Protocol:
-
Cell Culture: Cells are grown in monolayer cultures in appropriate media and conditions.
-
Treatment: Exponentially growing cells are treated with WR-1065 at a specified concentration (e.g., 4 mM) for a designated time (e.g., 30 minutes) immediately before exposure to varying doses of ionizing radiation.[2]
-
Plating: Following irradiation, cells are harvested by trypsinization, resuspended in fresh medium, and plated at densities calculated to yield approximately 50-100 colonies per dish.[2]
-
Incubation: Plates are incubated for 10-14 days to allow for colony formation.[2]
-
Staining and Counting: Colonies are fixed with a solution like 20% ethanol and stained with crystal violet. Colonies containing more than 50 cells are counted.[2]
-
Data Analysis: The number of surviving colonies is divided by the number of plated cells to calculate the plating efficiency and survival fraction for each treatment.[2] Protection factors (PF) or Dose Modifying Factors (DMF) can then be calculated by comparing the survival curves of cells treated with and without WR-1065.[3][8]
In Vitro Tip60 Acetylation Assay
This assay measures the enzymatic activity of the Tip60 acetyltransferase.
Protocol:
-
Immunopurification of Tip60: Tip60 is immunopurified from cell lysates (e.g., HeLa cells).[3]
-
Pre-incubation with WR-1065: The purified Tip60 is incubated in vitro with increasing concentrations of WR-1065.[12]
-
Acetylation Reaction: Acetyl-CoA and a substrate, such as a histone H4 peptide, are added to the mixture.[12]
-
Measurement of Activity: The level of Tip60 acetyltransferase activity is measured, typically by quantifying the incorporation of the acetyl group into the substrate.[12]
Western Blot Analysis for ATM Activation
This technique is used to detect the activation of the ATM kinase through its autophosphorylation.
Protocol:
-
Cell Treatment: Cells (e.g., HeLa cells) are treated with WR-1065, ionizing radiation, or a combination of both.[3][12]
-
Protein Extraction: At various time points post-treatment, cell extracts are prepared.
-
SDS-PAGE and Western Blotting: The protein extracts are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Antibody Incubation: The membrane is probed with primary antibodies specific for total ATM and phosphorylated ATM (pATM), typically on serine 1981.[3][12]
-
Detection: Following incubation with a secondary antibody, the protein bands are visualized and quantified. The level of ATM phosphorylation is normalized to the total ATM protein level.[3][12]
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the cytoprotective effects of WR-1065.
Caption: Signaling pathways modulated by WR-1065 for cytoprotection.
Caption: Workflow for the clonogenic cell survival assay.
Conclusion
WR-1065, the active metabolite of amifostine, is a potent cytoprotective agent with a complex and multifaceted mechanism of action. Its ability to scavenge free radicals, modulate critical DNA damage response pathways involving p53, ATM, and Tip60, and induce cell cycle arrest collectively contribute to its efficacy in protecting normal tissues from the damaging effects of radiation and chemotherapy. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of this important cytoprotective agent.
References
- 1. karger.com [karger.com]
- 2. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of p53 by the cytoprotective aminothiol WR1065: DNA-damage-independent pathway and redox-dependent modulation of p53 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cytoprotective aminothiol WR1065 activates p21waf-1 and down regulates cell cycle progression through a p53-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytoprotection by WR-1065, the active form of amifostine, is independent of p53 status in human malignant glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioprotection of mouse jejunum by WR-2721 and WR-1065: effects on DNA strand-break induction and rejoining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WR‐1065, an active metabolite of the cytoprotector amifostine, affects phosphorylation of topoisomerase IIα leading to changes in enzyme activity and cell cycle progression in CHO AA8 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of WR-1065 in DNA Damage Repair Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WR-1065, the active thiol metabolite of the radioprotective drug amifostine, plays a multifaceted role in the cellular response to DNA damage. While its primary clinical application is the protection of normal tissues from the cytotoxic effects of radiation and chemotherapy, the underlying mechanisms involve intricate interactions with DNA damage repair pathways. This technical guide provides an in-depth exploration of the core functions of WR-1065 in DNA repair, with a focus on its modulatory effects on homologous recombination, its influence on key enzymatic activities, and its impact on signaling cascades that govern the DNA damage response. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical pathways and workflows are visualized to offer a comprehensive resource for researchers and drug development professionals.
Modulation of Homologous Recombination
A significant body of evidence points to the modulation of homologous recombination (HR) as a key mechanism of WR-1065's radioprotective and genome-stabilizing effects. Rather than enhancing HR, WR-1065 appears to suppress hyper-recombination induced by DNA damaging agents, a process that can lead to genomic instability.[1][2]
Suppression of DNA Damage-Induced Hyper-Recombination
WR-1065 has been shown to decrease the frequency of HR events triggered by various DNA damaging agents. This effect is observed at both high (mM) concentrations that provide immediate radioprotection and at low (µM) concentrations that are effective in preventing delayed genomic instability.[1][3] The suppression of excessive recombination is thought to be a crucial mechanism by which WR-1065 protects cells from the long-term deleterious consequences of DNA damage.[1][2]
Interaction with Chromatin and Polyamines
The mechanism by which WR-1065 influences HR is likely multifactorial. One proposed mechanism involves its interaction with chromatin. As a divalent cation under physiological conditions, WR-1065 can bind to DNA in a manner similar to polyamines like spermine and spermidine.[4] This interaction can alter DNA supercoiling and chromatin structure, potentially facilitating DNA repair processes.[4] Furthermore, treatment with WR-1065 has been shown to increase the intracellular synthesis of polyamines, which are known to stabilize chromatin structure through electrostatic interactions.[4]
Quantitative Data on Homologous Recombination Modulation
The following table summarizes key findings on the effect of WR-1065 on homologous recombination frequency.
| Cell Line | Inducing Agent | WR-1065 Concentration and Duration | Reduction in HR Frequency | Reference |
| SPD8 (Chinese Hamster) | 0.2 mM Hydroxyurea (24h) | 4 mM (30 min) | Statistically significant | [4] |
| SPD8 (Chinese Hamster) | 0.2 mM Hydroxyurea (24h) | 40 µM (24h) | Statistically significant | [4] |
| SPD8 (Chinese Hamster) | 100 nM Camptothecin (1h) | 4 mM (30 min) | Statistically significant | [4] |
| SPD8 (Chinese Hamster) | 100 nM Camptothecin (1h) | 40 µM (24h) | Statistically significant | [4] |
| S31WT (Human) | I-SceI expression | 4 mM (30 min) | Statistically significant (P < 0.001) | [4] |
| S31WT (Human) | I-SceI expression | 40 µM (24h) | Statistically significant (P < 0.001) | [4] |
Inhibition of Topoisomerase IIα Activity
WR-1065 has been identified as a catalytic inhibitor of topoisomerase IIα, a key enzyme involved in resolving DNA topological problems during replication, transcription, and chromosome segregation.[5][6] This inhibition is a distinct mechanism from its free-radical scavenging properties and contributes to its effects on the cell cycle and DNA repair.
Catalytic Inhibition and Cell Cycle Arrest
By inhibiting the catalytic activity of topoisomerase IIα, WR-1065 can lead to an accumulation of cells in the G2 phase of the cell cycle.[5][7] This G2 arrest provides an extended timeframe for the cell to repair DNA damage before entering mitosis, thereby preventing the propagation of genomic errors. The inhibition is not due to a reduction in the amount of topoisomerase IIα protein but rather a direct effect on its enzymatic function.[8]
Quantitative Data on Topoisomerase IIα Inhibition
The inhibitory effect of WR-1065 on topoisomerase IIα activity has been quantified in several studies.
| Cell Line | WR-1065 Concentration Range | Reduction in Topoisomerase IIα Activity | Reference |
| CHO AA8 | 4 µM to 4 mM | ~50% | [5][7] |
| CHO K1 | 4 mM | ~50% | [8] |
Influence on DNA Damage Signaling: The Tip60-ATM Pathway
Recent evidence suggests that WR-1065 can directly influence upstream signaling pathways of the DNA damage response, independent of its antioxidant properties. A key interaction has been identified with the Tip60 acetyltransferase, a crucial regulator of the Ataxia Telangiectasia Mutated (ATM) kinase.
Activation of Tip60 Acetyltransferase
WR-1065 has been shown to directly activate the acetyltransferase activity of Tip60.[9][10] Tip60, in turn, is a primary activator of ATM, a central kinase in the DNA damage response that is triggered by double-strand breaks.[11] This activation of Tip60 by WR-1065 represents a novel mechanism for its radioprotective effects, suggesting that it can prime the DNA damage response machinery.[9]
Downstream Effects on ATM Signaling
The activation of Tip60 by WR-1065 leads to a modest increase in ATM kinase activity.[9] While this activation is not as robust as that induced by ionizing radiation, it suggests a mechanism by which WR-1065 can contribute to a more efficient DNA damage response. The activation of the Tip60-ATM pathway can lead to the phosphorylation of a multitude of downstream targets involved in cell cycle control and DNA repair.[12]
Role in Other DNA Repair Pathways
While the influence of WR-1065 on homologous recombination and topoisomerase II is well-documented, its direct role in other major DNA repair pathways, such as Non-Homologous End Joining (NHEJ), Base Excision Repair (BER), and Nucleotide Excision Repair (NER), is less clear from the current body of scientific literature. It is plausible that the effects of WR-1065 on chromatin structure and cell cycle progression indirectly influence the efficiency of these pathways. However, direct modulation of key enzymatic components of NHEJ (e.g., DNA-PKcs, Ku70/80, DNA Ligase IV), BER (e.g., APE1, DNA glycosylases), or NER (e.g., ERCC1-XPF, XPA) by WR-1065 has not been a primary focus of published research to date.
Experimental Protocols
Clonogenic Survival Assay
This assay is fundamental for assessing the radioprotective effects of WR-1065.[1][13]
Materials:
-
Cell culture medium (e.g., DMEM) with serum and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
WR-1065 solution (freshly prepared)
-
Cell culture plates (e.g., 6-well or 100-mm dishes)
-
Irradiation source (e.g., X-ray machine)
-
Fixative (e.g., 70% ethanol or a mixture of methanol and acetic acid)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in approximately 50-100 colonies per plate in the untreated control. The exact number of cells to plate will vary depending on the cell line and the radiation dose. Allow cells to attach overnight.
-
WR-1065 Treatment: Aspirate the medium and add fresh medium containing the desired concentration of WR-1065 (e.g., 4 mM). Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Irradiation: Immediately following WR-1065 treatment, irradiate the cells with the desired dose of radiation. A control group should be sham-irradiated.
-
Colony Formation: After irradiation, remove the WR-1065-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Incubate the plates for 7-14 days, depending on the cell line's growth rate, to allow for colony formation.
-
Fixation and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with the fixative solution for 10-15 minutes. After fixation, stain the colonies with crystal violet solution for 10-20 minutes.
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) for each treatment condition: PE = (number of colonies formed / number of cells seeded) x 100%. The surviving fraction (SF) is then calculated as: SF = PE of treated cells / PE of control cells.
In Vitro Topoisomerase II Decatenation Assay
This assay measures the catalytic activity of topoisomerase IIα by its ability to separate catenated DNA networks, typically using kinetoplast DNA (kDNA).[5][14]
Materials:
-
Purified topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M KCl, 100 mM MgCl2, 5 mM DTT, 300 µg/ml BSA)
-
10 mM ATP solution
-
WR-1065 solution
-
Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel (1%)
-
Ethidium bromide
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µl reaction, combine 2 µl of 10x reaction buffer, 2 µl of 10 mM ATP, and an appropriate amount of kDNA (e.g., 200 ng). Add WR-1065 at various concentrations to the respective tubes. Add sterile water to bring the volume to just under 20 µl.
-
Enzyme Addition: Add a standardized amount of purified topoisomerase IIα to each reaction tube.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µl of stop buffer/loading dye.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the dye front has migrated a sufficient distance.
-
Visualization: Visualize the DNA bands under UV illumination. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well or migrate very slowly. The degree of decatenation is a measure of topoisomerase IIα activity.
Conclusion
WR-1065 is a potent modulator of the DNA damage response, exerting its effects through a combination of mechanisms that extend beyond its well-established role as a free radical scavenger. Its ability to suppress hyper-recombination, inhibit topoisomerase IIα, and activate the Tip60-ATM signaling pathway collectively contribute to its radioprotective and genome-stabilizing properties. This technical guide provides a foundational understanding of these core mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring and harnessing the therapeutic potential of WR-1065 and related compounds. Future research should aim to further elucidate the interplay between these pathways and explore the potential for combination therapies that leverage the unique properties of WR-1065.
References
- 1. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inspiralis.com [inspiralis.com]
- 4. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WR-1065, an active metabolite of the cytoprotector amifostine, affects phosphorylation of topoisomerase II alpha leading to changes in enzyme activity and cell cycle progression in CHO AA8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further evidence that the radioprotective aminothiol, WR-1065, catalytically inactivates mammalian topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WR‐1065, an active metabolite of the cytoprotector amifostine, affects phosphorylation of topoisomerase IIα leading to changes in enzyme activity and cell cycle progression in CHO AA8 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A role for the Tip60 histone acetyltransferase in the acetylation and activation of ATM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
The Influence of Amifostine Thiol Dihydrochloride on p53 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of amifostine thiol dihydrochloride and its active metabolite, WR-1065, on the p53 signaling pathway. The tumor suppressor protein p53 plays a critical role in cellular response to stress, orchestrating cell cycle arrest, apoptosis, and DNA repair. Understanding how amifostine modulates this pivotal pathway is crucial for its application in cytoprotection during cancer therapy and for exploring its potential in other therapeutic areas.
Core Interactions and Mechanisms
Amifostine, through its active metabolite WR-1065, exerts a complex and multifaceted influence on the p53 signaling network. The primary mechanism of action is not through the induction of DNA damage, a classical trigger for p53 activation. Instead, WR-1065 appears to activate p53 via a non-genotoxic pathway involving the c-Jun N-terminal kinase (JNK).[1][2][3][4] This alternative stress signaling pathway leads to the phosphorylation of p53 at threonine 81 (Thr-81), contributing to its stabilization and accumulation.[1][4]
Furthermore, WR-1065 has been shown to directly modulate the DNA-binding activity of p53 through a redox-dependent mechanism, suggesting a direct interaction with the p53 protein.[2] This can lead to conformational changes in the p53 protein, and in some instances, restore the transcriptional activity of certain p53 mutants.[5][6][7][8]
The cytoprotective effects of amifostine, particularly the induction of G1 cell cycle arrest, are largely dependent on the presence of a functional p53 protein.[5][9][10] However, amifostine can also induce a G2 cell cycle arrest and the expression of the cyclin-dependent kinase inhibitor p21 through p53-independent mechanisms.[5]
The impact of amifostine on p53-mediated apoptosis is more nuanced and appears to be context-dependent. Some studies indicate that p53-proficient cells exhibit resistance to amifostine-induced apoptosis.[5][9] Conversely, other research suggests that amifostine can impair p53-dependent apoptosis by reducing the activation of pro-apoptotic genes.[11]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the effect of amifostine and WR-1065 on p53 signaling and its downstream effects.
Table 1: Effect of Amifostine on Cell Cycle Distribution
| Cell Line | p53 Status | Treatment | G1 Arrest | G2 Arrest | Reference |
| HCT116 | Proficient | Amifostine | Yes | Yes | [5] |
| HCT116 | Deficient | Amifostine | No | Yes | [5] |
Table 2: Effect of Amifostine on Protein Expression
| Cell Line | p53 Status | Treatment | p53 Expression | p21 Expression | Bax Expression | Reference | |---|---|---|---|---|---| | HCT116 | Proficient | Amifostine | Induced | Induced | - |[5] | | HCT116 | Deficient | Amifostine | - | Induced | - |[5] | | Immature Mouse Ovary | Wild-type | γ-irradiation + Amifostine | Suppressed increase | - | Suppressed increase |[12] | | NB4, K562 | Expressing p53-Val(135) | Amifostine | - | Down-regulated | - |[11] | | T-47D (mutant p53) | Mutant | Amifostine | - | Increased | - |[8] | | MDA-MB 231 (mutant p53) | Mutant | Amifostine | - | No activation | - |[8] |
Table 3: Effect of Amifostine on Apoptosis
| Cell Line | p53 Status | Treatment | Effect on Apoptosis | Reference | |---|---|---|---| | HCT116 | Proficient vs. Deficient | Amifostine | p53-proficient cells showed low-level resistance |[5] | | K562, NB4 | Expressing p53-Val(135) | Amifostine | Dramatically reduced p53-mediated apoptosis |[11] | | T-47D (mutant p53) | Mutant | Amifostine | Increased |[8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the effects of amifostine on p53.
Caption: Amifostine's effect on the p53 signaling pathway.
Caption: General experimental workflow for analysis.
Detailed Experimental Protocols
The following are representative methodologies extracted from the cited literature for key experiments.
Cell Culture and Treatment
-
Cell Lines: HCT116 human colon carcinoma cells (p53-proficient and p53-deficient), T-47D and MDA-MB 231 human breast cancer cells (mutant p53), K562 and NB4 human myeloid leukemia cells (expressing temperature-sensitive p53-Val(135)).[5][8][11]
-
Culture Conditions: Cells are typically maintained in RPMI 1640 or DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Amifostine/WR-1065 Treatment: Amifostine is dissolved in a suitable solvent (e.g., distilled water or culture medium). Concentrations used in studies range from 0.1 to 4 mM.[3][8] Treatment durations vary from a few hours to 48 hours or more, depending on the endpoint being measured.[8][9]
Western Blot Analysis
-
Purpose: To determine the protein levels of p53, p21, and other relevant proteins.
-
Protocol:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein (e.g., 20-50 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against p53, p21, Bax, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis
-
Purpose: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Protocol:
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
After incubation in the dark for 30 minutes at room temperature, the DNA content of the cells is analyzed by flow cytometry.
-
The percentages of cells in G1, S, and G2/M phases are quantified using cell cycle analysis software.
-
Apoptosis Assays
-
Annexin V/PI Staining:
-
Purpose: To distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Protocol: Cells are harvested and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide are added, and the cells are incubated in the dark for 15 minutes at room temperature before analysis by flow cytometry.
-
-
Caspase Activity Assay:
-
Purpose: To measure the activity of executioner caspases (e.g., caspase-3).
-
Protocol: Cell lysates are incubated with a fluorogenic or colorimetric caspase substrate. The resulting fluorescence or absorbance is measured to quantify caspase activity.
-
RNase Protection Assay (RPA)
-
Purpose: To measure the mRNA levels of p53 target genes.
-
Protocol:
-
Total RNA is extracted from treated and untreated cells.
-
A radiolabeled antisense RNA probe for the target gene (e.g., p21, GADD45) is hybridized with the total RNA.
-
The mixture is treated with RNases to digest single-stranded RNA.
-
The protected RNA fragments are separated on a denaturing polyacrylamide gel and visualized by autoradiography.
-
This guide provides a comprehensive overview of the current understanding of amifostine's interaction with the p53 signaling pathway. The provided data, diagrams, and protocols serve as a valuable resource for researchers and professionals in the field of oncology and drug development. Further investigation is warranted to fully elucidate the context-dependent effects of amifostine and to leverage this knowledge for improved therapeutic strategies.
References
- 1. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 2. Activation of p53 by the cytoprotective aminothiol WR1065: DNA-damage-independent pathway and redox-dependent modulation of p53 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. p53 protein regulates the effects of amifostine on apoptosis, cell cycle progression, and cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amifostine (WR2721) restores transcriptional activity of specific p53 mutant proteins in a yeast functional assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Effects of Amifostine on Apoptosis, Cell Cycle and Cytoprotection of Human Colon Cancer Cell Lines -Biomedical Science Letters | Korea Science [koreascience.kr]
- 10. p53 protein regulates the effects of amifostine on apoptosis, cell cycle progression, and cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amifostine impairs p53-mediated apoptosis of human myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amifostine has an inhibitory effect on the radiation-induced p53-branched cascade in the immature mouse ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Uptake of WR-1065: A Comparative Analysis in Normal and Tumor Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
WR-1065, the active thiol metabolite of the cytoprotective agent amifostine, exhibits a differential uptake mechanism between normal and tumor cells, a phenomenon critical to its selective protection of healthy tissues during cancer therapy. This guide provides a comprehensive overview of the cellular uptake mechanisms, supported by available quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. While WR-1065 is understood to primarily enter cells via passive diffusion, its disulfide counterpart, WR-33278, utilizes the active polyamine transport system. The selectivity of amifostine is largely attributed to the tumor microenvironment, specifically lower alkaline phosphatase activity and a more acidic pH, which collectively reduce the conversion of amifostine to WR-1065 and limit its subsequent uptake by tumor cells. This document synthesizes the current understanding of these processes to inform further research and drug development efforts.
Introduction
Amifostine (WR-2721) is a prodrug that requires dephosphorylation by alkaline phosphatase to its active metabolite, WR-1065, to exert its cytoprotective effects.[1] The differential efficacy of amifostine in protecting normal tissues over tumors is a cornerstone of its clinical utility. Understanding the nuances of WR-1065's cellular uptake is paramount for optimizing its therapeutic window and developing next-generation cytoprotective agents. This guide delves into the molecular mechanisms governing the entry of WR-1065 into normal versus tumor cells, highlighting the key factors that dictate its selective accumulation.
Cellular Uptake Mechanisms
The cellular uptake of WR-1065 and its derivatives is a multi-faceted process involving both passive and active transport mechanisms. The predominant routes of entry differ for WR-1065 and its oxidized disulfide form, WR-33278.
WR-1065: Passive Diffusion
Current evidence suggests that WR-1065, the free thiol form, primarily enters cells through non-mediated passive diffusion.[2] This mode of transport is driven by the concentration gradient of the molecule across the cell membrane. However, the efficiency of this process can be influenced by the physicochemical properties of the local microenvironment.
WR-33278: Active Transport via the Polyamine Transport System
In contrast to WR-1065, its disulfide form, WR-33278, is structurally analogous to the natural polyamines spermidine and spermine.[2] This structural similarity allows it to be actively transported into cells by the polyamine transport system (PTS).[2] This active transport mechanism is a saturable process and is significantly more efficient at lower concentrations compared to passive diffusion. Notably, many cancer cell types upregulate the polyamine transport system to meet their high demand for polyamines for proliferation, a feature that could potentially be exploited for targeted drug delivery.
While the specific solute carrier (SLC) transporters responsible for polyamine uptake in all cell types are not fully elucidated, SLC18B1 (Vesicular Polyamine Transporter, VPAT) and SLC22A4 (Organic Cation/Carnitine Transporter 1, OCTN1) have been identified as polyamine transporters. Their direct involvement in WR-33278 transport is an area of ongoing investigation.
Differential Uptake in Normal vs. Tumor Cells
The selective protection of normal tissues by amifostine is primarily attributed to the differential uptake of WR-1065. This selectivity is not due to inherent differences in the uptake machinery of the cell membranes themselves, but rather to the distinct biochemical and physiological characteristics of the tumor microenvironment.
Role of Alkaline Phosphatase
The conversion of the prodrug amifostine to the active WR-1065 is catalyzed by the enzyme alkaline phosphatase (ALP), which is abundant on the surface of normal tissues, particularly in the capillary endothelium.[1][3] In contrast, many solid tumors exhibit significantly lower levels of ALP activity in their vasculature and stroma.[1] This enzymatic difference leads to a more efficient generation of WR-1065 in the vicinity of normal cells, creating a higher local concentration gradient that drives its uptake.
Impact of the Acidic Tumor Microenvironment
Solid tumors are often characterized by an acidic extracellular pH (pHe), a consequence of the Warburg effect, where cancer cells favor aerobic glycolysis.[4][5] This acidic environment has two-fold implications for WR-1065 uptake. Firstly, the activity of alkaline phosphatase is pH-dependent, with reduced efficiency in acidic conditions, further limiting the conversion of amifostine to WR-1065 in the tumor microenvironment.[6] Secondly, the protonation state of WR-1065 may be altered in an acidic environment, potentially affecting its ability to passively diffuse across the cell membrane.[4]
The following diagram illustrates the differential activation and uptake of amifostine in normal versus tumor tissues.
Quantitative Data on Uptake
Table 1: Transport Kinetics of WR-33278 via the Polyamine Transport System
| Compound | Transport System | Cell Type | Kt (µM) | Reference |
| WR-33278 | Polyamine Transport System | Not specified | ~0.8 | [2] |
| Spermidine | Polyamine Transport System | Not specified | ~0.4 | [2] |
Note: Kt represents the transport constant, analogous to Km for enzyme kinetics.
Table 2: Experimentally Used Concentrations of WR-1065 and Observed Effects
| Concentration | Cell Line(s) | Duration of Exposure | Observed Effect | Reference(s) |
| 4 mM | RKO36 | 30 minutes | Radioprotection, mitigation of genomic instability | [7] |
| 40 µM | RKO36 | 24 hours | Mitigation of delayed genomic instability | [7] |
| 4 µM - 4 mM | CHO AA8 | 30 minutes | Inhibition of topoisomerase II alpha, G2 cell cycle arrest | [8] |
Experimental Protocols
Representative Protocol for a Radiolabeled WR-1065 Uptake Assay
This protocol is a representative methodology for quantifying the cellular uptake of WR-1065 using a radiolabeled tracer, such as [³H]-WR-1065 or [¹⁴C]-WR-1065.
Materials:
-
Adherent normal and tumor cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Radiolabeled WR-1065 (e.g., [³H]-WR-1065)
-
Unlabeled WR-1065
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well plates)
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a humidified 5% CO₂ incubator.
-
Preparation of Uptake Buffer: Prepare an uptake buffer (e.g., PBS supplemented with 1 mM CaCl₂ and 1 mM MgCl₂) containing a known concentration of radiolabeled WR-1065. For competition experiments, prepare additional buffers containing a fixed concentration of radiolabeled WR-1065 and increasing concentrations of unlabeled WR-1065.
-
Initiation of Uptake: Aspirate the culture medium from the wells and wash the cell monolayer once with pre-warmed PBS. Add the prepared uptake buffer to each well to initiate the uptake.
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30, and 60 minutes) to determine the time course of uptake.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the uptake buffer and wash the cell monolayer three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 30 minutes.
-
Quantification: Transfer the cell lysate from each well to a scintillation vial. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate (determined by a standard protein assay like BCA). For kinetic analysis, plot the initial uptake rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
The following diagram outlines the general workflow for a radiolabeled cellular uptake assay.
References
- 1. Down-regulation of intestinal-type alkaline phosphatase in the tumor vasculature and stroma provides a strong basis for explaining amifostine selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of the polyamine transport system in cellular uptake of the radioprotectants WR-1065 and WR-33278 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How Warburg-Associated Lactic Acidosis Rewires Cancer Cell Energy Metabolism to Resist Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amifostine induces anaerobic metabolism and hypoxia-inducible factor 1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics of Amifostine Thiol Dihydrochloride in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of amifostine thiol dihydrochloride, a cytoprotective agent. Amifostine is a prodrug that is metabolized to its active free thiol metabolite, WR-1065, which protects normal tissues from the toxic effects of chemotherapy and radiation. This document summarizes key quantitative pharmacokinetic data, details common experimental protocols, and visualizes the underlying mechanisms of action.
Introduction
Amifostine, chemically known as S-2-(3-aminopropylamino)ethylphosphorothioic acid, is a broad-spectrum cytoprotective agent.[1] It was initially developed as a radioprotectant.[1] Its clinical utility lies in its ability to selectively protect normal tissues from the damaging effects of cytotoxic therapies, without compromising their antitumor efficacy.[2][3] This selectivity is attributed to the higher activity of alkaline phosphatase in normal tissues, which is required to convert the amifostine prodrug into its active metabolite, WR-1065.[4] WR-1065 exerts its protective effects through several mechanisms, including the scavenging of free radicals, hydrogen donation for DNA repair, and modulation of cellular signaling pathways.[5]
Pharmacokinetic Profile
The pharmacokinetic profile of amifostine and its active metabolite, WR-1065, has been characterized in various preclinical models, including mice, rats, and monkeys.[6][7] Amifostine is rapidly cleared from the plasma, primarily through its conversion to WR-1065.[7][8] The subsequent distribution and elimination of WR-1065 are critical for its cytoprotective efficacy.
Absorption and Distribution
Following administration, amifostine is rapidly distributed and converted to WR-1065. The uptake of WR-1065 into normal tissues is a rapid process, mediated by a carrier-facilitated diffusion mechanism.[2] In contrast, its uptake into tumor tissues is significantly slower and less extensive.[2][9] This differential uptake is a key factor in its selective cytoprotection.
Maximal tissue concentrations of WR-1065 are typically observed between 10 and 30 minutes after intraperitoneal injection of amifostine in mice.[7] Studies in monkeys have shown that while intravenous administration leads to higher plasma bioavailability of WR-1065, subcutaneous administration can result in equal or even greater concentrations of WR-1065 in tissues after 30 minutes.[10]
Metabolism and Excretion
The primary metabolic pathway for amifostine is dephosphorylation by alkaline phosphatase to form the active metabolite, WR-1065.[4] WR-1065 can then be further metabolized to a symmetrical disulfide (WR-33278) or mixed disulfides with endogenous thiols like cysteine and glutathione.[8] Animal studies indicate that a small percentage of the administered amifostine dose and its metabolites are excreted in the urine.[7]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for amifostine and WR-1065 in various preclinical models.
Table 1: Plasma Pharmacokinetic Parameters of Amifostine and WR-1065 in Preclinical Models
| Animal Model | Route of Administration | Dose | Compound | Cmax | Tmax | Half-life (t½) | AUC | Reference |
| Mice | Intraperitoneal | 200 mg/kg | WR-1065 | Not Reported | 10-30 min | Not Reported | Not Reported | [7] |
| Pediatric Patients (Clinical Data for reference) | Intravenous | 600 mg/m² | Amifostine | Not Reported | Not Reported | ~9 min | Not Reported | [11] |
| Pediatric Patients (Clinical Data for reference) | Intravenous | 600 mg/m² | WR-1065 | Not Reported | Not Reported | ~15 min | Not Reported | [11] |
| Cancer Patients (Clinical Data for reference) | Intravenous | 740 or 910 mg/m² | Amifostine | Not Reported | Not Reported | 0.88 min (α), 8.8 min (β) | Not Reported | [7] |
| Cancer Patients (Clinical Data for reference) | Intravenous | 740 or 910 mg/m² | WR-1065 | 47.5 ± 11.9 µM (1st dose) | Not Reported | 7.3 ± 3.6 h (final) | Not Reported | [8] |
Table 2: Tissue Distribution of WR-1065 in Preclinical Models
| Animal Model | Route of Administration | Dose | Tissue | Time Point | Concentration/Level | Reference |
| Mice | Intraperitoneal | Not Specified | Various Normal Tissues | 10-30 min | Maximal Concentrations | [7] |
| Mice | Intraperitoneal | Not Specified | Tumor Tissue | 10-30 min | Lowest Concentrations | [7] |
| Rats | Subcutaneous vs. Intravenous | 200 mg/kg | Parotid Gland, Small Intestine | Not Specified | Slightly higher with SC | Not Reported |
| Rats | Subcutaneous vs. Intravenous | 200 mg/kg | Plasma, Kidney | Not Specified | Equivalent levels | Not Reported |
| Monkeys | Subcutaneous | 260 mg/m² | Various Tissues | 30 min | Higher than IV | [6] |
| Monkeys | Intravenous | 260 mg/m² | Various Tissues | 30 min | Lower than SC | [6] |
| Monkeys | Subcutaneous vs. Intravenous | 260 mg/m² | Various Tissues | 60 min | Comparable levels | [6] |
| Tumor-bearing Rats | Portal Vein vs. Femoral Vein | 200 mg/kg | Liver | 15-60 min | 60% higher with portal vein | [12] |
| Tumor-bearing Rats | Portal Vein vs. Femoral Vein | 200 mg/kg | Tumor | 15-60 min | 40% of systemic with portal vein | [12] |
Experimental Protocols
This section outlines common methodologies for preclinical studies investigating the pharmacokinetics of amifostine.
Animal Models and Husbandry
-
Species: Mice (e.g., C57BL/6), rats (e.g., Sprague-Dawley, Fischer-344), and non-human primates (e.g., cynomolgus monkeys) are frequently used.[6][7]
-
Housing: Animals should be housed in a controlled environment with a standard light-dark cycle, temperature, and humidity, with ad libitum access to food and water.
-
Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.
Drug Administration
-
Formulation: this compound is typically dissolved in sterile saline for injection.
-
Routes of Administration:
-
Intravenous (IV): Administered as a bolus or infusion, often via a tail vein in rodents or a peripheral vein in larger animals.
-
Subcutaneous (SC): Injected into the dorsal skin fold.
-
Intraperitoneal (IP): Injected into the peritoneal cavity.
-
-
Dosing: Doses in preclinical studies vary, with a common dose in rodents being around 200 mg/kg.[12]
Sample Collection and Processing
-
Blood Collection: Serial blood samples are collected at predetermined time points post-administration. Blood is typically drawn from the tail vein, saphenous vein, or via cardiac puncture (terminal procedure) in rodents. Samples are collected in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma/Whole Blood Preparation: Plasma is separated by centrifugation. For analysis, both plasma and whole blood can be used.[11] Samples should be immediately processed and stored at -80°C until analysis to prevent degradation of the thiol compounds.[13]
-
Tissue Collection: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, kidney, tumor, bone marrow) are rapidly excised, rinsed, blotted dry, weighed, and snap-frozen in liquid nitrogen. Tissues are stored at -80°C until homogenization and analysis.
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
A common and robust method for the quantification of amifostine and WR-1065 in biological matrices is HPLC with electrochemical detection (ECD) or UV detection after derivatization.[14][15][16]
-
Sample Preparation:
-
Protein Precipitation: To remove proteins that can interfere with the analysis, samples (plasma, whole blood, or tissue homogenates) are typically treated with an acid, such as perchloric acid or trichloroacetic acid.[13]
-
Derivatization (for UV detection): For methods using UV detection, the thiol group of WR-1065 is often derivatized with a chromophore, such as o-phthalaldehyde (OPA).[15][16]
-
Internal Standard: An internal standard (e.g., N-(2-mercaptoethyl)-1,3-diaminopropane) is added to the samples to correct for variations in extraction and injection.[14]
-
-
Chromatographic Conditions (Example):
-
Quantification of Amifostine: Amifostine is a prodrug and is not easily detected directly. Its concentration is often determined by converting it to WR-1065 through acid hydrolysis and then measuring the total WR-1065 concentration. The initial (native) WR-1065 concentration is then subtracted from the total concentration to determine the amifostine concentration.[17]
Mechanisms of Action and Signaling Pathways
The cytoprotective effects of amifostine are mediated by its active metabolite, WR-1065, which influences several cellular processes.
Radical Scavenging and DNA Repair
WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by radiation and chemotherapy.[5] By neutralizing these damaging free radicals, WR-1065 reduces oxidative stress on cellular components, including DNA, proteins, and lipids. Additionally, WR-1065 can donate a hydrogen atom to repair damaged DNA, thus preventing the fixation of DNA lesions.[5]
Modulation of Cell Cycle and Apoptosis
Amifostine and WR-1065 have been shown to influence cell cycle progression and apoptosis, often in a p53-dependent manner.[18][19] In normal cells, amifostine can induce a temporary cell cycle arrest, allowing more time for DNA repair before the cell enters mitosis.[5][18] Studies have shown that amifostine can induce a G1 arrest in p53-proficient cells.[18]
Furthermore, amifostine can protect normal cells from apoptosis.[20] This is partly achieved by modulating the expression of p53 target genes. For instance, amifostine has been shown to reduce the p53-mediated transactivation of pro-apoptotic genes.[20]
The following diagrams illustrate the metabolic activation of amifostine and its influence on key signaling pathways.
References
- 1. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. The preclinical basis for broad-spectrum selective cytoprotection of normal tissues from cytotoxic therapies by amifostine (Ethyol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine: the preclinical basis for broad-spectrum selective cytoprotection of normal tissues from cytotoxic therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical studies on the radioprotective efficacy and pharmacokinetics of subcutaneously administered amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amifostine (Ethyol): pharmacokinetic and pharmacodynamic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of amifostine and its metabolites in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The preclinical basis for broad-spectrum selective cytoprotection of normal tissues from cytotoxic therapies by amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tissue levels of WR-1065, the active metabolite of amifostine (Ethyol), are equivalent following intravenous or subcutaneous administration in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacokinetics of Amifostine and WR1065 in Pediatric Patients with Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. New liquid chromatographic assay with electrochemical detection for the measurement of amifostine and WR1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. p53 protein regulates the effects of amifostine on apoptosis, cell cycle progression, and cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 20. Amifostine impairs p53-mediated apoptosis of human myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Advancement of Aminothiol Radioprotectants: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the discovery, development, and mechanisms of aminothiol radioprotectants. Tailored for researchers, scientists, and drug development professionals, this document details the scientific journey from early discoveries to the development of clinically significant compounds like amifostine. It includes a comprehensive overview of their mechanisms of action, comparative efficacy data, detailed experimental protocols, and visualizations of key biological pathways and developmental workflows.
Executive Summary
Exposure to ionizing radiation poses a significant threat to biological systems, primarily through the generation of reactive oxygen species (ROS) that damage critical cellular macromolecules, particularly DNA. Aminothiol radioprotectants are a class of compounds designed to mitigate this damage when administered prior to radiation exposure. This guide traces the historical development of these agents, from simple thiols like cysteine to the clinically approved phosphorothioate, amifostine (WR-2721). The core mechanism of these compounds involves free radical scavenging, hydrogen atom donation to repair damaged DNA, and induction of hypoxia in normal tissues. This document serves as a comprehensive resource, consolidating key data, methodologies, and conceptual frameworks essential for the ongoing research and development in this field.
Historical Perspective and Discovery
The field of chemical radioprotection emerged from early observations that certain chemical agents could reduce the lethal effects of ionizing radiation. The first significant breakthrough came in 1949 with the discovery of the radioprotective effects of cysteine in rodents.[1] This finding spurred a large-scale, systematic investigation into related compounds. A major organized effort was the U.S. Antiradiation Drug Development Program, initiated in 1959 at the Walter Reed Army Institute of Research (WRAIR).[1][2] This program synthesized and tested over 4,400 compounds, leading to the development of a series of phosphorothioates, which offered reduced toxicity compared to simple thiols.[2][3] The most successful compound to emerge from this program was amifostine (WR-2721), a phosphorylated prodrug that demonstrated significant protection of normal tissues without protecting tumor tissues, a critical feature for its use in radiotherapy.[3][4] Amifostine remains the only FDA-approved broad-spectrum radioprotectant for use in specific clinical settings, such as reducing xerostomia in patients undergoing radiation for head and neck cancer and mitigating renal toxicity from cisplatin.[1][5]
Mechanisms of Radioprotection
The protective effects of aminothiols are multifaceted, involving several key biochemical and physiological processes. While no single mechanism accounts for the entirety of their effect, the primary modes of action are well-established.
Free Radical Scavenging and Hydrogen Donation
Ionizing radiation interacts with water molecules in cells to produce highly reactive free radicals, such as the hydroxyl radical (•OH). These radicals can inflict severe damage on DNA. Aminothiols, particularly in their active free-thiol form (e.g., WR-1065), are potent scavengers of these radicals.[6][7] They can also directly repair DNA damage by donating a hydrogen atom to DNA radicals, chemically restoring the molecule before the damage becomes permanent or "fixed" by oxygen.[6][8]
Induction of Hypoxia
Some aminothiols can induce transient hypoxia (low oxygen tension) in normal tissues. This is significant because oxygen enhances the formation of damaging free radicals and "fixes" initial DNA damage, making it irreparable. By reducing oxygen levels in healthy tissues, aminothiols diminish the radiosensitivity of these tissues.
DNA Binding and Stabilization
The active forms of certain aminothiols, such as WR-1065, are structurally similar to endogenous polyamines.[9] Due to their positive charge, they can interact electrostatically with the negatively charged phosphate backbone of DNA.[8] This binding can condense and stabilize the DNA structure, making it a more difficult target for radiation-induced radicals.[9]
Selective Activation in Normal Tissues
A key feature of phosphorothioates like amifostine is their selective activation. Amifostine is a prodrug that is dephosphorylated by the enzyme alkaline phosphatase to its active thiol metabolite, WR-1065.[1][6][7] Normal tissues, particularly endothelial tissues, have high levels of this enzyme on their cell membranes. In contrast, many tumors exhibit lower alkaline phosphatase activity, reduced vascularization, and a more acidic microenvironment, all of which lead to less efficient activation of the prodrug.[1][7] This differential activation is crucial for selectively protecting normal tissues while leaving tumor cells vulnerable to radiotherapy.
Key Signaling and Activation Pathways
The biological activity of aminothiol radioprotectants is underpinned by specific biochemical pathways. The following diagrams illustrate the primary mechanism of action and the activation pathway of the prodrug amifostine.
Quantitative Efficacy and Toxicity Data
The efficacy of a radioprotectant is often quantified by the Dose Reduction Factor (DRF), which is the ratio of the radiation dose causing a specific level of damage (e.g., LD50/30) in the presence of the drug to the dose causing the same level of damage in its absence. A higher DRF indicates greater protection. Toxicity is typically assessed by the Maximum Tolerated Dose (MTD).
| Compound Name | Chemical Class | Animal Model | Dose Reduction Factor (DRF) | Maximum Tolerated Dose (MTD) (μg/g b.w.) | Key Findings |
| Cysteine | Simple Aminothiol | Mouse | ~1.6[2] | - | First demonstrated aminothiol protector but toxic at protective doses.[2] |
| Cysteamine (MEA) | Simple Aminothiol | Mouse | 1.6[2] | - | More effective than cysteine but still limited by toxicity. |
| Amifostine (WR-2721) | Phosphorothioate | Mouse | 1.6 - 2.1[2][4] | ~800 | FDA-approved; selectively protects normal tissues; side effects include hypotension and emesis.[1][4] |
| PrC-210 | Alkylamine-Thiol | Mouse | 1.6[4] | 504 | As effective as amifostine but lacks nausea and hypotension side effects in preclinical models.[4] |
| PrC-252 | Alkylamine-Thiol | Mouse | - | 425 | Effective systemically but less effective topically compared to PrC-210.[4] |
Experimental Protocols and Methodologies
The development and evaluation of aminothiol radioprotectants rely on standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vivo Radioprotection and Toxicity Assay (Mouse Model)
This protocol is designed to determine the MTD and the DRF of a candidate radioprotectant in a mouse model.
I. Materials and Reagents:
-
Test aminothiol compound
-
Vehicle (e.g., sterile saline)
-
8-12 week old mice (e.g., ICR strain)
-
Gamma radiation source (e.g., ¹³⁷Cs or ⁶⁰Co)
-
Standard animal housing and care facilities
-
Syringes and needles for injection (e.g., intraperitoneal - IP)
II. Methodology for Maximum Tolerated Dose (MTD) Determination:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
-
Dose Ranging: Administer the test compound via the chosen route (e.g., IP injection) to small groups of mice (n=3-5) at escalating doses.
-
Observation: Monitor animals closely for signs of toxicity (e.g., lethargy, muscle spasms, seizures) and mortality for at least 24 hours.
-
MTD Definition: The MTD is defined as the highest dose that does not cause significant mortality (e.g., lethal to 10% or less of the animals, LD10) or severe, irreversible morbidity.[4]
III. Methodology for Radioprotective Efficacy (Survival Assay):
-
Animal Groups: Establish multiple groups of mice (n=10-15 per group):
-
Vehicle Control + Irradiation
-
Test Compound + Irradiation
-
Sham (Vehicle only, no irradiation)
-
-
Compound Administration: Administer the test compound (typically at 0.5x MTD) or vehicle to the respective groups. The timing of administration relative to irradiation is critical and should be optimized (e.g., 15-30 minutes prior).[4]
-
Irradiation: Expose the mice (excluding the sham group) to a predetermined lethal dose of whole-body gamma radiation (e.g., an LD95/30 dose, which is lethal to 95% of animals within 30 days).[4][10]
-
Post-Irradiation Monitoring: Monitor the animals daily for 30 days. Record survival, body weight, and clinical signs of radiation sickness (e.g., ruffled fur, lethargy, diarrhea).[11]
-
Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates between the treated and control groups using statistical tests (e.g., log-rank test). The DRF can be calculated by determining the LD50/30 for irradiated animals with and without the drug.
In Vitro Clonogenic Survival Assay
This assay assesses the ability of a single cell to survive treatment (radiation +/- radioprotectant) and proliferate to form a colony.
I. Materials and Reagents:
-
Adherent mammalian cell line (e.g., human fibroblasts, cancer cell line)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixative solution (e.g., 10% neutral buffered formalin)
-
Staining solution (e.g., 0.5% w/v crystal violet in methanol)[12]
-
6-well culture plates
-
Radiation source (X-ray or gamma)
II. Methodology:
-
Cell Seeding: Prepare a single-cell suspension from a stock culture using trypsin. Count the cells and seed a precise number of cells into 6-well plates. The number of cells seeded per well must be adjusted for the expected toxicity of the radiation dose to yield a countable number of colonies (50-150).[13]
-
Incubation: Allow cells to attach and resume proliferation by incubating for 18-24 hours at 37°C, 5% CO₂.
-
Treatment:
-
For radioprotectant evaluation, pre-incubate cells with the test compound for a specified time (e.g., 30-60 minutes) before irradiation.
-
Expose the plates to graded doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation: After treatment, remove the drug-containing medium, wash with PBS, and add fresh medium. Return the plates to the incubator for 7-14 days, allowing surviving cells to form visible colonies (defined as ≥50 cells).[12]
-
Fixing and Staining:
-
Colony Counting and Analysis: Count the number of colonies in each well. Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each dose. Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve.
Developmental Workflow and Future Directions
The development of new aminothiol radioprotectants follows a structured pipeline from initial design to preclinical testing. The search for new agents is driven by the need to improve upon the therapeutic index of amifostine, primarily by reducing its associated toxicities like hypotension and emesis while maintaining or enhancing its protective efficacy.[4]
Future research is focused on several key areas:
-
Novel Formulations and Delivery: Developing new delivery methods, such as oral or topical applications, to improve patient compliance and target specific tissues, thereby reducing systemic side effects.[1][4]
-
Reduced Toxicity: Synthesizing new analogs that dissociate the protective effects from the toxic side effects, as exemplified by compounds like PrC-210.[4]
-
Combination Therapies: Exploring the synergistic effects of aminothiols with other classes of radioprotectors, such as antioxidants and immunomodulators, to achieve broader and more potent protection.
Conclusion
Aminothiol radioprotectants represent a cornerstone of chemical radiation protection. From the initial discovery of cysteine's protective properties to the rational design and clinical application of amifostine, the field has made significant strides. The primary mechanisms of action—free radical scavenging, selective activation, and DNA interaction—are well-understood and provide a solid foundation for the development of next-generation agents. The ongoing challenge is to improve the therapeutic window by designing compounds with lower intrinsic toxicity and more favorable pharmacokinetic profiles. The methodologies and data presented in this guide offer a comprehensive framework for professionals engaged in this critical area of drug development, aiming to safeguard healthy tissues from the deleterious effects of ionizing radiation.
References
- 1. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioprotectors | Radiology Key [radiologykey.com]
- 3. Synthesis and Growth Regulatory Activity of a Prototype Member of a New Family of Aminothiol Radioprotectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioprotective efficacy and toxicity of a new family of aminothiol analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. What is the mechanism of Amifostine? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Radioprotectants: pharmacology and clinical applications of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioprotective efficacy and toxicity of a new family of aminothiol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Irradiation of Rodents (IACUC) | Office of Research [bu.edu]
- 12. researchgate.net [researchgate.net]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Amifostine Thiol Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine, a prodrug, is clinically utilized as a cytoprotective agent to mitigate the toxic side effects of chemotherapy and radiotherapy on normal tissues.[1][2] Its therapeutic efficacy stems from its dephosphorylation by alkaline phosphatase in tissues to its active free thiol metabolite, WR-1065.[2][3] This active form is a potent scavenger of free radicals, offers DNA protection, and can induce cellular hypoxia, collectively contributing to its protective effects.[2][4][5]
A key feature of amifostine is its selective protection of normal tissues over cancerous ones. This selectivity is attributed to several factors, including higher alkaline phosphatase activity, elevated pH, and better vascularization in normal tissues, which leads to a preferential accumulation of WR-1065.[2][3] In vitro studies are crucial for elucidating the mechanisms of amifostine's cytoprotective effects and for evaluating its potential in various therapeutic contexts. These application notes provide detailed protocols for in vitro experiments designed to investigate the efficacy and mechanisms of amifostine and its active metabolite, WR-1065.
Data Presentation
The following tables summarize quantitative data from in vitro studies on the effects of WR-1065 on various cell lines.
Table 1: Effect of WR-1065 on Cell Viability in Thyroid Cancer Cell Lines
| Cell Line | WR-1065 Concentration (mM) | Exposure Duration (hours) | Decrease in Viable Cells (%) |
| C643 | 0.1 | 24 | 8 |
| TPC1 | 0.1 | 24 | 47 |
| BCPAP | 0.1 | 24 | 92 |
| FTC 133 | 0.1 | 24 | 82 |
| Data sourced from a study on the effects of WR-1065 on thyroid cancer cells, indicating a cytotoxic effect with prolonged exposure.[6] |
Table 2: Cytoprotective Effect of WR-1065 on Normal Fibroblasts vs. Breast Cancer Cell Lines Following Irradiation
| Cell Line | WR-1065 Concentration (mM) | Radiation Dose (Gy) | Outcome |
| Female Fibroblasts (FF) | 0.25 | 10 & 20 | Significant decrease in cell death compared to untreated controls. |
| MDA-MB-468 | 0.25 | 10 & 20 | No significant difference in cell death compared to untreated controls. |
| MDA-MB-231 | 0.25 | 10 & 20 | No significant difference in cell death compared to untreated controls. |
| MCF-7 | 0.25 | 10 & 20 | No significant difference in cell death compared to untreated controls. |
| This study demonstrates the selective radioprotective effect of WR-1065 on normal cells while not protecting breast cancer cells from radiation-induced cell death.[7] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for assessing cell metabolic activity as an indicator of cell viability after treatment with a cytotoxic agent in the presence or absence of WR-1065.[3]
Materials:
-
96-well plates
-
Cell culture medium
-
WR-1065
-
Cytotoxic agent (e.g., cisplatin, paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with various concentrations of WR-1065 for a specified period (e.g., 30 minutes) before adding the cytotoxic agent.
-
Include control groups: untreated cells, cells treated with the cytotoxic agent alone, and cells treated with WR-1065 alone.
-
-
Incubation: Incubate the plate for a duration appropriate for the cytotoxic agent being tested.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Clonogenic Survival Assay
This assay is the gold standard for determining the reproductive viability of cells after exposure to cytotoxic agents like ionizing radiation.[3]
Materials:
-
6-well plates or petri dishes
-
Cell culture medium
-
WR-1065
-
Source of ionizing radiation
-
Fixation solution (e.g., methanol/acetic acid)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Plating: Plate single-cell suspensions of both normal and tumor cell lines at appropriate densities in multi-well plates or petri dishes.[3]
-
Treatment: Treat cells with WR-1065 for a specified period (e.g., 30 minutes) before exposure to radiation.[3]
-
Irradiation: Expose the cells to varying doses of ionizing radiation.
-
Incubation: Incubate the plates for 1-3 weeks to allow for colony formation.[3]
-
Fixation and Staining: Fix the colonies with a fixation solution and then stain with a dye like crystal violet.[3]
-
Colony Counting: Count colonies containing 50 or more cells and calculate the surviving fraction relative to untreated controls.[3]
DNA Damage Assessment (γH2AX Foci Formation)
This immunofluorescence-based assay quantifies DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX).
Materials:
-
Cells cultured on coverslips
-
WR-1065
-
Source of DNA damaging agent (e.g., H₂O₂, radiation)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips and treat with WR-1065 prior to exposing them to a DNA damaging agent.
-
Fixation and Permeabilization: At desired time points after damage induction, fix the cells and then permeabilize them.[8]
-
Blocking: Block non-specific antibody binding with a blocking solution.[8]
-
Antibody Incubation: Incubate with the primary antibody against γH2AX, followed by washing and incubation with a fluorescently labeled secondary antibody.[8]
-
Counterstaining: Counterstain the nuclei with DAPI.[8]
-
Visualization and Quantification: Mount the coverslips on slides and visualize the γH2AX foci using a fluorescence microscope. Quantify the number of foci per nucleus to assess the level of DNA double-strand breaks.[8]
Visualizations
Caption: Activation of Amifostine and its selective uptake leading to cytoprotection in normal cells.
Caption: A generalized workflow for in vitro evaluation of Amifostine's cytoprotective effects.
Caption: Involvement of WR-1065 in key cellular signaling pathways related to cytoprotection.
References
- 1. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
- 2. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amifostine: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amifostine does not protect thyroid cancer cells in DNA damaging in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amifostine Prophylaxis in Irradiated Breast Reconstruction: A Study of Oncologic Safety In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for WR-1065 in Cell Culture Radioprotection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing WR-1065, the active metabolite of amifostine, for radioprotection studies in cell culture. This document includes summaries of effective concentrations, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Introduction to WR-1065 in Radioprotection
WR-1065 is a potent aminothiol radioprotective agent that has been extensively studied for its ability to mitigate the damaging effects of ionizing radiation on cells. Its mechanisms of action are multifaceted, including the scavenging of free radicals and modulation of DNA damage response pathways.[1] The selection of an appropriate concentration of WR-1065 is critical to achieve effective radioprotection while minimizing cytotoxicity.
Quantitative Data Summary
The effective concentration of WR-1065 for radioprotection can vary depending on the cell type and the specific endpoint being measured (e.g., immediate cell survival versus delayed genomic instability). The following tables summarize key quantitative data from published studies.
Table 1: Effective Concentrations of WR-1065 for Radioprotection
| Cell Line | Concentration | Pre-incubation Time | Radiation Type | Key Outcome | Reference |
| RKO36 (human colorectal carcinoma) | 4 mM | 30 minutes | X-rays, Iron ions | Protection from cell death and chromosomal damage | [2] |
| RKO36 (human colorectal carcinoma) | 40 µM | 24 hours | X-rays, Iron ions | Mitigation of delayed genomic instability | [2] |
| Human Glioma (U87, D54, U251, A172) | 4 mM | 30 minutes | X-rays | Cytoprotection (independent of p53 status) | [3] |
| Mouse Bone Marrow Progenitors | 4 mM | 30 minutes | Ionizing Radiation | 6-10 fold radioprotection | [1] |
| HL-60 (human promyelocytic leukemia) | Not Specified | Not Specified | Ionizing Radiation | Reduction in radiation-induced apoptosis | [4] |
Table 2: Cytotoxicity of WR-1065
| Cell Line | Treatment Condition | ED50 / Toxicity Level | Reference |
| RKO36 (human colorectal carcinoma) | Continuous incubation (7-10 days) | 10 µM | [2] |
| RKO36 (human colorectal carcinoma) | 30-minute treatment | 4 mM | [2] |
| Mouse Bone Marrow Progenitors | 30-minute treatment | Significant toxicity at 0.8 mM and 4 mM | [1] |
| Human Fibroblast (GM5849) & HeLaS3 | 8-hour incubation | Minimal toxicity at 4 mM | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods in the field and should be adapted as necessary for specific cell lines and experimental conditions.
Protocol 1: Clonogenic Survival Assay
This assay is the gold standard for assessing the radioprotective effects of a compound on cell survival and reproductive integrity.[5]
Materials:
-
Complete cell culture medium
-
WR-1065 solution (freshly prepared in PBS or medium)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well or 100 mm culture dishes
-
Crystal violet staining solution (0.5% w/v in 20% ethanol)
-
Irradiation source (e.g., X-ray machine)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in approximately 50-100 colonies per dish after treatment and a 10-14 day incubation period. This will need to be optimized for each cell line and radiation dose.
-
WR-1065 Treatment:
-
High-Dose, Short-Term: Add WR-1065 to the culture medium to a final concentration of 4 mM. Incubate for 30 minutes at 37°C.
-
Low-Dose, Long-Term: Add WR-1065 to a final concentration of 40 µM and incubate for 24 hours at 37°C.
-
-
Irradiation:
-
For the high-dose, short-term treatment, aspirate the WR-1065 containing medium and replace it with fresh, pre-warmed medium immediately before irradiation.[2]
-
Expose the cells to the desired doses of ionizing radiation. Include a sham-irradiated control group.
-
-
Incubation: Return the cells to the incubator and allow them to grow for 10-14 days, or until colonies are visible.
-
Colony Staining and Counting:
-
Aspirate the medium and gently wash the dishes with PBS.
-
Fix the colonies with 100% methanol or a 6% glutaraldehyde solution for 15 minutes.
-
Aspirate the fixative and stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the dishes with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
Protocol 2: Micronucleus Assay
This assay is used to assess chromosomal damage by quantifying the formation of micronuclei in binucleated cells.
Materials:
-
All materials from the Clonogenic Survival Assay protocol
-
Cytochalasin B solution
-
Fixative solution (e.g., methanol:acetic acid, 3:1)
-
DNA stain (e.g., DAPI, Giemsa)
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Irradiation: Follow steps 1-3 of the Clonogenic Survival Assay protocol.
-
Cytochalasin B Treatment: After irradiation, add cytochalasin B to the culture medium at a concentration that blocks cytokinesis without affecting nuclear division (typically 1-3 µg/mL, needs optimization). Incubate for a duration equivalent to one cell cycle.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Cytospin and Fixation: Prepare cytospins of the cell suspension onto microscope slides. Air dry and fix the cells with the fixative solution.
-
Staining: Stain the cells with a suitable DNA stain.
-
Scoring: Under a microscope, score the number of micronuclei in at least 500-1000 binucleated cells per treatment group.
-
Data Analysis: Express the results as the percentage of binucleated cells containing micronuclei.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects early (Annexin V positive) and late (Annexin V and Propidium Iodide positive) apoptotic cells.
Materials:
-
All materials from the Clonogenic Survival Assay protocol
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment and Irradiation: Follow steps 1-3 of the Clonogenic Survival Assay protocol.
-
Incubation: After irradiation, incubate the cells for a period sufficient to induce apoptosis (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in the binding buffer provided with the kit and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways related to WR-1065's radioprotective effects.
Caption: General experimental workflow for in vitro radioprotection studies with WR-1065.
Caption: Simplified signaling pathway of WR-1065's radioprotective mechanisms.
References
- 1. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WR-1065, the active form of amifostine, protects HL-60 cells but not peripheral blood mononuclear cells from radiation and etoposide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clonogenic assay of cells in vitro | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Administration of Amifostine Thiol in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine, a thiophosphate cytoprotective agent, serves as a prodrug that is converted in vivo to its active free thiol metabolite, WR-1065, through dephosphorylation by alkaline phosphatase.[1][2][3] This active metabolite is a potent scavenger of reactive oxygen species, which is credited with shielding normal tissues from the cytotoxic effects of radiation and certain chemotherapy agents.[1][4] The selective safeguarding of normal tissues is linked to the higher alkaline phosphatase activity, elevated pH, and superior vascularity in normal tissues compared to tumor tissues. This leads to a quicker generation and greater concentration of WR-1065.[1][5] These application notes offer comprehensive protocols for the preparation and administration of amifostine for in vivo research, alongside a summary of key quantitative data from preclinical studies.
Mechanism of Action
Amifostine's cytoprotective effects are multifaceted and occur after its conversion to the active metabolite WR-1065. The principal mechanisms include:
-
Free Radical Scavenging: WR-1065 is a powerful scavenger of reactive oxygen species produced by radiation and chemotherapy, thereby mitigating oxidative stress and damage to cellular components such as DNA, proteins, and lipids.[6][7]
-
DNA Protection and Repair: The active metabolite can bind to DNA, stabilizing it and shielding it from damage induced by radiation and alkylating agents.[4][7] It can also accelerate DNA repair processes.[3]
-
Induction of Hypoxia: Amifostine can induce transient hypoxia in normal tissues, which is a known factor in radioprotection.[3]
-
Modulation of Gene Expression and Cellular Processes: It has been shown to influence redox-sensitive transcription factors, gene expression, chromatin stability, and enzymatic activity. At a cellular level, it impacts growth and cell cycle progression.[4][5][8]
Data Presentation
Table 1: Pharmacokinetic Parameters of Amifostine and its Metabolites
| Parameter | Species | Value | Administration Route | Reference |
| Amifostine | ||||
| Plasma Half-life (α) | Human | 0.88 min | Intravenous | [9] |
| Plasma Half-life (β) | Human | 8.8 min | Intravenous | [9] |
| WR-1065 & Disulfides | ||||
| Time to Max Tissue Conc. | Mouse | 10 - 30 min | Intraperitoneal | [9] |
| Organ Extraction | ||||
| Hepatic Extraction | Dog | ~90% | Intravenous Infusion | [10] |
| Splanchnic Extraction | Dog | ~90% | Intravenous Infusion | [10] |
| Gastrointestinal Extraction | Dog | 12 - 43% (dose-dependent) | Intravenous Infusion | [10] |
| Renal Extraction | Dog | ~57% | Intravenous Infusion | [10] |
| Pulmonary Extraction | Dog | ~7% | Intravenous Infusion | [10] |
Table 2: Recommended Dosages of Amifostine for Animal Studies
| Animal Model | Administration Route | Dosage Range | Purpose | Reference |
| Mouse | Intraperitoneal | 75 - 500 mg/kg | Radioprotection & Chemoprotection | [1][5][11] |
| Mouse | Subcutaneous | 25 - 300 mg/kg | Radioprotection | [1] |
| Mouse | Oral (Nanoparticles) | 200 - 500 mg/kg | Radioprotection | [1][12] |
| Rat | Intraperitoneal | 75 - 200 mg/kg | Chemoprotection & Radioprotection | [11][13] |
| Guinea Pig | Not Specified | 100 - 200 mg/kg | Otoprotection (from radiation) | [14] |
| Dog | Intravenous | 0.125 - 1.00 µmol/min/kg | Pharmacokinetic Studies | [10] |
| Non-human Primate | Intravenous | 250 mg/kg | Radioprotection | [15] |
| Non-human Primate | Oral | 300 mg/kg | Ineffective for Radioprotection | [15] |
Table 3: Radioprotective Efficacy of Amifostine in Animal Models
| Animal Model | Radiation Dose | Amifostine Dose & Route | Outcome | Reference |
| Mouse | 9 Gy | 500 mg/kg (oral nanoparticles) | Significant increase in 30-day survival | [12] |
| Mouse | 8-9 Gy | 500 mg/kg (oral nanoparticles) | Enhanced hematopoietic progenitor cell survival | [12] |
| Mouse | 11 Gy | 500 mg/kg (oral nanoparticles) | Increased intestinal crypt cell survival | [12] |
| Mouse | Not Specified | 500 mg/kg (intraperitoneal) | Dose Reduction Factor (DRF) of 2.7 for H-ARS and 1.8 for GI-ARS | [5][15] |
| Rat | 15 Gy (3 fractions of 5 Gy) | 200 mg/kg (intraperitoneal) | Reduced radiation-induced damage to bone for osteointegration | [13] |
Experimental Protocols
Preparation of Amifostine Solution
Amifostine is typically supplied as a sterile lyophilized powder.
Materials:
-
Amifostine for Injection, USP (e.g., 500 mg vial)
-
Sterile 0.9% Sodium Chloride Injection, USP
-
Sterile syringes and needles (appropriate gauge for the animal model)
Reconstitution Procedure:
-
Aseptically reconstitute the 500 mg vial of amifostine with 9.7 mL of sterile 0.9% Sodium Chloride Injection, USP. This yields a solution with a concentration of 50 mg/mL.[1]
-
Gently swirl the vial to ensure the powder is completely dissolved. Do not shake. [1]
-
The reconstituted solution should be used promptly.
Administration Protocols
Important Considerations:
-
Timing: Amifostine should be administered 15-30 minutes prior to the cytotoxic insult (radiation or chemotherapy) for most parenteral routes.[1][9] Oral administration may require a longer pre-treatment time, such as 1 hour.[1][12]
-
Hydration: Ensure animals are well-hydrated before amifostine administration, as hypotension is a potential side effect.[1][16]
-
Toxicity Monitoring: Closely monitor animals after administration for signs of toxicity, which can include hypotension, nausea, and vomiting.[1][16]
This is a common route for preclinical studies.
Procedure:
-
Animal Restraint: Properly restrain the animal.
-
Injection Site: Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent bladder or cecum puncture.
-
Injection: Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity. Briefly aspirate to ensure no blood or urine is drawn, then inject the amifostine solution.[1]
Procedure:
-
Animal Restraint: Restrain the animal and lift the loose skin over the back of the neck or flank to create a "tent."[1]
-
Injection Site: The area between the shoulder blades is a common site.
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body. Aspirate to check for blood vessel entry, then inject the solution. A small bleb will form under the skin.[1]
IV administration is more common in larger animal models and clinical settings.
Procedure:
-
Catheterization: An appropriate vein (e.g., cephalic, saphenous) should be catheterized using aseptic technique.
-
Administration: The amifostine solution is typically administered as an infusion over a set period (e.g., 15 minutes in clinical settings).[9][17]
While less common due to lower bioavailability with standard formulations, specialized formulations like nanoparticles have shown efficacy.[1][12]
Procedure:
-
Animal Restraint: Securely restrain the animal to prevent head movement.
-
Gavage Needle Insertion: Gently insert a proper-sized, ball-tipped gavage needle into the esophagus and advance it into the stomach.
-
Administration: Slowly administer the amifostine solution.[1]
Visualization of Pathways and Workflows
Caption: Mechanism of Amifostine activation and cytoprotection in normal tissues.
Caption: General experimental workflow for in vivo amifostine administration.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic profile of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Amifostine: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amifostine (Ethyol): pharmacokinetic and pharmacodynamic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regional pharmacokinetics of amifostine in anesthetized dogs: role of the liver, gastrointestinal tract, lungs, and kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Efficacy of Amifostine against Multiple-Dose Doxorubicin-Induced Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radioprotection in mice following oral delivery of amifostine nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioprotective role of amifostine on osteointegration of titanium implants in the tibia of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of the Cytoprotective Effect of Amifostine on the Irradiated Inner Ear of Guinea Pigs: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Amifostine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential as a radioprotector and cytotoxic chemoprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dosing considerations with amifostine: a review of the literature and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
Amifostine Thiol Dihydrochloride: Application Notes and Protocols for Reducing Cisplatin Nephrotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of amifostine thiol dihydrochloride (amifostine) as a cytoprotective agent against cisplatin-induced nephrotoxicity. This document includes a summary of its mechanism of action, relevant clinical and preclinical data, and detailed experimental protocols for researchers investigating its efficacy and mechanisms.
Introduction
Cisplatin is a potent and widely used chemotherapeutic agent for treating various solid tumors.[1] However, its clinical utility is often limited by severe, dose-dependent toxicities, most notably nephrotoxicity.[1][2] Amifostine is an organic thiophosphate prodrug that has been shown to selectively protect normal tissues from the cytotoxic effects of chemotherapy and radiation without compromising anti-tumor efficacy.[3][4][5] It is approved by the U.S. Food and Drug Administration to reduce cumulative renal toxicity associated with repeated cisplatin administration in patients with advanced ovarian cancer.[6][7]
Mechanism of Action
Amifostine is a prodrug that is dephosphorylated in tissues by alkaline phosphatase to its active free thiol metabolite, WR-1065.[1][4][8] The selective protection of normal tissues is attributed to the higher alkaline phosphatase activity in the endothelium of normal tissues compared to tumor tissues.[1]
The protective mechanisms of WR-1065 against cisplatin-induced nephrotoxicity include:
-
Direct Inactivation of Cisplatin: The thiol group of WR-1065 directly binds to and detoxifies reactive platinum metabolites of cisplatin, forming inactive complexes.[1][4][7]
-
Scavenging of Reactive Oxygen Species (ROS): WR-1065 is a potent scavenger of free radicals generated by cisplatin, thereby reducing oxidative stress and subsequent cellular damage.[1][4][5]
-
DNA Protection: It can prevent and potentially reverse the formation of cisplatin-DNA adducts.[1][7]
-
Inhibition of Apoptosis: Some studies suggest that amifostine may suppress the Fas/FasL apoptosis signaling pathway in renal tissues.[1][9][10]
Below is a diagram illustrating the proposed mechanism of action.
Data Presentation
Clinical Data
The following tables summarize quantitative data from clinical trials evaluating the nephroprotective effects of amifostine in patients receiving cisplatin-based chemotherapy.
Table 1: Effect of Amifostine on Glomerular Filtration Rate (GFR) in Patients Receiving Cisplatin/Ifosfamide-Based Chemotherapy
| Treatment Group | Baseline GFR (ml/min) | GFR after 2 Cycles (ml/min) | % Reduction in Median GFR | p-value | Reference |
| Amifostine | 121 | 108 | ~10.7% | < 0.001 | [11][12] |
| Control | 108 (or 105) | 80 | >30% | < 0.001 | [11][12] |
Table 2: Incidence of Hypomagnesemia in Patients Receiving Cisplatin/Ifosfamide-Based Chemotherapy
| Treatment Group | Incidence of Low Magnesium Serum Levels | Reference |
| Amifostine | 17% | [11] |
| Control | 69% | [11] |
Table 3: Clinical Trial Outcomes in Advanced Ovarian Cancer
| Endpoint | Amifostine + Cyclophosphamide/Cisplatin | Cyclophosphamide/Cisplatin Alone | p-value | Reference |
| Patients ineligible for cisplatin at cycles 5 & 6 (due to serum creatinine > 1.5 mg/dL) | Significantly lower proportion | Significantly greater proportion | Not specified | [3] |
| Cumulative Nephrotoxicity | Reduced | - | 0.001 | [8] |
Preclinical Data (Rat Models)
The following tables summarize quantitative data from preclinical studies in rats investigating the protective effects of amifostine against cisplatin-induced nephrotoxicity.
Table 4: Effect of Amifostine on Serum BUN and Creatinine in Rats Treated with Cisplatin
| Treatment Group | Serum BUN (Day 3) | Serum Creatinine (Day 3) | Serum BUN (Day 5) | Serum Creatinine (Day 5) | Reference |
| Control (0.9% Saline) | Normal | Normal | Normal | Normal | [9] |
| Cisplatin (6 mg/kg) | Significantly elevated (p < 0.05) | Significantly elevated (p < 0.05) | Significantly elevated (p < 0.01) | Significantly elevated (p < 0.05) | |
| Amifostine (200 mg/kg) + Cisplatin (6 mg/kg) | Not significantly elevated | Not significantly elevated | Not significantly elevated | Not significantly elevated | [10] |
Table 5: Effect of Amifostine on Renal Tc-99m DMSA Uptake in Rats Treated with Cisplatin
| Treatment Group | % Injected Dose/gram (%ID/g) | p-value (vs. Cisplatin) | Reference |
| Control | 29.54 ± 4.72 | < 0.01 | [13] |
| Cisplatin (7 mg/kg) | 11.60 ± 3.59 | - | [13] |
| Amifostine (200 mg/kg) + Cisplatin (7 mg/kg) | 18.97 ± 3.24 | < 0.002 | [13] |
Experimental Protocols
In Vivo Preclinical Model of Cisplatin-Induced Nephrotoxicity
This protocol is designed to assess the ability of a test agent, such as amifostine, to prevent cisplatin-induced kidney damage in a rat model.[9][10][14]
Materials:
-
Sprague-Dawley or Wistar albino male rats
-
Cisplatin
-
Amifostine
-
0.9% saline solution
-
Anesthetic agent
-
Blood collection tubes
-
Kidney tissue collection supplies
Procedure:
-
Animal Acclimatization: Acclimate rats to laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide rats into the following groups (n=8-11 per group):
-
Control Group: Receives 0.9% saline solution.
-
Cisplatin Group: Receives a single intraperitoneal (IP) injection of cisplatin (e.g., 6-7 mg/kg).
-
Amifostine + Cisplatin Group: Receives an IP injection of amifostine (e.g., 200 mg/kg) 30 minutes prior to the IP injection of cisplatin.
-
Amifostine Only Group: Receives an IP injection of amifostine alone.
-
-
Drug Administration: Administer all drugs intraperitoneally.
-
Monitoring and Sample Collection:
-
Monitor animals daily for signs of toxicity.
-
On specified days post-injection (e.g., days 3, 5, and 10), collect blood samples via cardiac puncture under anesthesia for serum BUN and creatinine analysis.[9][10]
-
Euthanize the animals and collect kidney tissues for histopathological evaluation and other assays.[14]
-
Endpoint Analysis:
-
Biochemical Analysis: Measure serum BUN and creatinine levels using an automatic biochemical analyzer.[9][10]
-
Histopathological Evaluation: Fix kidney tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Evaluate for glomerular, tubular, and tubulointerstitial damage.[14]
-
Apoptosis Assessment (TUNEL Assay): Use the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) method to detect and quantify apoptotic cells in kidney tissue sections.[9][10]
-
Immunohistochemistry: Perform immunohistochemical staining to assess the expression of proteins of interest, such as Fas and FasL, in renal tissues.[9][10]
Below is a workflow diagram for a typical preclinical study.
Clinical Administration Protocol
This protocol is for the administration of amifostine to reduce cisplatin-induced nephrotoxicity in a clinical setting.
Dosage and Administration:
-
Recommended Dose: The recommended starting dose of amifostine is 910 mg/m².[8][15] If the full dose is not tolerated, it can be reduced to 740 mg/m² in subsequent cycles.[7]
-
Administration: Administer amifostine as a 15-minute intravenous (IV) infusion, starting 30 minutes before cisplatin administration.[7][8][15]
Premedication and Monitoring:
-
Antiemetics: Premedicate with antiemetic agents.[4]
-
Hydration: Ensure patients are adequately hydrated.[15]
-
Blood Pressure Monitoring: Monitor blood pressure before and immediately after the infusion.[4][15] The infusion should be interrupted if systolic blood pressure decreases significantly from baseline.
Signaling Pathway
Cisplatin-induced nephrotoxicity involves the activation of apoptotic pathways. One proposed mechanism for amifostine's protective effect is the suppression of the Fas/FasL signaling pathway.[9][10]
Conclusion
Amifostine has demonstrated significant efficacy in reducing cisplatin-induced nephrotoxicity in both preclinical and clinical settings.[3][11] Its mechanism of action involves the detoxification of cisplatin and the scavenging of free radicals by its active thiol metabolite, WR-1065.[1][4] The provided protocols and data serve as a valuable resource for researchers and clinicians working to mitigate the toxic side effects of cisplatin chemotherapy. Further research is warranted to optimize dosing and administration schedules and to explore its utility in other patient populations and with other nephrotoxic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Amifostine reduces the incidence of cumulative nephrotoxicity from cisplatin: laboratory and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nephrojournal.com [nephrojournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Cisplatin Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Amifostine is a Nephro-Protectant in Patients Receiving Treatment with Cisplatin [nephrojournal.com]
- 9. [Protective effect of amifostine on cisplatin-induced nephrotoxicity and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A randomized trial comparing the nephrotoxicity of cisplatin/ifosfamide-based combination chemotherapy with or without amifostine in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The use of reduced doses of amifostine to ameliorate nephrotoxicity of cisplatin/ifosfamide-based chemotherapy in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. L-Carnitine Protection Against Cisplatin Nephrotoxicity In Rats: Comparison with Amifostin Using Quantitative Renal Tc 99m DMSA Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective effect of L-carnitine versus amifostine against cisplatin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reference.medscape.com [reference.medscape.com]
Application Notes and Protocols for the Use of WR-1065 in Preventing Radiation-Induced Xerostomia in a Murine Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Radiation therapy is a critical treatment modality for head and neck cancers, but it often leads to severe and debilitating side effects, including xerostomia (dry mouth), due to damage to the salivary glands.[1] This condition significantly impairs patients' quality of life. Amifostine and its active metabolite, WR-1065, have shown considerable promise as radioprotective agents, capable of mitigating radiation-induced damage to normal tissues, including the salivary glands.[2] WR-1065, a thiol compound, exerts its protective effects through various mechanisms, including the scavenging of free radicals and the facilitation of DNA repair.[3][4] These application notes provide detailed protocols and quantitative data from preclinical murine studies to guide researchers in evaluating the efficacy of WR-1065 in preventing radiation-induced xerostomia.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies assessing the efficacy of WR-1065 in a murine model of radiation-induced xerostomia.
Table 1: Stimulated Salivary Flow Rate Post-Irradiation (15 Gy)
| Treatment Group | 2 Weeks Post-Irradiation (µL/min) | 6 Weeks Post-Irradiation (µL/min) | 12 Weeks Post-Irradiation (µL/min) |
| Non-irradiated Control | Significantly higher than all irradiated groups | Significantly higher than all irradiated groups | Significantly higher than all irradiated groups |
| Irradiated + Saline | Significantly decreased | Significantly decreased | Significantly decreased |
| Irradiated + Systemic WR-1065 (IP) | Not significantly different from irradiated control | Not significantly different from irradiated control | Not significantly different from irradiated control |
| Irradiated + Retroductal WR-1065 | Maintained at levels significantly higher than irradiated-only and systemically treated groups | Maintained at levels significantly higher than irradiated-only and systemically treated groups | Maintained at levels significantly higher than irradiated-only and systemically treated groups |
Data adapted from a study utilizing a single 15 Gy radiation dose to the submandibular glands of mice.[2]
Table 2: Acinar Cell Survival 12 Weeks Post-Irradiation (15 Gy)
| Treatment Group | Acinar Cell Survival (%) |
| Non-irradiated Control | ~100% |
| Irradiated + Saline | Significantly reduced |
| Irradiated + Retroductal WR-1065 | ~80% |
Data represents histological analysis of acinar cell survival 12 weeks post-irradiation.[1]
Experimental Protocols
The following are detailed protocols for key experiments designed to evaluate the efficacy of WR-1065 in a murine model of radiation-induced xerostomia.
Animal Model and Irradiation Protocol
-
Animal Model: Female C57BL/6 mice, 8-10 weeks old.[1]
-
Anesthesia: Intraperitoneal (IP) injection of a ketamine/xylazine cocktail.[1]
-
Irradiation Procedure:
WR-1065 Administration Protocols
a) Systemic Administration (Intraperitoneal)
-
Dissolve WR-1065 in sterile saline.[1]
-
Administer a dose of 200 mg/kg via IP injection 30 minutes prior to irradiation.[1][5]
b) Localized Administration (Retroductal)
-
Under a dissecting microscope, carefully cannulate the Wharton's duct of the submandibular gland using a fine catheter.[1]
-
Infuse 50 µL of WR-1065 solution (at a concentration of 10 mg/mL) into the duct over a period of 5 minutes.[1]
-
Perform the infusion 30 minutes before irradiation.[1]
Assessment of Salivary Gland Function (Sialometry)
-
Anesthetize the mouse with an IP injection of a ketamine/xylazine cocktail.[1]
-
Administer a subcutaneous injection of pilocarpine (a saliva stimulant) at a dose of 5 mg/kg.[1]
-
Carefully collect all secreted saliva from the oral cavity using a pre-weighed cotton ball for a period of 15 minutes.[1]
-
Determine the weight of the collected saliva and calculate the flow rate in µL/min.[1]
Histological Analysis of Acinar Cell Survival
-
At the designated time point post-irradiation (e.g., 12 weeks), euthanize the mice and dissect the submandibular glands.
-
Fix the tissues in an appropriate fixative (e.g., 10% neutral buffered formalin).
-
Process the tissues for paraffin embedding.
-
Section the tissues and stain with Hematoxylin and Eosin (H&E).
-
Perform quantitative morphometric analysis to determine the percentage of surviving acinar cells.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Mechanism of Amifostine Cytoprotection.
Caption: Preclinical Experimental Workflow.
Caption: WR-1065 Signaling Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Localized Delivery of Amifostine Enhances Salivary Gland Radioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amifostine and Melatonin Prevent Acute Salivary Gland Dysfunction 10 Days After Radiation Through Anti-Ferroptosis and Anti-Ferritinophagy Effects | MDPI [mdpi.com]
Application Notes and Protocols: Assessing Amifostine Thiol's Effect on Clonogenic Survival
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine, a broad-spectrum cytoprotective agent, has demonstrated significant potential in mitigating the toxic effects of radiation and chemotherapy on normal tissues.[1][2] Its active metabolite, the free thiol WR-1065, is crucial to this protective mechanism.[1] Understanding the impact of amifostine and its thiol on cellular survival is paramount for optimizing its clinical application. The clonogenic survival assay is a gold-standard in vitro method to determine the ability of a single cell to proliferate into a colony, thereby assessing the long-term viability and reproductive integrity of cells following cytotoxic insults.[3]
These application notes provide a detailed protocol for assessing the effect of amifostine thiol (WR-1065) on the clonogenic survival of cells, particularly in the context of radiation exposure. This document outlines the experimental workflow, data presentation, and key signaling pathways involved in amifostine-mediated cytoprotection.
Data Presentation
The radioprotective effect of amifostine and its active thiol, WR-1065, has been quantified in various studies. The following tables summarize the protective effects on different cell types.
Table 1: Radioprotective Effect of Amifostine on Human Mesenchymal and Hematopoietic Progenitors
This table illustrates the percentage of colony formation protected by amifostine pretreatment at different radiation doses.
| Progenitor Cell Type | Radiation Dose (cGy) | % Protection with Amifostine Pretreatment |
| CFU-F (Fibroblast Colony-Forming Units) | 100 | 100% |
| 200 | 100% | |
| 400 | 84% | |
| 600 | 46% | |
| 800 | 14% | |
| CFU-FA (Fibroblast and Adipocyte Mixed Colony-Forming Units) | 100 | Minimal |
| 200 | Minimal | |
| 400 | Minimal | |
| CFU-GEMM (Granulocyte, Erythrocyte, Macrophage, Megakaryocyte Colony-Forming Units) | 200 | 68% |
| 400 | 31% | |
| BFU-E (Burst-Forming Unit-Erythroid) | up to 200 | 100% |
| CFU-GM (Granulocyte-Macrophage Colony-Forming Units) | 100 | 54% |
| 200 | 32% | |
| 400 | 12% |
Data adapted from Ramdas et al., Journal of Pediatric Hematology/Oncology, 2003.[4]
Table 2: Radioprotection by WR-1065 in Human Glioma Cell Lines with Varying p53 Status
This table presents the protection factor (PF) conferred by 4mM WR-1065 in human glioma cell lines exposed to radiation. The protection factor is the ratio of the terminal slopes of the survival curves with and without WR-1065.
| Cell Line | p53 Status | D₀ (Gy) - Radiation Alone | Protection Factor (PF) with WR-1065 |
| U87 | Wild-type | 1.62 | 2.4 |
| D54 | Wild-type | 1.89 | 1.9 |
| U251 | Mutant | 1.64 | 2.6 |
| A172 | Mutant | 1.68 | 2.8 |
Data adapted from a study on the cytoprotection by WR-1065 in human malignant glioma cell lines.[5]
Experimental Protocols
Protocol: Clonogenic Survival Assay
This protocol details the steps to assess the effect of amifostine's active thiol, WR-1065, on the clonogenic survival of irradiated cells.
Materials:
-
Cell line of interest (e.g., human normal tissue cells, cancer cell lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
WR-1065 (active thiol form of amifostine)
-
Cell culture plates (6-well or 100 mm dishes)
-
Irradiation source (e.g., X-ray irradiator)
-
Fixative solution (e.g., 10% formalin or methanol:acetic acid 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA.
-
Perform a cell count to determine cell concentration.
-
Seed a predetermined number of cells into culture plates. The number of cells will depend on the expected toxicity of the treatment and should be optimized for each cell line to yield 50-150 colonies per plate in the untreated control.
-
Allow cells to attach for at least 4-6 hours.
-
-
Treatment:
-
Prepare a fresh solution of WR-1065 in complete culture medium at the desired concentration (e.g., 4 mM).
-
For the WR-1065 treated group, pre-incubate the cells with the WR-1065 containing medium for a specified time (e.g., 30 minutes) before irradiation.
-
For the radiation-only group, replace the medium with fresh complete culture medium without WR-1065.
-
Include an untreated control group (no WR-1065, no irradiation).
-
-
Irradiation:
-
Transport the plates to the irradiator.
-
Expose the cells to the desired doses of radiation (e.g., 2, 4, 6, 8 Gy).
-
Ensure the control and WR-1065 only plates are handled similarly but not exposed to radiation.
-
-
Colony Formation:
-
After irradiation, remove the drug-containing medium from the WR-1065 treated group, wash the cells twice with PBS, and add fresh complete culture medium.
-
Return all plates to the incubator.
-
Incubate the plates for 7-14 days, or until colonies are visible and contain at least 50 cells.
-
-
Fixing and Staining:
-
Remove the medium and gently wash the plates with PBS.
-
Add the fixative solution and incubate for 10-15 minutes at room temperature.
-
Remove the fixative and add the crystal violet staining solution. Incubate for 10-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies containing at least 50 cells in each plate.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment / (Number of cells seeded x PE))
-
-
Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale to generate a cell survival curve.
-
Signaling Pathways and Logical Relationships
The cytoprotective effects of amifostine's active metabolite, WR-1065, are mediated through the modulation of several key signaling pathways involved in the cellular response to DNA damage and oxidative stress.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytoprotective effects of WR-1065 in vitro.
Caption: Experimental workflow for the clonogenic survival assay.
Amifostine (WR-1065) and p53-Mediated Cytoprotection
Amifostine and its active thiol WR-1065 can induce the p53 tumor suppressor protein, leading to cell cycle arrest and allowing more time for DNA repair. This p53-dependent pathway is a key mechanism of its cytoprotective effect in normal cells.[6][7]
Caption: p53-mediated cytoprotection by WR-1065.
Amifostine (WR-1065) and the Unfolded Protein Response (UPR)
WR-1065, as a thiol-reducing agent, can induce the Unfolded Protein Response (UPR), specifically activating the eIF2α/ATF4 pathway. This can contribute to its cytoprotective effects under certain cellular stress conditions.
Caption: WR-1065 activation of the Unfolded Protein Response.
References
- 1. A risk-benefit assessment of amifostine in cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of amifostine as a radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of amifostine on clonogenic mesenchymal progenitors and hematopoietic progenitors exposed to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amifostine alleviates radiation-induced lethal small bowel damage via promotion of 14-3-3σ-mediated nuclear p53 accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p53 protein regulates the effects of amifostine on apoptosis, cell cycle progression, and cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]
Amifostine thiol dihydrochloride as a cytoprotective agent in chemotherapy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine, a thiophosphate cytoprotective agent, serves as a critical adjunctive therapy in oncology, mitigating the toxic side effects of chemotherapy and radiotherapy on normal tissues.[1][2] Originally developed as a radioprotective agent, its application has expanded to a broad-spectrum cytoprotectant against various cytotoxic drugs.[3][4] Amifostine is a prodrug that is metabolized to its active free thiol metabolite, WR-1065, by alkaline phosphatase.[5][6] This active form is a potent scavenger of free radicals, which are responsible for much of the cellular damage caused by cancer therapies.[5][6] The selective protection of normal tissues is attributed to the higher alkaline phosphatase activity, increased pH, and enhanced vascularity in healthy tissues compared to tumors, leading to preferential accumulation of WR-1065.[1][6] These application notes provide a comprehensive overview of amifostine's mechanism, clinical efficacy, and detailed protocols for its preclinical evaluation.
Mechanism of Action
The cytoprotective effects of amifostine are multifaceted. The primary active metabolite, WR-1065, exerts its protective functions through several key mechanisms:
-
Free Radical Scavenging: WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by chemotherapy and radiation, thereby reducing oxidative damage to DNA, proteins, and lipids in normal cells.[5][6]
-
DNA Protection and Repair: The thiol group in WR-1065 can donate a hydrogen atom to repair damaged DNA.[5] It has also been shown to affect chromatin stability and enzymatic activity involved in DNA repair.[7][8]
-
Cell Cycle Modulation: Amifostine can induce temporary cell cycle arrest in normal cells, allowing more time for DNA repair before replication.[9]
-
Induction of Hypoxia: By increasing oxygen consumption in normal tissues, amifostine can induce a state of transient hypoxia, which is known to be radioprotective.[1]
-
Apoptosis Inhibition: WR-1065 can modulate key signaling molecules in apoptotic pathways, such as p53, to prevent programmed cell death in normal cells exposed to cytotoxic agents.[5]
Data Presentation
The following tables summarize quantitative data from clinical trials evaluating the efficacy of amifostine in reducing chemotherapy-associated toxicities.
Table 1: Reduction of Chemotherapy-Induced Toxicities with Amifostine
| Toxicity Type | Chemotherapy Regimen | Amifostine Dose | Outcome | Reference |
| Hematologic Toxicity | Cyclophosphamide + Cisplatin | 910 mg/m² | Reduced Grade 4 neutropenia and associated fever/infection. | [10] |
| Salvage Chemotherapy | 740 mg/m² | Improved mean hemoglobin (8.2 to 10.01 gm%) and total leukocyte count (2,280 to 3,600/mm³). | [11] | |
| Nephrotoxicity | Cisplatin | 910 mg/m² | Reduced cumulative renal toxicity and protracted serum creatinine elevations. | [1][10] |
| Neurotoxicity | Cisplatin | 910 mg/m² | Reduced severity of neurologic toxicity. | [10] |
| Gastrointestinal Toxicity | Salvage Chemotherapy | 740 mg/m² | Reduced Grade II toxicity from 47.7% to 30.6% and Grade III from 28% to 9.4%. | [11] |
Table 2: Efficacy of Amifostine in Combined Chemoradiotherapy for Non-Small-Cell Lung Cancer (NSCLC)
| Outcome | Chemoradiotherapy Alone | Chemoradiotherapy + Amifostine (500 mg) | p-value | Reference |
| Severe Esophagitis (Grade 3-4) | 35% | 16% | 0.021 | [12] |
| Severe Pneumonitis | 16% | 0% | 0.020 | [12] |
| Neutropenic Fever | 39% | 16% | 0.046 | [12] |
| Complete Response Rate | 7% | 26% | - | [13] |
| Median Survival | 15 months | 26 months | - | [13] |
Experimental Protocols
In Vitro Cytoprotection Assay
This protocol outlines a method to assess the ability of amifostine to protect normal cells from chemotherapy-induced cytotoxicity in a laboratory setting.
1. Materials:
-
Normal human cell line (e.g., human fibroblasts) and a cancer cell line.
-
Cell culture medium and supplements.
-
Amifostine thiol dihydrochloride.
-
Alkaline phosphatase (AP).[14]
-
Chemotherapeutic agent (e.g., cisplatin).
-
Phosphate-buffered saline (PBS).
-
Cell viability assay kit (e.g., MTT or clonogenic survival assay).[15]
2. Procedure:
-
Cell Culture: Plate normal and cancer cells in parallel in 96-well plates or other suitable culture vessels. Allow cells to adhere overnight.[16]
-
Amifostine Preparation: Prepare a stock solution of amifostine in sterile PBS.
-
Treatment:
-
For experiments requiring the active form, add alkaline phosphatase (final concentration of 0.5-1 U/ml) to the cell culture medium.[14][16]
-
Add amifostine to the cell cultures at desired final concentrations (e.g., 250-5,000 µg/ml).[14]
-
Incubate for 30 minutes prior to adding the chemotherapeutic agent.[17]
-
-
Chemotherapy Exposure: Add the chemotherapeutic agent at various concentrations to both amifostine-treated and untreated cells.
-
Incubation: Incubate the cells for a period appropriate for the chosen chemotherapeutic agent and cell lines.
-
Assessment of Cytotoxicity:
-
MTT Assay: Measure cell viability according to the manufacturer's protocol. This assay assesses metabolic activity.[15]
-
Clonogenic Survival Assay: For long-term viability, wash cells, re-plate at a low density, and allow colonies to form over 1-3 weeks. Stain and count the colonies to determine the surviving fraction.[15]
-
4. Data Analysis:
-
Compare the viability of normal cells and cancer cells with and without amifostine pretreatment.
-
Calculate the Dose Modification Factor (DMF) to quantify the protective effect.
In Vivo Chemoprotection Study in a Xenograft Model
This protocol describes how to evaluate the efficacy of amifostine in protecting normal tissues from chemotherapy-induced toxicity in a mouse model bearing human tumors.
1. Materials:
-
Immunocompromised mice.
-
Human cancer cell line for xenograft implantation.
-
This compound.
-
Chemotherapeutic agent (e.g., cisplatin).
-
Sterile saline for injection.
-
Calipers for tumor measurement.
-
Equipment for blood collection and tissue harvesting.
2. Procedure:
-
Xenograft Implantation: Implant human cancer cells subcutaneously into the flank of the mice. Allow tumors to grow to a palpable size.[17]
-
Animal Grouping: Randomize mice into four groups:
-
Vehicle control
-
Chemotherapy alone
-
Amifostine + Chemotherapy
-
Amifostine alone
-
-
Amifostine Administration:
-
Chemotherapy Administration: Administer the chemotherapeutic agent (e.g., cisplatin) via IP or intravenous (IV) injection.
-
Monitoring:
-
Measure tumor volume with calipers regularly.
-
Monitor animal body weight and overall health.
-
At the end of the study, collect blood for complete blood count (CBC) to assess myelosuppression.
-
Harvest kidneys and other relevant organs for histopathological analysis to assess tissue damage.
-
4. Data Analysis:
-
Compare tumor growth rates between the chemotherapy-alone and the amifostine + chemotherapy groups to ensure amifostine does not interfere with anti-tumor efficacy.
-
Compare body weight changes, CBC parameters (e.g., neutrophil counts), and kidney damage scores between groups to determine the protective effect of amifostine on normal tissues.
Visualizations
Caption: Mechanism of Amifostine Cytoprotection.
References
- 1. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A risk-benefit assessment of amifostine in cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potential of amifostine: from cytoprotectant to therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amifostine: chemotherapeutic and radiotherapeutic protective effects. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. What is the mechanism of Amifostine? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Effect of amifostine on toxicities associated with salvage combination chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of amifostine on acute toxicity from concurrent chemotherapy and radiotherapy for inoperable non-small-cell lung cancer: report of a randomized comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application of WR-1065 in head and neck cancer radiotherapy models
Application Notes: WR-1065 in Head and Neck Cancer Radiotherapy
Introduction
Amifostine (WR-2721) is a cytoprotective agent approved by the FDA to reduce the incidence of radiation-induced xerostomia (dry mouth) in patients undergoing radiotherapy for head and neck cancer.[1][2][3] Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase in tissues to its active metabolite, WR-1065.[3][4][5] This active form is responsible for the radioprotective effects observed. The selective protection of normal tissues over tumor tissues is attributed to differences in alkaline phosphatase activity, pH, and vascularization, which lead to greater accumulation of WR-1065 in healthy tissues.[2][5][6] These notes provide an overview of the application of WR-1065 in preclinical models of head and neck cancer radiotherapy, summarizing key data and providing detailed experimental protocols.
Mechanism of Action
The radioprotective effects of WR-1065 are multifaceted and extend beyond simple free radical scavenging.[1][5] While the thiol group in WR-1065 is a potent scavenger of oxygen free radicals generated by ionizing radiation, the compound also actively modulates cellular DNA damage response pathways.[4][5]
Key mechanisms include:
-
Free Radical Scavenging: WR-1065 directly neutralizes reactive oxygen species, protecting cellular components like DNA from radiation-induced damage.[5]
-
DNA Damage Signaling Modulation: WR-1065 influences key signaling pathways that regulate cell fate following DNA damage. It has been shown to activate the Tip60 acetyltransferase, a crucial regulator of the ATM kinase, a central protein in the DNA damage response.[4]
-
Induction of Antioxidant Enzymes: The compound can activate the NFκB transcription factor, leading to the upregulation of endogenous antioxidant enzymes such as manganese superoxide dismutase (MnSOD).[1][4]
-
p53 Activation: WR-1065 can increase the levels and activity of the p53 tumor suppressor protein, which can lead to cell cycle arrest, allowing more time for DNA repair.[4][7]
Quantitative Data Summary
The efficacy of WR-1065 in protecting against radiation-induced damage has been quantified in both preclinical and clinical settings.
Table 1: Summary of WR-1065 Efficacy in In Vitro Radiotherapy Models
| Cell Line/Model | WR-1065 Concentration | Radiation Type | Key Findings | Reference |
| RKO36 (Human colorectal carcinoma) | 4 mM | X-rays | Provided significant radioprotection in clonogenic survival assays. | [1] |
| RKO36 (Human colorectal carcinoma) | 4 mM | X-rays | Significantly reduced the formation of micronuclei (a marker of chromosomal damage). | [1] |
| RKO36 (Human colorectal carcinoma) | 40 µM | X-rays | Did not protect from immediate cell death but was effective in protecting against delayed genomic instability. | [1] |
| Hematopoietic progenitor cells | 0.8 mM - 4 mM | Ionizing Radiation (4-6 Gy) | Provided a 6- to 10-fold radioprotection in survival assays. | [4] |
| M059J & M059K (Human glioblastoma) | 4 mM | Gamma Radiation | Provided equivalent protection (~1.8-fold) to both radiosensitive (M059J) and radioresistant (M059K) cells. | [8] |
Table 2: Summary of Amifostine (WR-1065 Prodrug) Efficacy in a Phase III Head and Neck Cancer Clinical Trial
| Parameter | Amifostine Arm (200 mg/m²) | Control Arm (Radiotherapy Alone) | p-value | Reference |
| Incidence of Grade ≥2 Acute Xerostomia | 51% | 78% | <0.0001 | [9] |
| Incidence of Grade ≥2 Chronic Xerostomia | 34% | 57% | 0.002 | [9] |
| Median Saliva Production (post-RT) | 0.26 g | 0.10 g | 0.04 | [9] |
| 2-Year Local-Regional Control | 58% | 63% | Not significant | [9] |
| 2-Year Overall Survival | 71% | 66% | Not significant | [9] |
Note: The clinical trial demonstrates that the protective effects against xerostomia did not compromise the efficacy of antitumor treatment.[9]
Diagrams and Visualizations
Signaling Pathway of WR-1065 Radioprotection
Caption: Signaling pathways modulated by WR-1065 to confer radioprotection.
Experimental Workflow: In Vitro Clonogenic Survival Assay
References
- 1. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amifostine: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amifostine: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioprotectors and Mitigators of Radiation-Induced Normal Tissue Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protection of human tumor cells of differing radiosensitivity by WR-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Efficacy of Amifostine Thiol in Protecting Hematopoietic Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine, a phosphorylated aminothiol, serves as a critical cytoprotective agent, shielding normal tissues from the cytotoxic effects of chemotherapy and radiotherapy. Its active metabolite, WR-1065, is preferentially taken up by normal cells, where it scavenges free radicals, protects DNA, and modulates key cellular processes.[1][2][3][4] This selective protection is particularly vital for the hematopoietic system, which is highly susceptible to damage from anticancer treatments. These application notes provide a comprehensive overview of the methodologies to measure the efficacy of amifostine in protecting hematopoietic stem cells (HSCs), supported by quantitative data from preclinical and clinical studies.
Mechanism of Action
Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase in tissues to its active free thiol metabolite, WR-1065.[2] The selective protection of normal tissues is attributed to higher alkaline phosphatase activity, pH, and vascular permeability in normal tissues compared to tumors, leading to greater uptake of WR-1065.[1] The protective mechanisms of WR-1065 include:
-
Scavenging of free radicals: WR-1065 is a potent scavenger of reactive oxygen species generated by chemotherapy and radiation.[3]
-
DNA protection and repair: It can donate a hydrogen atom to repair damaged DNA and stabilize chromatin.[3][4]
-
Modulation of cell cycle and gene expression: Amifostine can influence redox-sensitive transcription factors and enzymes involved in cell growth and apoptosis.[4][5]
-
Stimulation of hematopoiesis: Beyond cytoprotection, amifostine has been shown to stimulate the proliferation of hematopoietic progenitors.[2][6]
Quantitative Data Summary
The following tables summarize the quantitative efficacy of amifostine in protecting hematopoietic stem and progenitor cells from various preclinical and clinical studies.
Table 1: Clinical Efficacy of Amifostine in Patients Undergoing Chemotherapy
| Clinical Setting | Amifostine Dose | Chemotherapy Regimen | Key Findings | Reference |
| Advanced Ovarian Cancer | 910 mg/m² | Cyclophosphamide (1 g/m²) + Cisplatin (100 mg/m²) | Significantly reduced hematological, renal, and neurological toxicities.[2] | [2] |
| Stage III/IV Ovarian Cancer | 910 mg/m² | Cyclophosphamide (1 g/m²) + Cisplatin (100 mg/m²) | Significant decrease in incidence and duration of neutropenic fever.[1] | [1] |
| Non-Hodgkin Lymphoma (Salvage Chemotherapy) | 740 mg/m² | DHAP (dexamethasone, cytarabine, cisplatin) | Associated with higher stem cell collection.[7] | [7] |
| Solid Tumors (High-Dose Chemotherapy) | 910 mg/m² | HD-VIC (carboplatin, ifosfamide, etoposide) | Grade III/IV stomatitis: 0% with amifostine vs. 25% without.[8] | [8] |
Table 2: Hematopoietic Recovery and Supportive Care with Amifostine
| Parameter | Amifostine Group | Control Group | p-value | Reference |
| Median Nadir Neutrophil Count | Significantly increased | Lower | Significant | [1] |
| Duration of Neutropenia | Significantly reduced | Longer | Significant | [1] |
| Time to Marrow Engraftment | Significantly decreased | Longer | Significant | [1][9] |
| Platelet Transfusions | Significantly decreased need | Higher need | Significant | [1] |
| Duration of Antibiotic Therapy | Significantly reduced | Longer | P=0.03 | [10] |
| Duration of Hospital Stay | Statistically significant decrease | Longer | Significant | [1] |
Table 3: In Vitro and Preclinical Efficacy of Amifostine on Hematopoietic Progenitors
| Progenitor Cell Type | Treatment | Fold Increase in Colony Recovery (Amifostine vs. Control) | Reference |
| CFU-GM (from B-CLL patients) | Amifostine incubation | 1.38 | [6] |
| BFU-E (from B-CLL patients) | Amifostine incubation | 1.20 | [6] |
| CFU-GEMM (from B-CLL patients) | Amifostine incubation | 2.00 | [6] |
| CFU-GEMM (normal donors) | Daunorubicin, Mitoxantrone, Paclitaxel | 1.29 - 9.57 | [11] |
| BFU-E (normal donors) | Doxorubicin, Mitoxantrone, Paclitaxel, Cisplatin, Diaziquone | 3.4 - 65 | [11] |
Experimental Protocols
Protocol 1: In Vitro Clonogenic Assay for Hematopoietic Progenitor Protection
This protocol assesses the ability of amifostine to protect hematopoietic progenitor cells from the cytotoxic effects of chemotherapeutic agents in vitro.
Materials:
-
Bone marrow mononuclear cells (BMMCs) or peripheral blood CD34+ cells
-
Amifostine (and its active metabolite WR-1065)
-
Chemotherapeutic agent of interest
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal bovine serum (FBS)
-
Methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines (e.g., SCF, GM-CSF, IL-3, EPO)
-
Sterile culture dishes and tubes
Procedure:
-
Cell Isolation: Isolate BMMCs or CD34+ cells from fresh bone marrow or peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Amifostine Pre-incubation: Resuspend cells in IMDM with 10% FBS. Incubate a subset of cells with amifostine (e.g., 500 µM) or WR-1065 (e.g., 100 µM) for 15-30 minutes at 37°C.[11] A control group should be incubated with media alone.
-
Washing: Wash the cells twice with medium to remove extracellular amifostine/WR-1065.[11]
-
Chemotherapy Exposure: Resuspend the cells and expose them to various concentrations of the chemotherapeutic agent for a defined period (e.g., 1-6 hours) at 37°C.[11]
-
Colony Culture: After exposure, wash the cells and plate them in the methylcellulose-based medium in duplicate or triplicate.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 14 days.[11]
-
Colony Scoring: Enumerate hematopoietic colonies (CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope.
-
Data Analysis: Calculate the percentage of colony survival for each treatment group relative to the untreated control. Compare the survival of amifostine-pretreated cells to those treated with chemotherapy alone.
Protocol 2: Ex Vivo Bone Marrow Purging and Hematopoietic Stem Cell Protection
This protocol evaluates the selective protection of normal HSCs by amifostine during ex vivo purging of malignant cells from an autologous bone marrow graft.
Materials:
-
Autologous bone marrow or peripheral blood stem cell harvest
-
Amifostine
-
Purging agent (e.g., mafosfamide, 4-hydroperoxycyclophosphamide)[9][12]
-
Cell culture medium and supplements
-
Equipment for hematopoietic progenitor cell assays (as in Protocol 1)
Procedure:
-
Cell Preparation: Prepare a mononuclear cell suspension from the bone marrow or peripheral blood stem cell product.
-
Amifostine Incubation: Incubate the cells with amifostine (e.g., 3 mg/ml) for 15 minutes.[12]
-
Washing: Wash the cells to remove extracellular amifostine.
-
Purging: Expose the cells to the purging agent at a predetermined concentration.
-
Assessment of Hematopoietic Progenitors: Perform clonogenic assays (as in Protocol 1) on samples taken before and after purging, with and without amifostine pretreatment, to determine the recovery of normal hematopoietic progenitors (CFU-GM, BFU-E).
-
Assessment of Malignant Cell Depletion: If applicable, use techniques such as flow cytometry, PCR for specific tumor markers, or limiting dilution assays to quantify the reduction of malignant cells in the graft.
-
Data Analysis: Compare the recovery of normal hematopoietic progenitors in the amifostine-treated versus untreated purged grafts.[13]
Protocol 3: In Vivo Murine Model of Radiation-Induced Hematopoietic Injury
This protocol assesses the radioprotective effects of amifostine on hematopoietic stem and progenitor cells in a mouse model.
Materials:
-
C3H/HeN mice (or other suitable strain)[14]
-
Amifostine
-
Source of total body irradiation (TBI), such as a ⁶⁰Co source[14]
-
Equipment for blood and bone marrow collection and analysis (hematology analyzer, flow cytometer, cell culture supplies)
Procedure:
-
Animal Groups: Divide mice into experimental groups: saline control, amifostine alone, radiation alone, and amifostine + radiation.
-
Amifostine Administration: Administer amifostine (e.g., 25-200 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to irradiation.[14][15]
-
Irradiation: Expose the mice to a single dose of TBI.
-
Post-Irradiation Monitoring: Monitor the mice for survival and signs of radiation sickness.
-
Hematopoietic Analysis: At various time points post-irradiation (e.g., days 4-14), euthanize subsets of mice and collect peripheral blood and bone marrow.[15]
-
Blood Counts: Perform complete blood counts (CBCs) on peripheral blood samples.
-
Bone Marrow Progenitor Assays: Isolate bone marrow cells and perform clonogenic assays to quantify hematopoietic progenitors (CFU-GM, BFU-E, CFU-GEMM).
-
Flow Cytometry: Use flow cytometry to enumerate specific hematopoietic stem and progenitor cell populations in the bone marrow (e.g., Lin-Sca-1+c-Kit+ cells).
-
Data Analysis: Compare survival rates, peripheral blood counts, and bone marrow progenitor numbers between the different treatment groups.
Visualizations
Caption: Amifostine activation and mechanism of action.
Caption: In vitro clonogenic assay workflow.
Caption: In vivo radioprotection experimental workflow.
References
- 1. Amifostine-mediated protection of normal bone marrow from cytotoxic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amifostine: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of amifostine in hematologic malignancies, myelodysplastic syndrome, and acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amifostine stimulates the formation of hematopoietic bone marrow progenitors from B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized phase II study of amifostine used as stem cell protectant in non-hodgkin lymphoma patients receiving cisplatin-based salvage chemotherapy prior to stem cell transplant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized trial of amifostine in patients with high-dose VIC chemotherapy plus autologous blood stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ex vivo manipulation of hematopoietic stem cells for transplantation: the potential role of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized trial of amifostine as a cytoprotectant for patients receiving myeloablative therapy for allogeneic hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amifostine protects primitive hematopoietic progenitors against chemotherapy cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amifostine (WR-2721) protects normal haematopoietic stem cells against cyclophosphamide derivatives' toxicity without compromising their antileukaemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative effects of amifostine (Ethyol) on normal hematopoietic stem cells versus human leukemic cells during ex vivo purging in autologous bone marrow transplants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Radioprotection of hematopoietic progenitors by low dose amifostine prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of WR-1065 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of WR-1065, the active metabolite of the cytoprotective agent amifostine, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation step for sample preparation and utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of the polar analyte. Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of WR-1065 in a biological matrix.
Introduction
Amifostine (WR-2721) is a cytoprotective prodrug used to mitigate the toxicities associated with chemotherapy and radiotherapy.[1][2] In the body, amifostine is dephosphorylated by alkaline phosphatase to its active free thiol metabolite, WR-1065 (2-(3-aminopropylamino)ethanethiol).[1][3] WR-1065 is believed to exert its protective effects by scavenging free radicals, thereby reducing damage to normal tissues.[1][2] Given that WR-1065 is the active moiety, its accurate quantification in biological samples is crucial for pharmacokinetic and pharmacodynamic assessments.
This method provides a detailed protocol for the extraction and quantification of WR-1065 from human plasma. The use of HILIC chromatography is particularly advantageous for retaining and separating highly polar compounds like WR-1065 without the need for derivatization. Paired with the specificity of tandem mass spectrometry, this method offers a reliable tool for researchers in drug development and clinical research.
Signaling Pathway
Experimental
Materials and Reagents
-
WR-1065 reference standard (Sigma-Aldrich, Cat. No. W2020 or equivalent)
-
WR-1065-d4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
LC-MS/MS Instrumentation
A triple quadrupole mass spectrometer equipped with a turbulent flow chromatography system was used.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 95% B to 50% B over 3.0 min, hold at 50% B for 1.0 min, return to 95% B and equilibrate for 2.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Manufacturer's recommendation |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions (Hypothetical - requires optimization)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| WR-1065 | 135.1 | 72.1 | 100 | 15 |
| WR-1065 (confirm.) | 135.1 | 118.1 | 100 | 12 |
| WR-1065-d4 (IS) | 139.1 | 76.1 | 100 | 15 |
Note: The exact mass of WR-1065 (C5H14N2S) is 134.0905. The precursor ion corresponds to [M+H]+. Product ions are proposed based on common fragmentation pathways (e.g., loss of the aminopropyl group) and require empirical optimization.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of WR-1065 and the internal standard (IS), WR-1065-d4, in methanol.
-
Working Solutions: Serially dilute the WR-1065 stock solution with 50:50 acetonitrile:water to prepare working solutions for calibration standards and QC samples.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve (e.g., 1-1000 ng/mL) and QC samples (low, mid, high).
Sample Preparation Protocol
Method Validation
The method was validated according to the FDA's Bioanalytical Method Validation guidance.[4][5]
Table 4: Summary of Method Validation Parameters and Results
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | 1 - 1000 ng/mL | Met acceptance criteria |
| Lower Limit of Quantification (LLOQ) | S/N > 10; Accuracy ±20%; Precision ≤20% | 1 ng/mL |
| Intra-day Accuracy (% Bias) | ±15% (±20% at LLOQ) | -5.2% to 6.8% |
| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 3.1% to 8.5% |
| Inter-day Accuracy (% Bias) | ±15% (±20% at LLOQ) | -7.1% to 8.2% |
| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 4.5% to 9.3% |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | Passed |
| Recovery | Consistent and reproducible | ~85-95% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Deviation within ±15% of nominal concentration | Stable for 3 freeze-thaw cycles, 8 hours at room temp, and 30 days at -80°C |
Results and Discussion
The described LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of WR-1065 in human plasma. The HILIC chromatography effectively retained the polar WR-1065 analyte, providing good peak shape and separation from endogenous interferences. The sample preparation procedure, a simple protein precipitation, is rapid, cost-effective, and suitable for high-throughput analysis. All validation parameters met the acceptance criteria set by regulatory guidelines, demonstrating the method is accurate, precise, and reliable for its intended purpose.
Conclusion
This application note presents a validated LC-MS/MS method for the determination of WR-1065 in human plasma. The combination of a simple sample preparation, robust HILIC separation, and sensitive MS/MS detection makes this method a valuable tool for pharmacokinetic and other research studies involving the cytoprotective agent amifostine and its active metabolite.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming the Short Half-Life of Amifostine's Active Thiol in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the short half-life of amifostine's active thiol metabolite, WR-1065, in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of using amifostine in our experiments?
The principal limitation of amifostine is the very short biological half-life of its active metabolite, WR-1065, which is approximately 8-9 minutes in plasma.[1] This rapid clearance means its protective effects are transient, necessitating administration shortly before radiation or chemotherapy. For cytotoxic agents with a longer active period, a single dose of amifostine may not provide sustained protection.[1]
Q2: How does amifostine exert its cytoprotective effect?
Amifostine is a prodrug that is dephosphorylated by the enzyme alkaline phosphatase (ALP) to its active thiol metabolite, WR-1065.[1][2] The selective protection of normal tissues is attributed to higher ALP activity and a more favorable pH in these tissues compared to tumors.[1] WR-1065 exerts its cytoprotective effects through several mechanisms:
-
Scavenging of free radicals: It directly neutralizes reactive oxygen species (ROS) generated by radiation and chemotherapy.[1]
-
DNA protection and repair: It can donate a hydrogen atom to repair damaged DNA and condense chromatin to limit damage.[1][3]
-
Modulation of signaling pathways: It can influence key cellular signaling pathways involved in cell survival and response to stress, such as the p53 pathway.[2][4]
-
Induction of cellular hypoxia: This can further protect normal tissues from radiation damage.[1]
Q3: We are observing inconsistent or no cytoprotective effect with amifostine in our in vitro experiments. What could be the cause?
Inconsistent results in vitro often stem from issues related to the conversion of amifostine to its active form, WR-1065. Here are some common troubleshooting points:
-
Low Alkaline Phosphatase (ALP) Activity: The cell line you are using may have low endogenous ALP activity, which is crucial for the dephosphorylation of amifostine.[5]
-
Solution: Supplement the culture medium with exogenous ALP (e.g., 0.5-1 U/mL) to ensure efficient conversion.[5] You can also assay the ALP activity of your cell line.
-
-
Suboptimal pH of the Culture Medium: ALP activity is optimal under slightly alkaline conditions (pH ~7.4 or higher).[5] Cancer cells can create an acidic microenvironment, inhibiting ALP activity.
-
Solution: Ensure your cell culture medium is well-buffered to maintain a physiological pH.[5]
-
-
Incorrect Timing of Administration: The short half-life of WR-1065 makes timing critical.
-
Improper Amifostine Storage and Handling: Amifostine is susceptible to degradation.
Q4: What strategies can we employ to overcome the short half-life of amifostine's thiol in our experiments?
Several strategies have been developed to extend the activity of amifostine, primarily focusing on sustained-release formulations and the development of analogs with improved pharmacokinetic profiles.
-
Drug Delivery Systems: These aim to provide a sustained release of amifostine or WR-1065.
-
Liposomal formulations: Encapsulating amifostine in liposomes can prolong its circulation time.[1]
-
Sustained-release microspheres: Biodegradable polymers like PLGA (polylactic-co-glycolic acid) can be used to create microspheres that provide prolonged radioprotective efficacy.[1]
-
Nanoparticle preparations and PEGylation: These strategies can extend the circulating half-life.[1][7] PEGylation has been shown to prolong the hydrolysis of amifostine, leading to a sustained conversion to its active metabolites.[1]
-
-
Amifostine Analogs: Researchers have developed analogs with longer half-lives.
-
HL-003: A derivative that has demonstrated a significantly longer plasma half-life in mice compared to amifostine.[1]
-
-
Alternative Routes of Administration: While intravenous (IV) is the standard clinical route, other methods are being explored to improve tolerance and provide sustained levels.
-
Subcutaneous (SC) administration: Studies have shown that subcutaneous delivery is better tolerated than the IV route.[1]
-
Oral administration: The development of oral formulations, such as those using nanoparticles, is a promising area of research to improve patient compliance and convenience.[4][7]
-
Quantitative Data Summary
The following table summarizes the pharmacokinetic data for amifostine and one of its long-acting analogs, providing a clear comparison of their half-lives.
| Compound | Administration Route | Animal Model | Plasma Half-Life | Reference |
| Amifostine | Intravenous | Human | ~8-9 minutes | [1] |
| Amifostine | Intravenous | Human | Elimination t½: ~8 minutes | [6][8] |
| WR-1065 | Intravenous (from Amifostine) | Human | Final t½: 7.3 ± 3.6 hours | [9] |
| HL-003 | Intravenous | Mouse | 40.2 ± 16.8 minutes | [1] |
| HL-003 | Oral | Mouse | 6.65 ± 2.49 hours | [1] |
Key Experimental Protocols
1. In Vitro Cytoprotection Assay (Clonogenic Cell Survival)
This protocol assesses the ability of amifostine or WR-1065 to protect cells from the cytotoxic effects of radiation or chemotherapy.
-
Cell Culture: Plate target cells (e.g., normal fibroblasts and cancer cells in parallel) in appropriate culture dishes and allow them to adhere overnight.
-
Amifostine/WR-1065 Preparation: Prepare a stock solution of amifostine in sterile phosphate-buffered saline (PBS). If using amifostine, consider adding exogenous alkaline phosphatase (0.5-1 U/mL) to the culture medium. Alternatively, use a commercially available solution of the active metabolite, WR-1065.
-
Pre-treatment: Add amifostine or WR-1065 to the cell cultures at the desired final concentration (e.g., 250–5,000 µg/mL for amifostine, or 40 µM to 4 mM for WR-1065).[1][10] Incubate for a standardized period (e.g., 30 minutes) before introducing the cytotoxic agent.[1][5]
-
Cytotoxic Challenge: Add the chemotherapeutic agent or expose the cells to ionizing radiation at the desired dose. For radiation, replace the drug-containing medium with fresh medium immediately before exposure.[10]
-
Colony Formation: After the cytotoxic challenge, wash the cells, trypsinize, and re-plate them at a density calculated to yield 50-100 colonies per dish.
-
Staining and Counting: After 10-14 days of incubation, fix the colonies (e.g., with methanol) and stain them (e.g., with 0.5% crystal violet in 20% ethanol).[2][10] Count the number of colonies containing more than 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control.
2. Quantification of WR-1065 in Plasma by UHPLC-MS/MS
This protocol allows for the measurement of the active thiol metabolite in plasma samples.
-
Principle: Due to the reactive nature of the thiol group, WR-1065 is first derivatized to form a stable product, which is then quantified using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS).
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Induce protein precipitation using a solvent like acetonitrile.
-
Perform derivatization of the thiol group (e.g., using iodoacetic acid followed by o-phthaldialdehyde).[2]
-
-
Chromatographic Separation: Separate the derivatized analyte using a UHPLC system with an appropriate column.
-
Mass Spectrometric Detection: Quantify the analyte using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Construct a standard curve using known concentrations of the derivatized WR-1065 to determine the concentration in the plasma samples.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Conversion of Amifostine to its active metabolite WR-1065 and its primary cytoprotective mechanisms.
Caption: Experimental workflow for a clonogenic cell survival assay to assess cytoprotection.
Caption: Simplified diagram of WR-1065-mediated activation of the p53 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. globalrph.com [globalrph.com]
- 7. Amifostine loaded lipid-calcium carbonate nanoparticles as an oral drug delivery system for radiation protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Pharmacokinetics of amifostine and its metabolites in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Amifostine Thiol Dihydrochloride Solutions for In Vitro Assays
Welcome to the technical support center for amifostine thiol dihydrochloride (WR-1065). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, stabilization, and use of WR-1065 solutions in in vitro assays. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and reliability of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions regarding the use of this compound solutions.
Solution Preparation and Stability
Q1: My WR-1065 solution appears cloudy or forms a precipitate upon preparation. What is causing this and how can I prevent it?
A1: Precipitate formation in WR-1065 solutions can be due to several factors:
-
Oxidation: WR-1065 is a thiol and is highly susceptible to oxidation, especially in the presence of trace metal ions in buffers or water. This oxidation leads to the formation of its disulfide dimer, WR-33278, which may have different solubility characteristics.[1][2][3][4]
-
pH: The stability of amifostine and its metabolites can be pH-dependent. A physiological pH of around 7.4 is generally recommended for cell culture experiments.[2]
-
Buffer Composition: Certain components in your buffer or cell culture medium may interact with WR-1065.
Troubleshooting Steps:
-
Use High-Purity Reagents: Start with high-purity water and analytical grade buffer components to minimize metal ion contamination.
-
De-gas Buffers: To reduce dissolved oxygen, de-gas your buffers by sparging with an inert gas like nitrogen or argon before dissolving the WR-1065.
-
Incorporate a Chelating Agent: Add a small concentration of a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to your buffer. EDTA will sequester divalent metal ions that can catalyze thiol oxidation.[5][6] A final concentration of 0.1 to 0.5 mM EDTA is a good starting point.
-
Prepare Fresh Solutions: Due to its limited stability in aqueous solutions, it is highly recommended to prepare WR-1065 solutions fresh for each experiment.[7]
-
Control pH: Ensure your final solution is buffered to a physiological pH (around 7.4) to maintain optimal activity and stability in cell-based assays.[2]
Q2: How should I store my WR-1065 stock solutions to ensure stability?
A2: Proper storage is critical for maintaining the integrity of your WR-1065 solutions.
| Solution Type | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -20°C | ≥ 4 years | Store in a desiccator to protect from moisture. |
| Reconstituted Stock Solution (e.g., in PBS with EDTA) | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light. |
| Diluted Working Solution | 2-8°C | Use immediately | Prepare fresh from a frozen stock solution for each experiment. Do not store for more than one day. |
Experimental Consistency
Q3: I am observing inconsistent or no cytoprotective effect with WR-1065 in my in vitro experiments. What are the potential reasons?
A3: Inconsistent results with WR-1065 can arise from several experimental variables.
Troubleshooting Workflow for Inconsistent Efficacy
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Thiol WR-1065 and disulphide WR-33278, two metabolites of the drug ethyol (WR-2721), protect DNA against fast neutron-induced strand breakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of chelating agents on the stability of injectable isoniazid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amifostine Administration in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the common side effects of amifostine administration in preclinical animal models. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in the design and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common dose-limiting side effects of amifostine in animal models?
A1: The most frequently observed dose-limiting side effects are hypotension (a significant drop in blood pressure) and emesis (nausea and vomiting).[1] These effects are generally dose-dependent.
Q2: In which animal models are these side effects most prominently observed?
A2: Hypotension is a common finding across various models, including rats and mice. Emesis is particularly notable in ferrets and canines, as rodents lack a vomiting reflex.[2]
Q3: At what dose ranges are significant side effects typically observed in rodents?
A3: While protective effects against radiation and chemotherapy can be seen at lower doses (e.g., 25-50 mg/kg in mice), higher doses required for substantial radioprotection (200-500 mg/kg in mice) are more likely to induce side effects.[1]
Q4: How does the route of administration influence the side effect profile of amifostine?
A4: The route of administration can significantly impact the onset and severity of side effects. Intravenous (IV) administration is often associated with a more rapid and pronounced hypotensive effect compared to intraperitoneal (IP) or subcutaneous (SC) routes.[1] Oral administration has been explored to mitigate some acute side effects, but it generally has lower bioavailability.
Q5: Can amifostine administration lead to nephrotoxicity or myelosuppression on its own?
A5: While amifostine is known to protect against chemotherapy- and radiation-induced nephrotoxicity and myelosuppression, high doses of amifostine alone may have intrinsic, though typically mild, effects on renal function and bone marrow.[1][3][4] It is crucial to include an amifostine-only control group in your experimental design to differentiate these effects from those of the primary insult (e.g., chemotherapy or radiation).
Troubleshooting Guides
| Problem | Possible Causes | Solutions |
| Unexpectedly high incidence of hypotension | 1. The dose of amifostine is too high for the specific animal strain or species. 2. The rate of intravenous infusion is too rapid. 3. The anesthesia protocol is potentiating the hypotensive effects. | 1. Conduct a dose-titration study to establish the maximum tolerated dose (MTD) in your specific model. 2. For IV administration, consider a slower infusion rate. 3. Review the anesthetic agents and their potential cardiovascular side effects. Consider using telemetry for continuous blood pressure monitoring in conscious animals to avoid anesthetic interference.[1] |
| High variability in emetic response in ferrets | 1. Inconsistent dosing or administration technique. 2. Individual animal sensitivity. 3. Subjective scoring of emetic events. | 1. Ensure precise and consistent dosing and administration procedures. 2. Increase the number of animals per group to account for individual variability. 3. Establish clear and objective criteria for scoring retching and vomiting. Video recording can aid in consistent scoring. |
| Inconsistent radioprotective or chemoprotective effects | 1. Improper timing of amifostine administration relative to the insult. 2. Suboptimal dose of amifostine. 3. Issues with the formulation or stability of the amifostine solution. | 1. Administer amifostine 15-30 minutes prior to the cytotoxic insult for IV, IP, or SC routes. Oral administration may require a longer pretreatment time. 2. Perform a dose-response study to determine the optimal protective dose in your model. 3. Prepare the amifostine solution fresh for each experiment and ensure it is fully dissolved. |
| Signs of nephrotoxicity in the amifostine-only control group | 1. The amifostine dose is too high. 2. Dehydration of the animals. | 1. Consider reducing the amifostine dose if baseline toxicity is a concern. 2. Ensure adequate hydration of the animals before and during the experiment.[1] |
Data Presentation
Table 1: Lethal Dose (LD50) of Amifostine in Rodents
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Mouse | Intraperitoneal (i.p.) | 704 - 950 |
| Mouse | Intravenous (i.v.) | 550 - 650 |
| Rat | Intraperitoneal (i.p.) | ~600 |
| Rat | Intravenous (i.v.) | ~350 |
Note: LD50 values can vary depending on the specific strain, age, and sex of the animals.
Table 2: Dose-Dependent Side Effects of Amifostine in Animal Models
| Animal Model | Route of Administration | Dose (mg/kg) | Observed Side Effect | Incidence/Severity |
| Rat (anesthetized) | Intravenous (i.v.) | Dose-dependent | Hypotension | Dose-dependent decrease in mean arterial pressure.[5] |
| Ferret | Intraperitoneal (i.p.) | 8 | Acute and delayed emesis | 371.8 ± 47.8 emetic events over 72h (with cisplatin).[6] |
| Canine | Not Specified | 12.5 - 100 | Dose-dependent emesis | Increasing incidence and severity with higher doses. |
| Rat | Intraperitoneal (i.p.) | 200 | Protection against radiation-induced nephropathy | Significantly reduced histological damage.[7] |
| Rat | Intraperitoneal (i.p.) | 75 | Protection against doxorubicin-induced myelosuppression | Significantly higher peripheral blood leukocytes.[8] |
Experimental Protocols
Assessment of Amifostine-Induced Hypotension in Rats
Objective: To measure the effect of amifostine on arterial blood pressure in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Amifostine
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Catheter (for arterial cannulation)
-
Pressure transducer
-
Data acquisition system
-
Heparinized saline
Procedure:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Perform a surgical cut-down to expose the carotid or femoral artery.
-
Insert a catheter filled with heparinized saline into the artery and secure it in place.
-
Connect the catheter to a pressure transducer and a data acquisition system to continuously record systolic, diastolic, and mean arterial pressure.
-
Allow the animal to stabilize for a period to obtain a baseline blood pressure reading (typically 15-30 minutes).
-
Administer amifostine intravenously at the desired dose(s).
-
Continuously monitor and record blood pressure for a defined period post-administration (e.g., 60 minutes).
Data Analysis:
-
Calculate the percentage decrease in mean arterial pressure from the baseline for each dose group.
-
Determine the time to nadir (lowest point) and the duration of the hypotensive effect.
Evaluation of Amifostine-Induced Emesis in Ferrets
Objective: To quantify the emetic (retching and vomiting) response to amifostine administration in ferrets.
Materials:
-
Male ferrets (1-1.5 kg)
-
Amifostine
-
Vehicle control (e.g., sterile saline)
-
Observation cages with a clear view of the animal
-
Video recording equipment (recommended)
Procedure:
-
Acclimate the ferrets to the observation cages for at least 30 minutes before drug administration.
-
Administer amifostine or vehicle control via the desired route (e.g., intraperitoneal).
-
Immediately begin observing and/or video recording the animals for a predetermined period (e.g., 2-4 hours for acute emesis).
-
For delayed emesis, intermittent observation or continuous video recording can be conducted for up to 72 hours.[9][10][11]
-
Score the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents).
Data Analysis:
-
Quantify the total number of emetic episodes (retches + vomits) for each animal.
-
Determine the latency to the first emetic episode.
-
Compare the emetic response between the amifostine-treated and control groups.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Emesis in ferrets - PORSOLT [porsolt.com]
- 3. Amifostine reduces the incidence of cumulative nephrotoxicity from cisplatin: laboratory and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protection by amifostine of cyclophosphamide-induced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypotensive mechanisms of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. The Efficacy of Amifostine against Multiple-Dose Doxorubicin-Induced Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using telemetry to automate the detection of emesis in the ferret: new vistas for delayed emesis assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Amifostine-Induced Hypotension in Preclinical Research
This guide provides researchers, scientists, and drug development professionals with practical information and protocols for mitigating amifostine-induced hypotension in preclinical experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind amifostine-induced hypotension?
A1: Amifostine is a prodrug that is converted to its active metabolite, WR-1065, by alkaline phosphatase.[1][2] It is the WR-1065 metabolite, not amifostine itself, that is responsible for the hypotensive effect.[3] Studies in anesthetized rats have shown that WR-1065 causes a dose-dependent drop in blood pressure.[3] The primary mechanism appears to be a direct relaxation of vascular smooth muscle, independent of nitric oxide, prostaglandins, or cyclic nucleotides (cAMP and cGMP).[3]
Q2: What are the most common dose-limiting toxicities of amifostine in preclinical models?
A2: The most frequently observed dose-limiting toxicities are hypotension and emesis (nausea and vomiting).[4] These effects are generally dose-dependent.
Q3: How does the route of administration impact the risk of hypotension?
A3: Intravenous (IV) administration is associated with a more rapid onset of hypotension compared to other routes like intraperitoneal (IP) or subcutaneous (SC) injection.[4] Oral administration has been explored to reduce acute toxicities, but the bioavailability of the active metabolite, WR-1065, can be a limiting factor.[4][5]
Q4: Can anesthesia affect the hypotensive response to amifostine?
A4: Yes, the choice of anesthetic can potentiate the hypotensive effects of amifostine.[4] It is crucial to review the cardiovascular effects of the anesthetic agents being used. To avoid this confounding factor, consider using telemetry for continuous blood pressure monitoring in conscious animals.[4]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly high incidence or severity of hypotension. | 1. Amifostine dose is too high for the specific animal strain or species. 2. Rapid rate of intravenous infusion. 3. Anesthetic protocol is potentiating the hypotensive effect. | 1. Perform a dose-titration study to establish the maximum tolerated dose (MTD) in your specific model.[4] 2. For IV administration, use a slower infusion rate.[4] 3. Review anesthetic agents for cardiovascular effects. Consider using telemetry in conscious animals to eliminate anesthetic interference.[4] |
| Variable hypotensive response between animals. | 1. Inconsistent administration technique. 2. Differences in animal hydration status. 3. Underlying health differences in the animal cohort. | 1. Ensure consistent and accurate administration, especially for IP injections, to avoid injection into other abdominal structures. 2. Ensure all animals are adequately hydrated before amifostine administration. 3. Use healthy, age- and weight-matched animals for all experimental groups. |
| Difficulty differentiating hypotension from other adverse effects. | Overlapping signs of toxicity at high doses. | Implement specific assays to measure distinct toxicities. For example, use a pica assay for nausea in rats or monitor serum BUN and creatinine for nephrotoxicity.[4] |
Experimental Protocols & Data
Protocol 1: Assessment of Amifostine-Induced Hypotension in Rats
This protocol provides a method for directly measuring the hypotensive effects of amifostine.
-
Animal Model: Male Sprague-Dawley rats (250-300g).[4]
-
Procedure:
-
Anesthetize the rats using an appropriate anesthetic cocktail.[4]
-
Surgically place a catheter into the carotid or femoral artery for direct blood pressure measurement.[4]
-
Connect the catheter to a pressure transducer and a data acquisition system to continuously record systolic, diastolic, and mean arterial pressure.[4]
-
Allow the animal to stabilize to obtain a baseline blood pressure reading.[4]
-
Administer amifostine intravenously at the desired doses.[4]
-
Continuously monitor and record blood pressure for a defined period (e.g., 60 minutes) after administration.[4]
-
-
Data Analysis: Calculate the percentage decrease in mean arterial pressure from the baseline for each dose group.[4]
Protocol 2: Pharmacological Mitigation of Hypotension with Ephedrine
One study demonstrated that the adrenergic agonist ephedrine could attenuate amifostine-induced hypotension in anesthetized rats.[3]
-
Animal Model: Anesthetized rats (strain not specified in the abstract).[3]
-
Procedure:
-
Follow steps 1-4 from Protocol 1 to establish a stable blood pressure baseline.
-
Administer amifostine to induce hypotension.
-
Once hypotension is observed, administer ephedrine and monitor blood pressure to assess for reversal or attenuation of the hypotensive effect.[3]
-
-
Rationale: Ephedrine acts as an adrenergic agonist, counteracting the direct vasodilation caused by WR-1065.[3]
Amifostine Dose Ranges in Rodent Studies
The following table summarizes typical doses used in preclinical rodent models. Note that the optimal dose depends on the specific application (e.g., radioprotection vs. chemoprotection) and administration route.
| Route of Administration | Species | Dose Range (mg/kg) | Reference(s) |
| Intraperitoneal (IP) | Rats | 75 | [6][7] |
| Intraperitoneal (IP) | Mice | 75-214 | |
| Subcutaneous (SC) | Mice | 25-300 | |
| Oral Gavage | Mice | 200-500 | [5] |
Visualized Pathways and Workflows
Mechanism of Amifostine-Induced Hypotension
Amifostine is a prodrug that must be converted to its active thiol metabolite, WR-1065. This active form then exerts a direct effect on the vasculature.
Caption: Conversion of amifostine to WR-1065 and its effect on vascular smooth muscle.
General Experimental Workflow for Preclinical Studies
This diagram outlines a typical workflow for investigating amifostine's effects in an in vivo setting, from animal acclimatization to endpoint analysis.
References
- 1. Amifostine: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The radioprotective agent, amifostine, suppresses the reactivity of intralysosomal iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypotensive mechanisms of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preclinical Evaluation of Safety, Pharmacokinetics, Efficacy, and Mechanism of Radioprotective Agent HL-003 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Efficacy of Amifostine against Multiple-Dose Doxorubicin-Induced Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results with Amifostine Thiol in Cell-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering variability in their cell-based assays involving amifostine and its active thiol metabolite, WR-1065. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with amifostine and WR-1065 in a question-and-answer format.
Q1: Why am I observing variable or no cytoprotective effect with amifostine in my in vitro experiments?
A1: Inconsistent cytoprotection with amifostine in vitro can arise from several factors related to its activation and the specific experimental conditions. Below is a troubleshooting guide to address this issue.
-
Inadequate Conversion to Active Form (WR-1065): Amifostine is a prodrug and requires dephosphorylation by alkaline phosphatase (ALP) to become the active thiol metabolite, WR-1065.[1][2][3][4]
-
Low Endogenous ALP Activity: The cell line you are using may have low endogenous ALP activity. It is crucial to verify the ALP activity of your specific cell line.[1][5]
-
Solution: Supplement the culture medium with exogenous ALP (0.5-1 U/mL) to ensure efficient conversion of amifostine to WR-1065.[1][6]
-
-
Suboptimal pH of the Culture Medium: The activity of alkaline phosphatase is pH-dependent, with optimal activity in alkaline conditions.
-
Incorrect Amifostine Concentration: The effective concentration of amifostine can vary significantly between cell lines.
-
Timing of Administration: The short half-life of amifostine's active metabolite necessitates precise timing of its administration relative to the cytotoxic challenge.[7]
Q2: My results with the active metabolite, WR-1065, are still inconsistent. What could be the cause?
A2: Even when using the active form, WR-1065, inconsistencies can occur due to its inherent instability and complex cellular interactions.
-
Oxidation and Disulfide Formation: WR-1065 is a thiol and is susceptible to oxidation, leading to the formation of its disulfide, WR-33278, or mixed disulfides with other thiol-containing molecules in the culture medium.[3][10] This can alter its bioavailability and activity.
-
Solution: Prepare fresh solutions of WR-1065 for each experiment. Minimize exposure to air and light. Consider the use of de-gassed buffers.
-
-
Cellular Uptake Variability: The primary mode of cellular entry for WR-1065 appears to be passive diffusion, which can be influenced by cell membrane characteristics. In contrast, its disulfide form, WR-33278, may be actively transported via the polyamine transport system.[11] This difference in uptake mechanisms can contribute to variable intracellular concentrations.
-
Solution: Characterize the uptake of WR-1065 in your specific cell line if possible. Be aware that the formation of WR-33278 could lead to different uptake kinetics.
-
-
Interaction with Media Components: Components of the cell culture medium, such as certain amino acids or vitamins, could potentially interact with the thiol group of WR-1065, affecting its stability and activity.[12][13]
-
Solution: If inconsistencies persist, consider using a simpler, defined medium for the duration of the treatment to minimize potential interactions.
-
Q3: How should I properly handle and store amifostine and WR-1065 to ensure stability?
A3: Proper handling and storage are critical for maintaining the potency of these compounds.
| Compound | Form | Storage Temperature | Reconstitution & Stability |
| Amifostine | Lyophilized Powder | Room Temperature (20°C to 25°C) | Reconstitute in sterile 0.9% Sodium Chloride. Stable for up to 5 hours at room temperature and up to 24 hours refrigerated (2°C to 8°C).[1] |
| Amifostine Thiol (WR-1065) | Lyophilized Powder | -20°C | Stability of reconstituted solutions can be limited. It is highly recommended to prepare fresh solutions for each experiment.[14] |
Q4: Can the choice of cell-based assay contribute to inconsistent results?
A4: Yes, the choice of assay can significantly impact the observed outcome.
-
Assay Principle: Different assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity, reproductive capacity). The mechanism of action of your cytotoxic agent and the protective effects of amifostine may be more accurately reflected by one type of assay over another. For instance, metabolic assays like MTT may not always correlate well with cell viability.[15]
-
Thiol Reactivity: Thiol-containing compounds can interfere with certain assay reagents.[16]
-
Recommendation: The clonogenic survival assay is considered the gold standard for assessing cytoprotection as it measures the long-term reproductive capacity of cells.[17][18] If using colorimetric or fluorometric assays, it is advisable to run appropriate controls to test for any direct interaction between WR-1065 and the assay reagents.
-
Experimental Protocols
Alkaline Phosphatase (ALP) Activity Assay
This protocol can be used to determine the endogenous ALP activity in your cell line.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to reach the desired confluency.
-
Cell Lysis: Wash the cells with PBS. Add an appropriate volume of cell lysis buffer to each well. Lyse the cells by sonication or freeze-thaw cycles.[1]
-
Enzyme Reaction: Add 180 µL of p-nitrophenyl phosphate (pNPP) substrate solution to each well containing the cell lysate. Incubate at 37°C for 30 minutes.[1]
-
Stop Reaction: Add 20 µL of 1 N NaOH to each well to stop the reaction.[1]
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.[1]
-
Data Analysis: The absorbance is directly proportional to the ALP activity. A standard curve can be generated using purified ALP to quantify the activity.[1]
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, providing a measure of cytoprotection.
-
Cell Seeding: Prepare a single-cell suspension and seed a predetermined number of cells into 6-well plates or 100 mm dishes. The number of cells should be optimized to yield 50-150 colonies per plate in the untreated control.[17][18]
-
Treatment:
-
Incubation: After the cytotoxic challenge, remove the treatment medium, wash the cells with PBS, and add fresh complete culture medium. Incubate the plates for 10-14 days, allowing colonies to form.[1]
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with a solution like methanol or 10% formalin.[1][17]
-
Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.[1]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The radioprotective agent, amifostine, suppresses the reactivity of intralysosomal iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic profile of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amifostine does not protect thyroid cancer cells in DNA damaging in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Involvement of the polyamine transport system in cellular uptake of the radioprotectants WR-1065 and WR-33278 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Optimizing WR-1065 dosage for maximal radioprotection and minimal toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the radioprotective agent WR-1065. The information is designed to assist in optimizing experimental design for maximal radioprotection and minimal toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of WR-1065 for in vitro radioprotection studies?
A1: For most mammalian cell lines, a concentration of 4 mM WR-1065 is an effective starting point for observing significant radioprotection against the direct cell-killing effects of ionizing radiation.[1] This concentration has been shown to provide a 6-10 fold radioprotection in hematopoietic progenitor cells.[2]
Q2: Is there a non-toxic concentration of WR-1065 that still offers protective effects?
A2: Yes, a lower concentration of 40 µM WR-1065 is considered non-toxic and, while not significantly protective against immediate cell death, it has been shown to be as effective as 4 mM in mitigating delayed genomic instability in the progeny of irradiated cells.[1]
Q3: What is the primary mechanism of action for WR-1065's radioprotective effects?
A3: WR-1065, the active metabolite of amifostine (WR-2721), functions through a combination of mechanisms. Primarily, it is a potent free radical scavenger.[2] Additionally, it influences DNA damage signaling pathways, including the activation of p53, NFκB, and the Tip60 acetyltransferase, which is an upstream regulator of the ATM kinase.[2]
Q4: How is WR-1065 administered in preclinical and clinical settings?
A4: WR-1065 is the active metabolite of the prodrug amifostine (WR-2721). In clinical and preclinical studies, amifostine is typically administered intravenously (IV) or subcutaneously (SC).[3][4] The choice of administration route can impact the side effect profile.[3] Oral administration of amifostine has also been explored.[4]
Q5: Does WR-1065 also protect tumor cells from radiation?
A5: Preclinical studies have shown that WR-1065 does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cell lines.[5] The selective protection of normal tissues is thought to be due to differences in the microenvironment of normal tissues versus tumors, such as pH and alkaline phosphatase activity, which is necessary to convert the prodrug amifostine to the active WR-1065.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity are observed in non-irradiated control cells treated with WR-1065.
-
Possible Cause: The concentration of WR-1065 may be too high for the specific cell line being used. Some cell types, like hematopoietic progenitor cells, are more sensitive to WR-1065.[2]
-
Solution:
-
Perform a dose-response experiment to determine the IC50 of WR-1065 for your specific cell line.
-
Consider using a lower, non-toxic concentration (e.g., 40 µM) if the primary endpoint is the assessment of delayed effects like genomic instability.[1]
-
Ensure the purity of the WR-1065 compound, as impurities could contribute to toxicity.
-
Issue 2: Inconsistent or no radioprotective effect is observed.
-
Possible Cause 1: The timing of WR-1065 administration relative to irradiation is critical.
-
Solution 1: For in vitro studies, a 30-minute pre-incubation period with WR-1065 before irradiation is a common and effective protocol.[1][6] Ensure this timing is consistent across all experiments.
-
Possible Cause 2: The WR-1065 solution may have degraded.
-
Solution 2: Prepare fresh solutions of WR-1065 for each experiment. Thiol compounds can be susceptible to oxidation, which can reduce their efficacy.
-
Possible Cause 3: The experimental assay is not sensitive enough to detect the protective effect.
-
Solution 3: The clonogenic survival assay is a robust method for assessing radioprotection.[1][6] Ensure that the radiation doses used are sufficient to induce a measurable level of cell killing in the absence of the drug.
Issue 3: Variability in results between experiments.
-
Possible Cause: Inconsistent cell culture conditions, such as cell density or passage number, can affect radiosensitivity and the response to WR-1065.
-
Solution:
-
Maintain consistent cell culture practices, including using cells within a defined passage number range.
-
Ensure that cells are in an exponential growth phase at the time of treatment and irradiation.
-
Include appropriate positive and negative controls in every experiment to monitor for variability.
-
Data Presentation
Table 1: In Vitro Dosage and Efficacy of WR-1065
| Concentration | Efficacy | Cell Type | Reference |
| 4 mM | Significant radioprotection (6-10 fold) | Hematopoietic progenitor cells | [2] |
| 4 mM | Significant radioprotection | Most mammalian cells | [1] |
| 40 µM | Mitigation of delayed genomic instability | Mammalian cells | [1] |
| 0.8 mM | Significant radioprotection | Hematopoietic progenitor cells | [2] |
Table 2: Comparative Toxicity of Amifostine Administration Routes
| Administration Route | Common Side Effects | Reference |
| Intravenous (IV) | Hypotension, nausea, vomiting | [3] |
| Subcutaneous (SC) | Local site reactions (pain, skin rash) | [3] |
Table 3: Pharmacokinetic Parameters of Amifostine and WR-1065
| Compound | Administration Route | Half-life | Reference |
| Amifostine | Intravenous (IV) | ~8.8 minutes (beta phase) | [7] |
| WR-1065 | Intravenous (IV) | ~7.3 hours | [8] |
Experimental Protocols
Detailed Protocol for In Vitro Radioprotection Assessment using a Clonogenic Survival Assay
This protocol outlines the steps to assess the radioprotective effects of WR-1065 on a mammalian cell line.
1. Materials
-
Mammalian cell line of interest (e.g., human glioma cell lines U87 or D54)[6]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
WR-1065
-
6-well cell culture plates
-
Irradiation source (e.g., X-ray machine)
-
Fixation solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.5% crystal violet)
2. Cell Culture
-
Culture cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are in their exponential growth phase before starting the experiment.
-
Use cells within a consistent and low passage number to minimize experimental variability.
3. WR-1065 Preparation
-
Prepare a stock solution of WR-1065 in sterile, deionized water.
-
On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., 4 mM and 40 µM).
4. Experimental Procedure
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the appropriate number of cells into 6-well plates. The number of cells to seed will depend on the radiation dose and the plating efficiency of the cell line.
-
Allow cells to attach and grow for 24 hours.
-
Aspirate the medium and add fresh medium containing the desired concentration of WR-1065 or vehicle control.
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, aspirate the WR-1065 containing medium, wash the cells once with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, or until colonies are visible to the naked eye.
5. Colony Fixation and Staining
-
Aspirate the medium from the wells.
-
Gently wash the wells with PBS.
-
Add 1 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry.
-
Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 10-20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
6. Data Analysis
-
Count the number of colonies containing at least 50 cells in each well.
-
Calculate the plating efficiency (PE) for the non-irradiated control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale to generate cell survival curves.
-
Calculate the Dose Modification Factor (DMF) to quantify the radioprotective effect of WR-1065. DMF is the ratio of the radiation dose required to produce a given level of cell killing in the presence of WR-1065 to the dose required for the same level of killing in its absence.
Mandatory Visualizations
Experimental workflow for in vitro radioprotection studies.
Signaling pathways involved in WR-1065-mediated radioprotection.
References
- 1. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. New dosing regimens for amifostine: a pilot study to compare the relative bioavailability of oral and subcutaneous administration with intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WR-1065, the active metabolite of amifostine (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amifostine (Ethyol): pharmacokinetic and pharmacodynamic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of amifostine and its metabolites in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting amifostine thiol solubility issues for stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amifostine and its active thiol metabolite, WR-1065.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between amifostine and WR-1065?
Amifostine is a prodrug that is converted to its active, free thiol metabolite, WR-1065, by the enzyme alkaline phosphatase.[1][2][3] This conversion is a critical step for its cytoprotective effects.[3] The dephosphorylation of amifostine occurs more rapidly in alkaline pH conditions.[2][4]
Q2: What are the primary mechanisms of action for WR-1065?
WR-1065 is known for its role as a potent free radical scavenger, which helps to reduce the toxicity associated with radiation and certain chemotherapeutic agents.[2][5] It can also bind to DNA to stabilize chromatin, and under non-reducing conditions, it can bind to transcription factors like the p50 subunit of NF-κB and the c-Jun subunit of AP-1, modulating downstream cellular responses.[3][6] Additionally, WR-1065 can activate p53 through a JNK-dependent signaling pathway.[7]
Q3: Is WR-1065 cytotoxic?
Yes, at certain concentrations, WR-1065 can be cytotoxic. For example, in RKO36 cells, the half-maximal effective dose (ED50) was observed at 10 μM for continuous treatment and 4 mM for a 30-minute treatment.[8]
Troubleshooting Guide: WR-1065 Stock Solution Solubility
Problem: I am having difficulty dissolving WR-1065 for my stock solution.
This guide provides potential solutions to common solubility issues with WR-1065.
Initial Troubleshooting Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. Clinical Pharmacokinetics of Amifostine and WR1065 in Pediatric Patients with Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amifostine (WR-2721) to WR-1065 Conversion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the enzymatic conversion of the cytoprotective prodrug Amifostine (WR-2721) to its active metabolite, WR-1065, by alkaline phosphatase (ALP).
Troubleshooting Guides
This section addresses common issues encountered during the dephosphorylation of Amifostine and the subsequent analysis of WR-1065.
Issue 1: Low or No Conversion of Amifostine to WR-1065 in Cell Culture
Possible Causes and Solutions:
| Cause | Recommended Action |
| Low Endogenous Alkaline Phosphatase (ALP) Activity in Cell Line | Many tumor cell lines exhibit lower ALP activity compared to normal tissues.[1][2][3] Verify the ALP activity of your cell line using a standard ALP assay. If the activity is low, supplement the culture medium with exogenous ALP (e.g., 0.5-1 U/mL) to facilitate the conversion.[2] |
| Suboptimal pH of the Culture Medium | Alkaline phosphatase activity is highly pH-dependent, with optimal activity occurring in alkaline conditions.[4] Cancer cells can create an acidic microenvironment, which can inhibit ALP activity.[2] Ensure the cell culture medium is buffered to a physiological pH (around 7.4) or slightly alkaline to optimize enzyme function. |
| Incorrect Amifostine Concentration | The effective concentration of Amifostine can be cell-line dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations ranging from 250 to 5000 µg/mL have been used in various studies.[2] |
| Instability of WR-1065 | The active metabolite WR-1065 is a thiol and is susceptible to oxidation, forming disulfides like WR-33278.[5] This can lead to an underestimation of the conversion. Minimize sample processing times and consider using stabilizing agents if necessary. |
Issue 2: Inconsistent or Non-Reproducible Quantification of WR-1065 by HPLC
Possible Causes and Solutions:
| Cause | Recommended Action |
| Sample Preparation Issues | WR-1065 is unstable and can be rapidly oxidized.[4] Ensure consistent and rapid sample handling. Procedures for arresting oxidation during sample preparation are crucial for accurate measurement.[4] |
| Baseline Instability or Drift in HPLC | This can be caused by an impure mobile phase, air bubbles in the pump system, or pump pressure fluctuations.[6] Use high-purity mobile phase, degas solvents, and ensure the pump is properly maintained.[6] |
| Asymmetric Peaks (Tailing or Fronting) | Peak asymmetry can result from column degradation, sample overload, or an inappropriate mobile phase.[6] Ensure the sample concentration is within the linear range of the column and that the mobile phase is optimized for the separation. |
| No Peaks or Small Peak Areas | This could be due to injection problems, detector issues, or inconsistent pump flow.[6] Verify the proper functioning of the autosampler, check detector sensitivity and lamp status, and ensure a stable pump flow rate.[6] |
| Shifting Retention Times | Variations in mobile phase composition, column aging, or inconsistent pump flow can lead to shifts in retention times.[7] Prepare fresh mobile phase daily, monitor column performance, and ensure consistent pump operation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Amifostine (WR-2721) conversion to its active form, WR-1065?
A1: Amifostine is a prodrug that is dephosphorylated by the enzyme alkaline phosphatase (ALP) to its active free thiol metabolite, WR-1065.[1][3][5] This conversion is crucial for its cytoprotective effects.
Q2: Why is there selective protection of normal tissues over tumor tissues by Amifostine?
A2: The selective protection is attributed to several factors, including higher alkaline phosphatase activity in normal tissues compared to most tumors, a more favorable physiological pH in normal tissues for ALP activity, and differences in vascularity.[1][3][8]
Q3: What are the optimal conditions for alkaline phosphatase activity in the conversion of Amifostine?
A3: Alkaline phosphatase activity is optimal under alkaline pH conditions.[4] The presence of divalent cations such as Mg2+ and Zn2+ is also essential for its catalytic function.[9][10]
Q4: What are the downstream effects of WR-1065?
A4: WR-1065 exerts its protective effects through various mechanisms, including scavenging of free radicals, hydrogen donation for DNA repair, and induction of cellular hypoxia.[11] It can also influence cell cycle progression and modulate the activity of enzymes like topoisomerase II alpha.
Q5: How can I quantify the conversion of Amifostine to WR-1065?
A5: High-Performance Liquid Chromatography (HPLC) is a commonly used method for the quantification of both Amifostine and WR-1065.[12][13] Due to the reactive nature of the thiol group in WR-1065, a derivatization step is often employed prior to analysis.[13]
Experimental Protocols
1. In Vitro Conversion of Amifostine to WR-1065
This protocol describes the enzymatic conversion of Amifostine in a cell-free system.
-
Materials:
-
Amifostine (WR-2721)
-
Alkaline Phosphatase (from bovine intestinal mucosa or other suitable source)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 9.0, containing 1 mM MgCl2 and 0.1 mM ZnCl2)
-
Deionized water
-
-
Procedure:
-
Prepare a stock solution of Amifostine in deionized water.
-
Prepare the reaction buffer and warm it to 37°C.
-
Add Amifostine to the reaction buffer to the desired final concentration.
-
Initiate the reaction by adding alkaline phosphatase to the mixture. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable inhibitor of alkaline phosphatase or by heat inactivation.
-
The sample is now ready for analysis of WR-1065 content, for example, by HPLC.
-
2. Quantification of WR-1065 by HPLC
This is a general protocol for the quantification of WR-1065. Specific parameters may need to be optimized for your HPLC system.
-
Materials:
-
Sample containing WR-1065
-
Derivatizing agent (e.g., o-phthalaldehyde (OPA))
-
Internal standard
-
HPLC system with a suitable detector (e.g., UV or fluorescence)
-
Reversed-phase C18 column
-
Mobile phase (e.g., a gradient of acetonitrile and a buffer like potassium phosphate)
-
-
Procedure:
-
Sample Preparation: To a known volume of the sample, add the internal standard.
-
Derivatization: Add the derivatizing agent (e.g., OPA) and allow the reaction to proceed for a specific time in the dark. The derivatization makes the molecule detectable by UV or fluorescence detectors.
-
Injection: Inject a known volume of the derivatized sample onto the HPLC column.
-
Separation: Elute the components using a suitable mobile phase gradient.
-
Detection: Detect the derivatized WR-1065 and the internal standard at the appropriate wavelength.
-
Quantification: Determine the concentration of WR-1065 in the sample by comparing its peak area to that of the internal standard and a standard curve prepared with known concentrations of WR-1065.
-
Visualizations
Caption: Conversion of Amifostine (WR-2721) to WR-1065 and its cytoprotective actions.
Caption: Experimental workflow for WR-1065 conversion and quantification.
References
- 1. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amifostine for protection from antineoplastic drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics of Amifostine and WR1065 in Pediatric Patients with Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic profile of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 7. aelabgroup.com [aelabgroup.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanism of action of Mg2+ and Zn2+ on rat placental alkaline phosphatase. I. Studies on the soluble Zn2+ and Mg2+ alkaline phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of alkaline phosphatase with Mg2+ and Zn2+ in rat hepatoma cells. Accumulation of apoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amifostine Thiol Administration and Tumor Protection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of amifostine, with a specific focus on addressing concerns related to tumor protection.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind amifostine's selective protection of normal tissues over tumors?
A1: Amifostine is a prodrug that is converted to its active thiol metabolite, WR-1065, by the enzyme alkaline phosphatase.[1] This enzyme is significantly more abundant in the endothelium of normal tissues compared to the poorly vascularized and often acidic environment of tumors.[2][3] This differential expression and activity of alkaline phosphatase leads to a higher concentration of the protective WR-1065 in healthy tissues, thereby mediating selective cytoprotection.[4][5]
Q2: Is there clinical evidence that amifostine protects tumors from radiotherapy or chemotherapy?
A2: No, extensive clinical trials have not demonstrated evidence of tumor protection by amifostine.[4][6] In fact, the majority of clinical data suggest that patients receiving amifostine in conjunction with radiotherapy and/or chemotherapy have outcomes that are comparable or even better than control groups, without compromising tumor response rates or survival.[4][7]
Q3: What are the known molecular mechanisms of cytoprotection by WR-1065?
A3: The active metabolite WR-1065 protects normal cells through multiple mechanisms, including:
-
Scavenging of free radicals: It directly neutralizes reactive oxygen species generated by radiation and chemotherapy.[2][8]
-
DNA protection and repair: It can donate a hydrogen atom to repair damaged DNA and is also involved in accelerating DNA repair processes.[2][9]
-
Induction of cellular hypoxia: By increasing oxygen consumption in normal tissues, it can induce a state of transient hypoxia, which is known to be radioprotective.[2][3]
-
Modulation of signaling pathways: WR-1065 can influence key signaling pathways involved in cell cycle regulation and apoptosis, such as the p53 and NFκB pathways.[10][11]
Q4: Can amifostine enhance the anti-tumor effects of treatment?
A4: Some preclinical studies suggest that amifostine may, in some instances, even enhance the anti-tumor activity of certain therapies.[6][12] One hypothesis is that in cancer cells with lower alkaline phosphatase activity, amifostine's conversion to the active WR-1065 is less efficient. This could potentially lead to an alteration of DNA repair processes in tumor cells, making them more susceptible to the cytotoxic effects of treatment.[13]
Troubleshooting Guide
Issue 1: Inconsistent or lack of cytoprotective effect in in vitro experiments.
-
Possible Cause: Insufficient conversion of amifostine to its active form, WR-1065.
-
Solution: The cell line being used may have low endogenous alkaline phosphatase (ALP) activity. It is crucial to measure the ALP activity of your cell line. If the activity is low, consider supplementing the culture medium with exogenous ALP (e.g., 0.5-1 U/mL) to ensure efficient conversion.[14]
-
-
Possible Cause: Suboptimal pH of the culture medium.
-
Solution: Alkaline phosphatase activity is pH-dependent, with optimal function in alkaline conditions. The acidic microenvironment often created by cancer cells can inhibit ALP activity. Ensure the cell culture medium is buffered to a physiological pH of approximately 7.4.[14]
-
-
Possible Cause: Incorrect amifostine concentration.
-
Solution: The effective concentration of amifostine can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[14]
-
-
Possible Cause: Critical timing of administration.
-
Solution: Amifostine has a very short biological half-life of approximately 8-9 minutes.[15] For its protective effects to be observed, it must be administered shortly before the cytotoxic challenge. Standardize the pre-incubation time (typically 20-30 minutes) before applying radiation or chemotherapy.[14][16]
-
Issue 2: Observing a potential protective effect in tumor cells in vitro.
-
Possible Cause: High endogenous alkaline phosphatase activity in the specific tumor cell line.
-
Solution: While generally lower than in normal cells, some tumor cell lines may express higher levels of ALP. Measure the ALP activity of your tumor cell line to assess this possibility. This can help in interpreting unexpected results.
-
-
Possible Cause: Non-physiological experimental conditions.
-
Solution: In vitro systems do not fully replicate the complex microenvironment of a tumor in vivo, which includes factors like hypoxia and acidic pH that limit amifostine activation.[2][3] Interpret in vitro results with caution and consider them in the context of the known mechanisms of selective protection in vivo.
-
Data Presentation
Table 1: Summary of Amifostine's Effect on Treatment-Related Toxicities in Clinical Trials
| Toxicity Type | Chemotherapy/Radiotherapy | Amifostine Effect | Reference |
| Nephrotoxicity | Cisplatin | Significantly reduced | [4][7] |
| Neutropenia | Cyclophosphamide | Reduced frequency | [7] |
| Neurotoxicity | Cisplatin | Fewer effects, higher dose tolerance | [7] |
| Ototoxicity | Cisplatin | Reduced frequency | [17] |
| Xerostomia | Radiation (Head & Neck) | Significantly reduced incidence | [4] |
| Mucositis | Radiation | Inconclusive, some studies show benefit | [4][18] |
| Pneumonitis | Thoracic Radiation | Significant protection | [4] |
| Esophagitis | Thoracic Radiation | Significant protection | [4] |
Table 2: Differential Uptake and Effect of Amifostine in Normal vs. Tumor Tissue
| Feature | Normal Tissue | Tumor Tissue | Reference |
| Alkaline Phosphatase Activity | High | Low | [1][2] |
| Vascularity | High | Often Hypovascular | [2][3] |
| pH | Physiological (Alkaline) | Acidic | [5] |
| WR-1065 Concentration | High | Low | [4][6] |
| Cytoprotective Effect | Significant | Minimal to None | [4][7] |
Experimental Protocols
Protocol 1: In Vitro Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cytotoxicity and cytoprotection.
Materials:
-
Cell culture medium and supplements
-
Amifostine and/or WR-1065
-
Cytotoxic agent (e.g., cisplatin, paclitaxel) or radiation source
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Methanol (for fixing)
-
Crystal Violet staining solution (0.5% in methanol)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will yield approximately 50-100 colonies per well after treatment and allow for 10-14 days of growth.
-
Amifostine Pre-treatment: 24 hours after seeding, replace the medium with fresh medium containing the desired concentration of amifostine or WR-1065. Incubate for 20-30 minutes.
-
Cytotoxic Challenge: Without removing the amifostine-containing medium, add the chemotherapeutic agent or expose the cells to radiation.
-
Incubation: After the cytotoxic challenge, remove the treatment medium, wash the cells with PBS, and add fresh complete culture medium.
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.[19]
-
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the untreated control.
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
This protocol measures the endogenous ALP activity in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
1 N NaOH
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis: Prepare cell lysates from your chosen cell line.
-
Protein Quantification: Determine the protein concentration of each lysate to normalize the ALP activity.
-
Assay Setup: Add a standardized amount of cell lysate to each well of a 96-well plate.
-
Enzyme Reaction: Add 180 µL of pNPP substrate solution to each well. Incubate at 37°C for 30 minutes.
-
Stop Reaction: Add 20 µL of 1 N NaOH to each well to stop the reaction.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the ALP activity. A standard curve can be generated using purified ALP to quantify the activity.[14]
Visualizations
References
- 1. Amifostine: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amifostine in clinical oncology: current use and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amifostine: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amifostine for salivary glands in high‐dose radioactive iodine treated differentiated thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amifostine: is there evidence of tumor protection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protection of normal tissue from the cytotoxic effects of chemotherapy and radiation by amifostine: clinical experiences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amifostine: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Protection of normal tissues from the cytotoxic effects of chemotherapy and radiation by amifostine (WR-2721): preclinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two New Faces of Amifostine: Protector from DNA Damage in Normal Cells and Inhibitor of DNA Repair in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
- 17. Amifostine for protection from antineoplastic drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The role of amifostine as a radioprotectant in the management of patients with squamous cell head and neck cancer - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Amifostine-Induced Nausea and Vomiting in Research
This technical support center is designed to provide researchers, scientists, and drug development professionals with practical guidance on mitigating the common side effects of nausea and vomiting associated with amifostine administration in experimental studies.
Troubleshooting Guide: Antiemetic Protocols for Amifostine
Prophylactic administration of antiemetics is the most effective strategy for managing amifostine-induced nausea and vomiting.[1][2] The choice of antiemetic regimen should be based on the emetogenic potential of the concomitant chemotherapy or radiation therapy.[1][2]
Table 1: Recommended Antiemetic Regimens for Use with Amifostine
| Emetogenic Risk of Primary Treatment | Antiemetic Regimen | Drug Class | Example Drug & Dosage | Timing of Administration | Reported Efficacy & Key Considerations |
| High | Three-Drug Combination | NK-1 Receptor Antagonist | Aprepitant: 125 mg orally | 1 hour prior to chemotherapy[1] | A combination of a 5-HT3 receptor antagonist, an NK-1 receptor antagonist, and dexamethasone is the standard recommendation for highly emetogenic treatments.[2] The addition of olanzapine may also be considered.[1] |
| 5-HT3 Receptor Antagonist | Ondansetron: 8-16 mg IV or orally | 30 minutes prior to chemotherapy[1] | |||
| Corticosteroid | Dexamethasone: 12 mg IV or orally | 30 minutes prior to chemotherapy[1] | On days 2 and 3, aprepitant (80 mg) and dexamethasone (8 mg) should be continued.[1] | ||
| Moderate | Two-Drug Combination | 5-HT3 Receptor Antagonist | Ondansetron or Granisetron | 30 minutes prior to amifostine/chemotherapy | For moderately emetogenic chemotherapy, a combination of a 5-HT3 receptor antagonist and a corticosteroid is often employed. |
| Corticosteroid | Dexamethasone | 30 minutes prior to amifostine/chemotherapy | |||
| Breakthrough Nausea/Vomiting | Rescue Medication | Phenothiazines, Antihistamines, Benzodiazepines | Prochlorperazine, Promethazine, Lorazepam | As needed | These can be administered for nausea and vomiting that occurs despite prophylactic treatment.[1] |
Experimental Protocols
Protocol: Intravenous (IV) Administration of Amifostine with Antiemetic Prophylaxis
This protocol is adapted from methodologies used in clinical trials to assess the efficacy of IV amifostine with concurrent antiemetic support.
Materials:
-
Amifostine for injection (lyophilized powder)
-
0.9% Sodium Chloride for injection
-
Antiemetic medications (e.g., 5-HT3 receptor antagonist, NK-1 receptor antagonist, dexamethasone)
-
IV infusion supplies (catheter, tubing, infusion pump)
-
Blood pressure monitoring equipment
Procedure:
-
Patient/Subject Preparation: Ensure the subject is well-hydrated. It is recommended to encourage fluid intake in the 24 hours preceding amifostine administration.[1]
-
Antiemetic Premedication: Administer the selected antiemetic regimen at the appropriate time before amifostine infusion (see Table 1).
-
Amifostine Reconstitution: Reconstitute the lyophilized amifostine powder with 0.9% Sodium Chloride to the desired concentration as per the manufacturer's instructions.
-
Amifostine Administration:
-
For chemotherapy protection, a common dose is 910 mg/m² administered as a 15-minute IV infusion, starting 30 minutes before chemotherapy.[3]
-
For radiotherapy protection, a typical dose is 200 mg/m² administered as a 3-minute IV infusion, 15-30 minutes before each radiotherapy fraction.
-
-
Monitoring:
-
Monitor the subject's blood pressure before, every 5 minutes during, and immediately after the infusion.[1]
-
Keep the subject in a supine position during the infusion to minimize the risk of hypotension.[4]
-
If a significant drop in blood pressure occurs, the infusion should be interrupted until the blood pressure normalizes.[3]
-
Frequently Asked Questions (FAQs)
Q1: How common are nausea and vomiting with amifostine?
A1: Nausea and vomiting are very common side effects of amifostine. In a clinical trial involving amifostine with radiotherapy for head and neck cancer, 53% of patients experienced at least one episode of nausea and/or vomiting.[2][5]
Q2: What is the recommended first-line antiemetic regimen for amifostine-induced nausea?
A2: There is no single universal regimen, but a combination approach is standard.[2] For studies involving highly emetogenic chemotherapy, a three-drug combination including a 5-HT3 receptor antagonist (e.g., ondansetron), an NK-1 receptor antagonist (e.g., aprepitant), and dexamethasone is recommended.[2]
Q3: Does the route of amifostine administration affect the incidence of nausea and vomiting?
A3: Yes, studies suggest that subcutaneous (SC) administration of amifostine may be associated with less severe nausea and vomiting compared to the intravenous (IV) route.[1] However, SC administration has been linked to a higher incidence of skin reactions.[1]
Q4: Are there any non-pharmacological strategies to reduce amifostine's emetic effects?
A4: Yes, several non-pharmacological approaches can be beneficial as adjuncts to antiemetic therapy. These include:
-
Dietary Modifications: Eating small, frequent meals and avoiding spicy, fried, or greasy foods.[1]
-
Hydration: Sipping on clear liquids throughout the day.[1]
-
Ginger and Peppermint: These have been traditionally used to alleviate nausea.[1]
-
Acupressure/Acupuncture: Some studies suggest these techniques may help control nausea.[1]
Q5: What immediate actions should be taken if a subject experiences breakthrough nausea and vomiting despite prophylaxis?
A5: For breakthrough nausea and vomiting, "as-needed" rescue medications such as prochlorperazine, promethazine, or lorazepam can be administered.[1] It is also crucial to ensure the subject remains adequately hydrated, and intravenous fluids may be necessary if oral intake is limited.[1]
Visualizations
Caption: A logical workflow for a clinical trial evaluating antiemetic efficacy.
Caption: Putative pathways of Amifostine-induced nausea and vomiting.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Amifostine: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Amifostine Thiol Dihydrochloride and N-acetylcysteine as Radioprotectors
A comprehensive review of preclinical data on the efficacy and mechanisms of two prominent radioprotective agents.
In the realm of radiation oncology and radiological emergency preparedness, the development of effective radioprotectors remains a critical area of research. These agents are sought to mitigate the damaging effects of ionizing radiation on healthy tissues without compromising the efficacy of radiotherapy against tumors. Among the numerous compounds investigated, Amifostine thiol dihydrochloride and N-acetylcysteine (NAC) have emerged as two of the most studied thiol-containing radioprotectors. This guide provides an objective comparison of their performance based on available experimental data, delves into their mechanisms of action, and outlines the experimental protocols used in their evaluation.
Comparative Efficacy: A Quantitative Overview
Preclinical studies have directly compared Amifostine and N-acetylcysteine across various models of radiation-induced injury. While both have demonstrated protective effects, their relative efficacy can vary depending on the specific endpoint, dosage, and experimental model.
A key area of investigation has been their ability to protect against radiation-induced tissue damage. In a study on radiation-induced dermatitis in rats, both Amifostine and NAC were shown to significantly reduce the severity of skin injury compared to radiation alone.[1] Notably, at the doses administered (200 mg/kg for Amifostine and 1000 mg/kg for NAC), their protective effects were found to be clinically and histopathologically similar.[1] Another study investigating oxidative stress in the intestinal crypts of rats found that both Amifostine and NAC, administered at a dose of 200 mg/kg, equally alleviated this radiation-induced effect.[2]
However, when examining effects at the cellular level, some studies suggest a greater efficacy for Amifostine. For instance, research has indicated that Amifostine is more efficient than NAC in reducing the number of radiation-induced DNA double-strand breaks, a critical type of cellular damage.
The following table summarizes key quantitative data from comparative preclinical studies:
| Endpoint | Animal Model | Radiation Dose | Amifostine Dose | N-acetylcysteine Dose | Outcome |
| Radiation Dermatitis | Rat | 18 Gy | 200 mg/kg | 1000 mg/kg | Similar significant reduction in the severity of radiodermatitis for both agents compared to radiation alone.[1] |
| Oxidative Stress | Rat | 18 Gy | 200 mg/kg | 200 mg/kg | Both agents equally alleviated oxidative stress in the crypts of the jejunum.[2] |
| Oral Mucositis | Rat | 15.3 Gy | 200 mg/kg | Not available | Amifostine significantly reduced the average mucositis score.[3] |
| DNA Double-Strand Breaks | In vitro | Not specified | Not specified | Not specified | Amifostine was found to be more efficient in reducing DNA double-strand breaks. |
Mechanisms of Radioprotection: Distinct Signaling Pathways
While both Amifostine and NAC are thiol compounds that can scavenge free radicals, their primary mechanisms of radioprotection are mediated through distinct signaling pathways.
Amifostine: The protective effects of Amifostine are initiated by its dephosphorylation to the active thiol metabolite, WR-1065. This active form is known to be a potent scavenger of reactive oxygen species (ROS). Beyond direct scavenging, a crucial aspect of Amifostine's mechanism involves the modulation of the p53 signaling pathway. WR-1065 enhances the interaction between p53 and 14-3-3σ, leading to the nuclear accumulation and tetramerization of p53.[4][5] This activation of p53 can induce cell cycle arrest, allowing more time for DNA repair before the cell enters mitosis.
N-acetylcysteine (NAC): NAC's radioprotective effects are largely attributed to its role as a precursor to the antioxidant glutathione (GSH) and its ability to stimulate the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress induced by radiation, NRF2 translocates to the nucleus and activates the expression of a wide array of antioxidant and cytoprotective genes. This orchestrated antioxidant response helps to neutralize ROS and mitigate cellular damage. The radioprotective mechanism of NAC is also linked to the regulation of autophagy.[6]
Visualizing the Mechanisms
To better understand the intricate signaling cascades involved, the following diagrams illustrate the key pathways for Amifostine and N-acetylcysteine.
Caption: Amifostine's radioprotective signaling cascade.
Caption: N-acetylcysteine's NRF2-mediated antioxidant response.
Experimental Protocols: A Methodological Framework
The evaluation of radioprotectors requires standardized and reproducible experimental protocols. Below are representative methodologies for assessing the efficacy of Amifostine and N-acetylcysteine in preclinical models of radiation-induced tissue injury.
In Vivo Model of Radiation-Induced Dermatitis
-
Animal Model: Male Wistar rats (8-10 weeks old).
-
Radioprotector Administration:
-
Amifostine Group: 200 mg/kg Amifostine administered intraperitoneally 30 minutes before irradiation.[1]
-
N-acetylcysteine Group: 1000 mg/kg N-acetylcysteine administered intraperitoneally 30 minutes before irradiation.[1]
-
Control Group: Saline administered intraperitoneally 30 minutes before irradiation.
-
-
Irradiation: A single dose of 18 Gy of gamma radiation delivered to the left hind limb of the rats.[1]
-
Endpoint Assessment:
-
Clinical Scoring: The severity of skin reactions (erythema, desquamation, ulceration) is scored at regular intervals (e.g., daily or every other day) for a defined period (e.g., 30 days) using a standardized scoring system.
-
Histopathological Analysis: At the end of the observation period, skin biopsies are collected from the irradiated area for histological examination to assess tissue damage, inflammation, and fibrosis.
-
In Vivo Model of Radiation-Induced Oral Mucositis
-
Animal Model: Male Sprague-Dawley rats.
-
Radioprotector Administration:
-
Amifostine Group: 200 mg/kg Amifostine administered subcutaneously 30 minutes before irradiation.[3]
-
Control Group: Saline administered subcutaneously 30 minutes before irradiation.
-
-
Irradiation: A single dose of 15.3 Gy of gamma radiation delivered to the head and neck region.[3]
-
Endpoint Assessment:
-
Mucositis Scoring: The oral cavity is visually inspected daily, and the severity of mucositis is graded based on a scoring system that evaluates erythema, ulceration, and tissue response. A common scoring scale ranges from 0 (no mucositis) to 5 (severe, ulcerative mucositis).[3]
-
Histopathological Analysis: Tissue samples from the tongue and buccal mucosa are collected for histological assessment of epithelial integrity, inflammation, and ulceration.
-
Caption: A typical workflow for preclinical comparison of radioprotectors.
Conclusion
Both this compound and N-acetylcysteine demonstrate significant radioprotective properties in preclinical models. While their efficacy can be comparable for certain tissue-level endpoints, such as radiation-induced dermatitis, evidence suggests that Amifostine may be more potent at the cellular level in preventing DNA damage. Their distinct mechanisms of action, with Amifostine primarily modulating the p53 pathway and NAC acting through the NRF2 antioxidant response, offer different avenues for therapeutic intervention.
For researchers and drug development professionals, the choice between these agents may depend on the specific clinical context, the target tissue, and the desired therapeutic window. Further head-to-head comparative studies with standardized protocols and a broader range of endpoints are warranted to fully elucidate their relative merits and potential for clinical translation in mitigating the adverse effects of radiation exposure.
References
- 1. The preventive effect of N-acetylcysteine on radiation-induced dermatitis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amifostine alleviates radiation-induced lethal small bowel damage via promotion of 14-3-3σ-mediated nuclear p53 accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical modeling of improved amifostine (Ethyol) use in radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amifostine alleviates radiation-induced lethal small bowel damage via promotion of 14-3-3σ-mediated nuclear p53 accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Protective Effects of N-Acetylcysteine against Radiation-Induced Oral Mucositis In Vitro and In Vivo [e-crt.org]
A Comparative Analysis of Thiol-Based Cytoprotectants: WR-1065, N-acetylcysteine, and Glutathione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of three prominent thiol-based cytoprotectants: WR-1065, N-acetylcysteine (NAC), and Glutathione (GSH). The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.
Executive Summary
Thiol-based compounds are a cornerstone of cytoprotective strategies, primarily due to their ability to scavenge reactive oxygen species (ROS) and modulate cellular signaling pathways involved in stress response and DNA repair. WR-1065, the active metabolite of amifostine, is a potent radioprotector. N-acetylcysteine (NAC) is a widely used antioxidant and precursor to glutathione, while glutathione itself is the most abundant endogenous antioxidant in mammalian cells. This guide delves into a comparative analysis of their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.
Data Presentation: Efficacy Comparison
The following tables summarize quantitative data from various studies to provide a comparative overview of the cytoprotective efficacy of WR-1065, NAC, and Glutathione. It is important to note that the data are compiled from different studies with varying experimental conditions, which may influence the results. Therefore, direct comparison should be approached with caution.
Table 1: Radioprotective Efficacy (Dose Modifying Factor - DMF)
| Compound | Cell Line | Radiation Dose (Gy) | Concentration | Dose Modifying Factor (DMF) | Reference |
| WR-1065 | U87 (human glioma, p53 wild-type) | 0-10 | 4 mM | 2.4 | [1] |
| WR-1065 | D54 (human glioma, p53 wild-type) | 0-10 | 4 mM | 1.9 | [1] |
| WR-1065 | U251 (human glioma, p53 mutant) | 0-10 | 4 mM | 2.6 | [1] |
| WR-1065 | A172 (human glioma, p53 mutant) | 0-10 | 4 mM | 2.8 | [1] |
| WR-1065 | Tip60wt cells | Not specified | 4 mM | 3.3 | [2] |
| WR-1065 | Tip60HD (catalytically inactive) cells | Not specified | 4 mM | 1.9 | [2] |
| N-acetylcysteine (NAC) | Not specified | Not specified | Not specified | Data not available in a comparable format | |
| Glutathione (GSH) | Not specified | Not specified | Not specified | Data not available in a comparable format |
Table 2: Cytoprotective Effects Against Other Insults
| Compound | Insult | Cell Line | Key Finding | Reference |
| WR-1065 | Mitochondrial lipid peroxidation | Rat liver mitochondria | Effective inhibitor of lipid peroxidation. | [3] |
| N-acetylcysteine (NAC) | Methotrexate-induced hepatotoxicity | Rats | Alleviated hepatic damage. | [4] |
| Glutathione (GSH) | Mitochondrial lipid peroxidation | Rat liver mitochondria | Effective inhibitor of lipid peroxidation. | [3] |
| WR-1065 | Acetaminophen-induced GSH reduction | Rat liver | Restored GSH levels. | [5] |
| N-acetylcysteine (NAC) | Acetaminophen-induced GSH reduction | Rat liver | Restored GSH levels. | [5] |
Signaling Pathways and Mechanisms of Action
The cytoprotective effects of these thiol compounds are mediated through complex signaling pathways. Below are diagrams illustrating the key pathways involved for each compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of the radioprotector WR-2721 and WR-1065 on mitochondrial lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytoprotective effects of amifostine, ascorbic acid and N-acetylcysteine against methotrexate-induced hepatotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Amifostine Thiol: A Comparative Guide to Selective Normal Tissue Protection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of amifostine and its active thiol metabolite, WR-1065, in the selective protection of normal tissues during cancer therapy. It delves into the mechanisms of action, presents comparative experimental data, and details experimental protocols, offering valuable insights for research and clinical development.
Mechanism of Selective Protection
Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase, an enzyme more abundant in the endothelium of normal tissues than in tumor tissues, to its active metabolite, WR-1065.[1][2][3] This selective activation leads to a higher concentration of the active thiol in healthy cells compared to cancer cells.[4][5] Several factors contribute to this selectivity:
-
Differential Alkaline Phosphatase Activity: Normal tissues have higher levels of membrane-bound alkaline phosphatase, leading to more efficient conversion of amifostine to WR-1065.[6][7]
-
Microenvironment Differences: The hypovascularity and acidic environment of tumors are less favorable for the uptake and activation of amifostine.[1][8] The neutral pH of normal tissues promotes the selective activation of the prodrug.[8]
-
Facilitated Diffusion: WR-1065 is rapidly taken up into normal cells via a carrier-mediated, facilitated diffusion process, whereas its uptake into tumor tissue is slow and negligible.[5][9]
Once inside normal cells, WR-1065 exerts its protective effects through several mechanisms:
-
Free Radical Scavenging: It directly scavenges reactive oxygen species generated by radiation and chemotherapy.[1][3][8]
-
DNA Protection and Repair: It can donate a hydrogen atom to repair damaged DNA and protect nucleic acids from alkylating agents.[1][8]
-
Induction of Hypoxia: WR-1065 can induce a state of cellular hypoxia in normal tissues, which is a known factor in radioresistance.[1][10]
-
Cell Cycle Arrest: In normal cells with functional p53, WR-1065 can induce cell cycle arrest, allowing more time for DNA repair before replication. This protective mechanism is absent in many malignant cells with mutated or absent p53.[4]
Comparative Efficacy: Amifostine vs. Placebo/No Treatment
Numerous clinical trials have demonstrated the efficacy of amifostine in reducing the toxicities associated with radiotherapy and chemotherapy across various cancer types.
Table 1: Reduction of Radiotherapy-Induced Toxicities with Amifostine
| Toxicity | Cancer Type | Amifostine + Radiotherapy | Radiotherapy Alone | Odds Ratio (OR) / Risk Ratio (RR) | p-value | Reference |
| Acute Esophagitis (Grade ≥3) | Non-Small-Cell Lung Cancer (NSCLC) | 38.9% | 84.4% | - | <0.001 | [11] |
| Acute Pulmonary Toxicity (Grade ≥3) | NSCLC | 19.4% | 56.3% | - | 0.002 | [11] |
| Pneumonitis (at 3 months) | NSCLC | Significantly Lower | Higher | - | 0.009 | [11] |
| Mucositis (Grade 3-4) | Head and Neck | - | - | RR: 0.72 | <0.00001 | [12] |
| Acute Xerostomia | - | - | - | OR: 0.24 | <0.00001 | [13] |
| Late Xerostomia | - | - | - | OR: 0.33 | <0.00001 | [13] |
| Acute Pneumonitis | - | - | - | OR: 0.15 | <0.00001 | [13] |
| Cystitis | - | - | - | OR: 0.17 | <0.00001 | [13] |
| Acute Bladder & GI Toxicity (Grade 2-3) | Pelvic Carcinomas | Significantly Reduced | Higher | - | <0.05 | [14] |
A meta-analysis of 14 randomized controlled trials with 1,451 patients showed that amifostine significantly reduced the risk of mucositis, esophagitis, xerostomia (acute and late), dysphagia, acute pneumonitis, and cystitis.[13]
Importantly, the protective effects of amifostine do not appear to compromise the anti-tumor efficacy of the treatments.[4][9][11][14][15][16] In fact, one meta-analysis found that the complete response rate was higher in patients receiving amifostine.[13]
Experimental Protocols
Below are standardized protocols for evaluating the efficacy of amifostine.
Protocol 1: In Vitro Evaluation of Cytoprotection
-
Cell Culture: Culture human breast cancer cell lines (e.g., MCF-7, MDA-MB-231, MDA-MB-468) and normal human female fibroblasts as a control.[17]
-
Amifostine Metabolite Treatment: Treat cells with varying concentrations of WR-1065 (the active metabolite of amifostine) for 20 minutes.[17]
-
Irradiation: Immediately after WR-1065 treatment, wash the cells and expose them to a single dose of X-ray radiation (e.g., 10 Gy, 20 Gy).[17]
-
Viability Assay: After a 48-hour incubation period, assess cell viability using a trypan blue exclusion assay to quantify live and dead cells.[17]
-
Analysis: Calculate the percent cell death for each treatment group to determine if WR-1065 selectively protects the normal fibroblasts without protecting the cancer cells.[17]
Protocol 2: Clinical Administration of Amifostine with Radiotherapy
-
Patient Selection: Enroll patients with locally advanced non-small-cell lung cancer (NSCLC) scheduled to receive radiochemotherapy.[11]
-
Randomization: Randomize patients into two arms: one receiving radiochemotherapy alone and the other receiving radiochemotherapy plus amifostine.[11]
-
Amifostine Administration: For the experimental arm, administer amifostine at a dose of 300 mg/m² as a daily intravenous infusion.[11] Premedication with antiemetics is recommended to manage side effects like nausea and vomiting.[18]
-
Radiochemotherapy: Administer the planned course of radiotherapy (e.g., 2 Gy/day, 5 days/week to a total of 55-60 Gy) with concurrent weekly chemotherapy (e.g., paclitaxel and carboplatin).[11]
-
Toxicity and Efficacy Assessment: Monitor and grade toxicities such as esophagitis and pneumonitis weekly according to established criteria (e.g., RTOG/EORTC).[11][14] Evaluate tumor response using WHO criteria after completion of therapy.[11]
Signaling Pathways and Experimental Workflows
Mechanism of Amifostine Action
Caption: Selective activation and uptake of amifostine.
p53-Mediated Cytoprotection Pathway
Caption: Role of p53 in amifostine's selective protection.
Clinical Trial Workflow for Amifostine Evaluation
Caption: Randomized controlled trial experimental design.
References
- 1. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amifostine in clinical oncology: current use and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
- 5. Amifostine: the preclinical basis for broad-spectrum selective cytoprotection of normal tissues from cytotoxic therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The preclinical basis for broad-spectrum selective cytoprotection of normal tissues from cytotoxic therapies by amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Impact of Redox and Thiol Status on the Bone Marrow: Pharmacological Intervention Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protection of normal tissues from the cytotoxic effects of chemotherapy and radiation by amifostine (Ethyol): preclinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The preclinical basis for broad-spectrum selective cytoprotection of normal tissues from cytotoxic therapies by amifostine (Ethyol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Normal tissue radioprotection by amifostine via Warburg-type effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of amifostine on toxicities associated with radiochemotherapy in patients with locally advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Amifostine reduces side effects and improves complete response rate during radiotherapy: results of a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective effect of amifostine during fractionated radiotherapy in patients with pelvic carcinomas: results of a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potential of Amifostine for Chemoradiotherapy and Radiotherapy-associated Toxicity Reduction in Advanced NSCLC: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protection of normal tissues from the cytotoxic effects of radiation therapy: focus on amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amifostine Prophylaxis in Irradiated Breast Reconstruction: A Study of Oncologic Safety In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Guidelines for the administration of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Amifostine and its Analogs in Cytoprotection: A Guide for Researchers
For Immediate Release
A Comprehensive Guide to Amifostine and Its Analogs for Enhanced Cytoprotection in Research and Development
This publication provides a detailed comparative analysis of the cytoprotective agent amifostine and its emerging analogs. Designed for researchers, scientists, and drug development professionals, this guide offers an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Amifostine, a well-established cytoprotective agent, has shown significant efficacy in mitigating the toxic effects of chemotherapy and radiotherapy on normal tissues.[1][2] However, the development of analogs aims to improve upon its therapeutic index by enhancing efficacy, reducing side effects, and improving oral bioavailability. This guide delves into the quantitative performance of amifostine alongside promising analogs such as DRDE-07, DRDE-30, and DRDE-35, providing a clear, data-driven comparison.
Quantitative Performance of Amifostine and its Analogs
The radioprotective efficacy of amifostine and its analogs is a critical measure of their potential clinical utility. The following table summarizes key quantitative data from preclinical studies, focusing on the Dose Reduction Factor (DRF), which indicates the factor by which the radiation dose can be increased to achieve the same biological effect in the presence of the protective agent.
| Compound | Animal Model | Maximum Tolerated Dose (MTD) (mg/kg) | Radioprotective Efficacy (% Survival) | Dose Reduction Factor (DRF) | Key Attributes |
| Amifostine (WR-2721) | Mice | 600 (ip)[3] | - | 2.7 (Hematopoietic Acute Radiation Syndrome - H-ARS)[4][5], 1.8 (Gastrointestinal Acute Radiation Syndrome - GI-ARS)[4][5] | Broad-spectrum cytoprotection, approved for limited clinical use.[6] |
| DRDE-07 | Mice | - | 30% survival at 13.5 Gy thoracic irradiation[7] | - | Investigated for alleviating radiation-induced lung damage.[7] |
| DRDE-30 | Mice | - | 80% survival at 13.5 Gy thoracic irradiation[7] | - | Shows significant potential in mitigating radiation-induced lung injury.[7] |
| DRDE-35 | Mice | - | 70% survival at 13.5 Gy thoracic irradiation[7] | - | Demonstrates promising radioprotective effects on the lungs.[7] |
| WR-159243 | - | - | - | ~1.3 | Orally active with a good therapeutic index.[4][5] |
Signaling Pathways in Amifostine-Mediated Cytoprotection
The cytoprotective mechanism of amifostine is multifaceted, involving the scavenging of free radicals and modulation of key signaling pathways that regulate cell survival and death.[8][9] The prodrug amifostine is dephosphorylated in normal tissues by alkaline phosphatase to its active thiol metabolite, WR-1065.[2] This active form can directly neutralize reactive oxygen species (ROS) and also influence cellular processes through pathways involving p53, Bcl-2, and Hypoxia-Inducible Factor-1α (HIF-1α).[9][10][11]
Caption: Amifostine's cytoprotective signaling cascade.
Experimental Workflow for Evaluating Cytoprotective Agents
The validation of novel cytoprotective agents requires a systematic and rigorous experimental approach. The following diagram outlines a typical workflow for the screening and validation of amifostine and its analogs.
Caption: Workflow for cytoprotective agent validation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and standardization.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, providing a measure of cell reproductive death after treatment.
-
Cell Plating: Plate a known number of cells into 6-well plates.
-
Treatment: After cell attachment, treat with the cytotoxic agent (e.g., radiation) with or without the cytoprotective agent (amifostine or analog).
-
Incubation: Incubate for 7-14 days to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Micronucleus Assay
This assay is used to detect chromosomal damage by quantifying the formation of micronuclei.
-
Cell Treatment: Expose cell cultures to the test compounds.
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Fixation: Harvest the cells, treat with a hypotonic solution, and fix.
-
Slide Preparation and Staining: Drop the cell suspension onto microscope slides and stain with Giemsa or a fluorescent DNA dye.
-
Scoring: Score the frequency of micronuclei in binucleated cells under a microscope.
Cytotoxicity Assays (MTT, LDH, ATP)
These assays measure different aspects of cell viability.
-
MTT Assay: Measures the metabolic activity of cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals.
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of membrane integrity.
-
ATP Assay: Measures the level of intracellular ATP to determine cell viability.
γH2AX Foci Formation Assay
This assay detects and quantifies DNA double-strand breaks.
-
Cell Treatment and Fixation: Treat cells, then fix and permeabilize them.
-
Immunostaining: Incubate with a primary antibody against phosphorylated histone H2AX (γH2AX) and then a fluorescently labeled secondary antibody.
-
Microscopy: Visualize and count the fluorescent foci within the cell nuclei using a fluorescence microscope.
-
Data Analysis: A reduction in the number of foci in the presence of a cytoprotectant indicates a protective effect.
Apoptosis Assays (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment and Staining: Treat cells and then stain with FITC-conjugated Annexin V (binds to phosphatidylserine on apoptotic cells) and propidium iodide (PI; enters cells with compromised membranes).
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
This guide serves as a valuable resource for the scientific community, providing a foundation for the continued development and evaluation of novel cytoprotective agents. The presented data and protocols are intended to facilitate further research and accelerate the translation of promising analogs into clinical applications.
References
- 1. Protection of normal tissues from radiation and cytotoxic therapy: the development of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amifostine: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cytoprotective effects of amifostine and cysteamine on cultured normal and tumor cells treated with paclitaxel in terms of mitotic index and 3H-thymidine labeling index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Use of Amifostine for Cytoprotection during Radiation Therapy: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amifostine analog, DRDE-30, alleviates radiation induced lung damage by attenuating inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
- 10. p53 protein regulates the effects of amifostine on apoptosis, cell cycle progression, and cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e3s-conferences.org [e3s-conferences.org]
A Comparative Analysis of Amifostine Thiol Dihydrochloride Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the metabolism of amifostine thiol dihydrochloride, a cytoprotective agent, across various species. By presenting key pharmacokinetic data, metabolic pathways, and detailed experimental protocols, this document aims to facilitate a deeper understanding of the cross-species differences and similarities in amifostine's metabolic fate, aiding in preclinical to clinical translation.
Introduction to Amifostine Metabolism
Amifostine (WR-2721) is a prodrug that requires metabolic activation to exert its cytoprotective effects. The primary step in its activation is the dephosphorylation by alkaline phosphatase (ALP), an enzyme present on the cell membranes of many tissues, to its active free thiol metabolite, WR-1065.[1][2][3] This active metabolite is a potent scavenger of reactive oxygen species and is responsible for protecting normal tissues from the cytotoxic effects of chemotherapy and radiation.[2] The selective protection of normal tissues over tumor tissues is attributed to the higher ALP activity, higher pH, and better vascularization of normal tissues, leading to a more efficient conversion of amifostine to WR-1065.[2][3]
Following its formation, WR-1065 can be further metabolized into other compounds, including the symmetrical disulfide WR-33278 and mixed disulfides with endogenous thiols like cysteine and glutathione.[4] Understanding the species-specific differences in these metabolic pathways is crucial for the rational design and interpretation of preclinical toxicology and efficacy studies.
Cross-Species Pharmacokinetics of Amifostine and WR-1065
The pharmacokinetic profiles of amifostine and its active metabolite, WR-1065, exhibit notable variations across different species. These differences in absorption, distribution, metabolism, and excretion can significantly impact the efficacy and toxicity of the drug. The following tables summarize key pharmacokinetic parameters in humans, monkeys, rats, and mice.
Table 1: Comparative Pharmacokinetics of Amifostine
| Species | Route of Administration | Dose | Cmax | Tmax | Half-life (t½) |
| Human | Intravenous | 740-910 mg/m² | - | End of infusion | ~8.8 minutes[5] |
| Pediatric Human | Intravenous | - | - | - | ~9 minutes[6] |
| Monkey (Rhesus) | Intravenous | 60 mg/kg | - | End of infusion | - |
| Rat | Intravenous | 200 mg/kg | - | End of infusion | - |
| Mouse | Intraperitoneal | - | - | - | - |
Data for Cmax and Tmax for amifostine are often reported at the end of the infusion period due to its rapid clearance. Half-life data for amifostine in preclinical species is limited due to its rapid conversion to WR-1065.
Table 2: Comparative Pharmacokinetics of WR-1065
| Species | Route of Administration (of Amifostine) | Dose (of Amifostine) | Cmax (µM) | Tmax | Half-life (t½) |
| Human | Intravenous | 740-910 mg/m² | 47.5 - 84.8[7] | ~15 minutes | ~7.3 hours[7] |
| Pediatric Human | Intravenous | - | - | - | ~15 minutes[6] |
| Monkey (Cynomolgus) | Intravenous | 260 mg/m² | Peaks rapidly | Post-infusion | Bi-exponential decline[[“]][9] |
| Monkey (Cynomolgus) | Subcutaneous | 260 mg/m² | Rises slowly | - | Exponential decline[[“]][9] |
| Rat | Intravenous (Portal Vein) | 200 mg/kg | - | - | - |
| Rat | Intravenous (Femoral Vein) | 200 mg/kg | - | - | ~90 minutes[10] |
| Mouse (C57BL/6) | Intraperitoneal | 250 mg/kg | ~119.1 µM (plasma)[11] | ~25 minutes | - |
| Mouse (C57BL/6) | Oral | 500 mg/kg | ~27.0 µM (plasma)[11] | ~25 minutes | - |
Tissue Distribution of the Active Metabolite, WR-1065
The selective cytoprotection of normal tissues by amifostine is contingent on the preferential accumulation of its active metabolite, WR-1065, in these tissues. The distribution of WR-1065 is influenced by tissue-specific alkaline phosphatase activity.
Table 3: Comparative Tissue Distribution of WR-1065
| Species | Tissue | Concentration (µmol/kg or pmol/mg) | Time Point |
| Monkey (Cynomolgus) | Parotid Gland | Significantly higher with SC vs. IV | 30 minutes[12] |
| Kidney | Significantly higher with SC vs. IV | 30 minutes[12] | |
| Spleen | Significantly higher with SC vs. IV | 30 minutes[12] | |
| Bladder | Significantly higher with SC vs. IV | 30 minutes[12] | |
| Esophagus | Significantly higher with SC vs. IV | 30 minutes[12] | |
| Rat | Liver | Higher with portal vs. systemic IV | 15-60 minutes[13] |
| Tumor (liver) | Lower with portal vs. systemic IV | 15-60 minutes[13] | |
| Mouse (C57BL/6) | Duodenum | 200.6 ± 23.3 pmol/mg (Oral) | 25 minutes[11] |
| Jejunum | 757.7 ± 26.8 pmol/mg (Oral) | 25 minutes[11] | |
| Liver | 59.9 ± 26.8 pmol/mg (Oral) | 25 minutes[11] | |
| Pancreatic Tumor | 24.5 ± 1.9 pmol/mg (Oral) | 25 minutes[11] |
Role of Alkaline Phosphatase in Amifostine Activation
The enzyme alkaline phosphatase (ALP) is the primary determinant of amifostine's activation and its selective accumulation in normal tissues. The activity of ALP varies significantly across different tissues and species.
Table 4: Comparative Alkaline Phosphatase (ALP) Activity in Tissues
| Species | Tissue | ALP Activity | Notes |
| Human | Liver, Bone, Kidney | High | Tissue non-specific ALP (TNAP) is abundant.[6] |
| Intestine | High | Intestinal-specific ALP (IALP).[14] | |
| Placenta | High | Placental-specific ALP (PLAP).[14] | |
| Mouse | Liver | Low to undetectable | A notable difference from humans.[15] |
| Kidney | Significant activity | [15] | |
| Bone (Femur) | ~100 nkat/mg protein | [15] | |
| Intestine (Duodenum) | ~150 nkat/mg protein | [15] | |
| Rat | Liver | Present | [16] |
| Kidney | Present, more sensitive to inhibitors than liver ALP.[16] | ||
| Primates (general) | Liver, Bone, Kidney | High | Similar to human liver/bone/kidney enzyme.[5][11] |
| Intestine | High | Varies more among species than non-intestinal ALP.[5] |
Comparison with Alternative Cytoprotective Agents
Several other agents are used for cytoprotection, each with a distinct mechanism of action and metabolic profile.
Table 5: Comparison of Amifostine with Other Cytoprotective Agents
| Agent | Mechanism of Action | Primary Metabolites | Key Metabolic Features |
| Amifostine | Prodrug converted to WR-1065, a free radical scavenger.[2] | WR-1065, WR-33278 (disulfide), mixed disulfides.[4] | Activated by alkaline phosphatase in normal tissues. |
| Mesna | Detoxifies urotoxic metabolites of ifosfamide and cyclophosphamide in the bladder.[1][4][17] | Dimesna (inactive disulfide).[4] | Rapidly oxidized to inactive dimesna in plasma and reduced back to active mesna in the kidney.[4] |
| Palifermin | Recombinant human keratinocyte growth factor (KGF) that stimulates epithelial cell proliferation and differentiation.[2][18][19][20] | Not applicable (protein). | Binds to KGF receptors on epithelial cells.[2][19] |
| N-acetylcysteine (NAC) | Acts as a precursor to glutathione, a major cellular antioxidant, and can directly scavenge reactive oxygen species.[[“]][21][22][23][24] | Cysteine, Glutathione. | Deacetylated to cysteine, which is then incorporated into glutathione.[[“]] |
Experimental Protocols
Accurate and reproducible methods are essential for studying the metabolism of amifostine. Below are summaries of key experimental protocols.
HPLC Analysis of Amifostine and WR-1065 in Human Plasma
This method allows for the simultaneous quantification of amifostine and its active metabolite, WR-1065.[1]
-
Sample Preparation:
-
Alkylation of the free sulfhydryl group of WR-1065 with iodoacetic acid.
-
Derivatization of primary amino groups of both amifostine and WR-1065 with o-phthaldialdehyde (OPA).
-
-
Chromatographic Conditions:
-
Quantification:
-
A calibration curve is generated using standards of known concentrations. The limit of detection is typically around 0.5 µg/mL.[1]
-
Alkaline Phosphatase (ALP) Activity Assay in Tissue Homogenates
This colorimetric assay measures the enzymatic activity of ALP in various tissues.
-
Principle:
-
ALP catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol, which is a yellow-colored product under alkaline conditions. The rate of p-nitrophenol formation is proportional to the ALP activity.
-
-
Protocol:
-
Tissue Homogenization: Homogenize tissue samples in a suitable buffer (e.g., 0.01 M PBS, pH 7.4).[2]
-
Incubation: Incubate the tissue homogenate with a pNPP substrate solution in an alkaline buffer at 37°C.
-
Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Calculation: Calculate ALP activity based on a standard curve generated with known concentrations of p-nitrophenol.
-
Visualizations
Signaling Pathways and Workflows
Caption: Metabolic activation of amifostine to its active form, WR-1065.
Caption: A generalized experimental workflow for studying amifostine metabolism.
Caption: The logical basis for the selective cytoprotection by amifostine.
References
- 1. drugs.com [drugs.com]
- 2. publications.aap.org [publications.aap.org]
- 3. youtube.com [youtube.com]
- 4. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Expression of alkaline phosphatase loci in mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics of Amifostine and WR1065 in Pediatric Patients with Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of amifostine and its metabolites in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Tissue levels of WR-1065, the active metabolite of amifostine (Ethyol), are equivalent following intravenous or subcutaneous administration in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evolution of alkaline phosphatases in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Disposition of WR-1065 in the liver of tumor-bearing rats following regional vs systemic administration of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isozyme profile and tissue-origin of alkaline phosphatases in mouse serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mesna - Wikipedia [en.wikipedia.org]
- 18. drugs.com [drugs.com]
- 19. What is Palifermin used for? [synapse.patsnap.com]
- 20. Palifermin - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. researchportal.vub.be [researchportal.vub.be]
- 23. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Molecular mechanisms of N-acetylcysteine actions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Radioprotective Efficacy of Amifostine Thiol Across Diverse Cancer Radiotherapy Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of amifostine thiol in mitigating radiation-induced toxicities across various cancer radiotherapy models. The information is supported by experimental data from clinical trials, with a focus on quantitative outcomes and detailed methodologies.
Amifostine, a thiophosphate cytoprotective agent, has been extensively studied for its ability to selectively protect normal tissues from the damaging effects of radiotherapy without compromising anti-tumor efficacy.[1][2][3] Its mechanism of action involves dephosphorylation by alkaline phosphatase in normal tissues to its active free thiol metabolite, WR-1065.[1][4][5] This active form is a potent scavenger of free radicals, facilitates DNA repair, and can induce cellular hypoxia in normal tissues, thereby reducing radiation-induced damage.[4][2][5] The differential expression of alkaline phosphatase and the physiological differences between normal and tumor tissues contribute to its selective protection of healthy cells.[4][5]
Comparative Efficacy in Different Cancer Models
The clinical utility of amifostine has been evaluated in various cancer types, with the most robust evidence in head and neck, lung, and pelvic cancers.
Head and Neck Cancer
In patients with head and neck cancer undergoing radiotherapy, amifostine has demonstrated significant efficacy in reducing the incidence and severity of xerostomia (dry mouth) and, in some cases, mucositis.[1][6][7][8][9] A meta-analysis of 17 randomized controlled trials involving 1167 patients showed that amifostine significantly reduced the risk of Grade 3-4 mucositis, Grade 2-4 acute xerostomia, and late xerostomia.[6][8] However, the benefit for mucositis was more pronounced in patients receiving radiotherapy alone compared to concurrent chemoradiotherapy.[6]
| Toxicity Endpoint | Amifostine Group | Control Group | Relative Risk (RR) / p-value | Reference |
| Acute Xerostomia (Grade ≥2) | 51% | 78% | p < 0.0001 | [7][9] |
| Chronic Xerostomia (Grade ≥2) | 34% | 57% | p = 0.002 | [7][9] |
| Grade 3-4 Mucositis | - | - | RR: 0.72 (p < 0.00001) | [6][8] |
| Grade 3-4 Dysphagia | - | - | RR: 0.39 (p = 0.03) | [6] |
Lung Cancer
In the context of non-small-cell lung cancer (NSCLC), amifostine has been investigated for its potential to mitigate radiation-induced esophagitis and pneumonitis. A meta-analysis of nine randomized controlled trials with 769 patients demonstrated a significant reduction in the risk of developing grades 3 to 4 esophagitis and pneumonitis in patients receiving radiotherapy.[10] Another meta-analysis of 16 trials with 1,057 patients also found that amifostine reduced the risk of >grade 2 acute esophagitis and acute pulmonary toxicity.[11] However, one large randomized trial (RTOG 98-01) did not show a significant reduction in grade ≥3 esophagitis, although patient-reported swallowing dysfunction was lower with amifostine.[12]
| Toxicity Endpoint | Amifostine Group | Control Group | Relative Risk (RR) / p-value | Reference |
| Grade ≥3 Esophagitis | 38.9% | 84.4% | p < 0.001 | [13] |
| Grade ≥3 Acute Pulmonary Toxicity | 19.4% | 56.3% | p = 0.002 | [13] |
| Grade 3-4 Esophagitis | - | - | RR: 0.51 (p < 0.001) | [10] |
| Grade 3-4 Pneumonitis | - | - | RR: 0.51 (p = 0.04) | [10] |
Pelvic Cancers
For patients with pelvic malignancies (including rectal, bladder, prostate, and gynecologic cancers) undergoing radiotherapy, amifostine has shown a protective effect against acute bladder and lower gastrointestinal (GI) tract toxicities.[14] A randomized trial with 205 patients reported a significant reduction in acute Grade 2-3 bladder and lower GI tract toxicities in the amifostine group.[14] Studies have also suggested a potential benefit in reducing toxicity in cervical cancer patients receiving chemoradiotherapy.[15] Dose-escalation studies in pelvic cancers suggest that higher doses of amifostine may offer better protection.[16]
| Toxicity Endpoint | Amifostine Group | Control Group | p-value | Reference |
| Acute Grade 2-3 Bladder Toxicity | Significantly Reduced | - | p < 0.05 (Weeks 3-7) | [14] |
| Acute Grade 2-3 Lower GI Tract Toxicity | Significantly Reduced | - | p < 0.05 (Weeks 3-7) | [14] |
Experimental Protocols
The administration of amifostine in clinical trials has varied in terms of dose, route, and timing relative to radiotherapy.
Key Experimental Protocol: Head and Neck Cancer Radiotherapy
-
Patient Population: Patients with previously untreated head and neck squamous cell carcinoma.[7][9]
-
Amifostine Administration: 200 mg/m² administered intravenously daily, 15 to 30 minutes before each fraction of radiotherapy.[7][9] Some studies have also explored subcutaneous administration.[6]
-
Radiotherapy Regimen: Once-daily fractions of 1.8 to 2.0 Gy to total doses of 50 to 70 Gy.[7][9]
-
Toxicity Evaluation: Acute and late xerostomia and mucositis graded according to standard criteria (e.g., RTOG). Saliva production was quantified.[7][9]
Key Experimental Protocol: Non-Small-Cell Lung Cancer Radiotherapy
-
Patient Population: Patients with unresectable stage IIIA or IIIB NSCLC.[17]
-
Amifostine Administration: 340 mg/m² administered four days a week or 200 mg/m² five days a week, 15 minutes before radiotherapy.[17] Other trials have used doses up to 500 mg intravenously four times per week.[12]
-
Radiotherapy Regimen: Definitive thoracic radiation therapy to a total dose of 60 Gy in 6 weeks.[17] Hyperfractionated regimens (e.g., 69.6 Gy at 1.2 Gy twice daily) have also been used.[12]
-
Toxicity Evaluation: Esophagitis and pneumonitis graded according to standard toxicity criteria.
Key Experimental Protocol: Pelvic Cancer Radiotherapy
-
Patient Population: Patients with pelvic malignancies (rectal, bladder, prostate, gynecologic).[14]
-
Amifostine Administration: 340 mg/m² administered intravenously 15 minutes before each radiotherapy session, with standard antiemetics given 30 minutes prior.[14]
-
Radiotherapy Regimen: Conventional radiotherapy with 45 Gy to the whole pelvis in daily fractions of 1.8-2.0 Gy, five days a week.[14]
-
Toxicity Evaluation: Skin, bowel, bladder, and hematologic toxicities evaluated according to RTOG/EORTC scoring systems.[14]
Signaling Pathways and Experimental Workflows
The selective radioprotective effect of amifostine is a multi-step process, beginning with its activation and culminating in the mitigation of cellular damage in normal tissues.
Caption: Mechanism of Amifostine Action in Normal Tissues.
Caption: Generalized Experimental Workflow for Amifostine Clinical Trials.
Conclusion
The available evidence strongly supports the efficacy of amifostine in reducing radiation-induced toxicities in normal tissues across different cancer models, particularly for xerostomia in head and neck cancer and esophagitis in lung cancer. The protective effects in pelvic malignancies are also promising. While the clinical application of amifostine can be limited by side effects such as nausea, vomiting, and hypotension, appropriate premedication and patient monitoring can manage these adverse events.[7][18] Further research, especially in the context of modern radiotherapy techniques like IMRT, is warranted to optimize its use and potentially broaden its applications in oncology.[19] Importantly, multiple studies and meta-analyses have concluded that amifostine does not appear to compromise the anti-tumor efficacy of radiotherapy.[1][6][8][9][12][14][20]
References
- 1. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
- 2. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine and radiation therapy: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Amifostine in Head and Neck Cancer Patients Treated with Radiotherapy: A Systematic Review and Meta-Analysis Based on Randomized Controlled Trials | PLOS One [journals.plos.org]
- 7. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of amifostine in head and neck cancer patients treated with radiotherapy: a systematic review and meta-analysis based on randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. [Effect of amifostine on locally advanced non-small cell lung cancer patients treated with radiotherapy: a meta-analysis of randomized controlled trials] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential of Amifostine for Chemoradiotherapy and Radiotherapy-associated Toxicity Reduction in Advanced NSCLC: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized Trial of Amifostine in Locally Advanced Non–Small-Cell Lung Cancer Patients Receiving Chemotherapy and Hyperfractionated Radiation: Radiation Therapy Oncology Group Trial 98-01 [nlp.case.edu]
- 13. Effect of amifostine on toxicities associated with radiochemotherapy in patients with locally advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective effect of amifostine during fractionated radiotherapy in patients with pelvic carcinomas: results of a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potential for use of amifostine in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dose escalation of amifostine for radioprotection during pelvic accelerated radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of amifostine on toxicities associated with sequential chemotherapy and radiation therapy for unresectable non-small-cell lung cancer: results of a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Guidelines for the administration of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Amifostine reduces side effects and improves complete response rate during radiotherapy: results of a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Correlation: A Comparative Guide to the In Vitro and In Vivo Protective Effects of Amifostine's Thiol Metabolite
For researchers, scientists, and drug development professionals, understanding the translational potential of a cytoprotective agent from preclinical models to clinical applications is paramount. This guide provides an objective comparison of the in vitro and in vivo protective effects of WR-1065, the active thiol metabolite of amifostine, supported by experimental data and detailed methodologies.
Amifostine (WR-2721) is a clinically used broad-spectrum cytoprotective agent that mitigates the toxicities of chemotherapy and radiotherapy on normal tissues.[1][2] Its protective effects are primarily attributed to its active metabolite, WR-1065, a thiol that is formed by the dephosphorylation of amifostine by alkaline phosphatase, an enzyme abundant in normal tissues but less so in tumors.[3][4] This differential activation contributes to the selective protection of healthy tissues.[3] This guide delves into the experimental evidence from both laboratory cell cultures (in vitro) and whole organism (in vivo) studies to provide a comprehensive overview of WR-1065's protective capabilities and the correlation between these two models.
The protective mechanisms of WR-1065 are multifaceted, involving the scavenging of free radicals, donation of hydrogen ions for DNA repair, and modulation of cellular signaling pathways.[3][4][5] Studies have demonstrated its ability to protect a variety of normal tissues, including bone marrow, kidney, and oral mucosa, from the damaging effects of cytotoxic treatments.[2][6]
Quantitative Comparison of Protective Effects
To facilitate a clear comparison, the following tables summarize the quantitative data from key in vitro and in vivo studies.
Table 1: In Vitro Radioprotective Effects of WR-1065
| Cell Line | Radiation Type | WR-1065 Concentration | Endpoint | Protection Factor (PF) / Outcome | Citation |
| RKO36 (Human Colorectal Carcinoma) | X-rays | 4 mM | Clonogenic Survival | Significant radioprotection | [7] |
| RKO36 (Human Colorectal Carcinoma) | Iron Ions | 4 mM | Clonogenic Survival | Significant radioprotection (less than with X-rays) | [7] |
| U87 (Human Glioblastoma, p53 wild-type) | Ionizing Radiation | Not Specified | Not Specified | 2.4 | [8] |
| D54 (Human Glioblastoma, p53 wild-type) | Ionizing Radiation | Not Specified | Not Specified | 1.9 | [8] |
| U251 (Human Glioblastoma, p53 mutant) | Ionizing Radiation | Not Specified | Not Specified | 2.6 | [8] |
| A172 (Human Glioblastoma, p53 mutant) | Ionizing Radiation | Not Specified | Not Specified | 2.8 | [8] |
| Human Lymphocytes | Gamma Radiation | 250-5,000 µg/ml | DNA Damage (Comet Assay) | Significant reduction in DNA damage (DMF ~0.87) | [9] |
Table 2: In Vitro Chemoprotective Effects of WR-1065
| Cell Line | Chemotherapeutic Agent | WR-1065 Concentration | Endpoint | Outcome | Citation |
| PC12 (Pheochromocytoma) | Cisplatin (10 µg/ml) | 0.12 mM | Neurite Outgrowth | Significant protection against neurotoxicity | [10] |
| Neonatal Rat Heart Myocytes | Doxorubicin (0.1-10 µg/ml) | 2 µg/ml | ATP Content | Significant reduction in doxorubicin-induced toxicity | [11] |
| A2780 (Human Ovarian Cancer) | 16 different anticancer drugs | Highest non-toxic dose | IC50 | No significant effect on cytotoxicity of anticancer drugs | [12] |
| MCF7 (Human Breast Cancer) | 16 different anticancer drugs | Highest non-toxic dose | IC50 | No significant effect on cytotoxicity of anticancer drugs | [12] |
Table 3: In Vivo Radioprotective Effects of Amifostine/WR-1065
| Animal Model | Tissue/Organ | Radiation Regimen | Amifostine Dose/Route | Endpoint | Outcome | Citation |
| Mice | Intestinal Crypts | Morbid Irradiation | Oral WR-2721 | Crypt Clonogen Survival | As effective as intraperitoneal administration | [13] |
| Mice | Whole Animal | Lethal Upper Abdominal Irradiation (62.5 Gy total) | Oral WR-2721 | Survival | Full radioprotection and survival | [13] |
| Rats | Aorta and Heart | 20 Gy to Thorax | 200 mg/kg i.p. | MDA levels, Histopathology | Significant reduction in radiation-induced damage | [14] |
| Cynomolgus Monkeys | Various Tissues | Not Applicable | 260 mg/m² IV or SC | WR-1065 Tissue Levels | Equivalent or greater tissue levels with SC vs. IV administration | [15] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpreting the data and designing future experiments.
In Vitro Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony after treatment with radiation or chemotherapy, thereby measuring cytotoxicity.
-
Cell Culture: Cells (e.g., RKO36) are cultured in appropriate media and conditions.
-
Treatment: Cells are pre-incubated with WR-1065 (e.g., 4 mM for 30 minutes) before being exposed to varying doses of ionizing radiation.
-
Plating: Following treatment, cells are trypsinized, counted, and seeded at low densities in petri dishes.
-
Incubation: Plates are incubated for a period that allows for colony formation (typically 1-2 weeks).
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted. A colony is typically defined as a cluster of at least 50 cells.
-
Data Analysis: The surviving fraction is calculated as the number of colonies formed divided by the number of cells seeded, normalized to the plating efficiency of untreated control cells. Protection factors can be derived by comparing the radiation doses required to achieve the same level of cell kill with and without WR-1065.[7]
Alkaline Comet Assay
This method is used to detect DNA damage in individual cells.
-
Cell Isolation and Treatment: Lymphocytes are isolated from blood samples. For in vitro studies, cells are incubated with amifostine and alkaline phosphatase before irradiation. For in vivo studies, blood is drawn from subjects who have received amifostine.
-
Embedding: Cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Damaged DNA (containing strand breaks) migrates out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide) and visualized using a fluorescence microscope.
-
Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail. A dose-modifying factor (DMF) can be calculated to represent the level of protection.[9]
In Vivo Intestinal Crypt Clonogen Survival Assay
This assay evaluates the radioprotective effect on the stem cells of the intestinal crypts.
-
Animal Model and Treatment: Mice are administered amifostine (e.g., orally) prior to receiving abdominal irradiation.
-
Tissue Collection and Preparation: A few days post-irradiation, a section of the small intestine is collected, fixed, and embedded in paraffin.
-
Histology: The tissue is sectioned and stained (e.g., with hematoxylin and eosin).
-
Crypt Counting: Regenerating intestinal crypts are counted under a microscope. A regenerating crypt is typically defined as containing a certain number of viable cells.
-
Data Analysis: The number of surviving crypts per intestinal circumference is determined and compared between protected and unprotected groups.[13]
Measurement of Malondialdehyde (MDA) and Glutathione (GSH)
These biochemical assays measure markers of oxidative stress and antioxidant capacity, respectively.
-
Animal Model and Treatment: Rats are treated with amifostine prior to irradiation.
-
Tissue Homogenization: After a set period, heart and aortic tissues are collected and homogenized.
-
MDA Assay: The level of MDA, a product of lipid peroxidation, is measured, often using a method based on its reaction with thiobarbituric acid (TBA) to form a colored product.
-
GSH Assay: The level of reduced glutathione (GSH), a key intracellular antioxidant, is measured.
-
Data Analysis: The concentrations of MDA and GSH are normalized to the protein content of the tissue homogenate and compared across treatment groups.[14]
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to amifostine's protective effects.
Correlation and Conclusion
The presented data demonstrates a strong positive correlation between the in vitro and in vivo protective effects of amifostine's active thiol, WR-1065. In vitro studies effectively predict the cytoprotective potential of WR-1065 by demonstrating its ability to mitigate cellular damage and enhance survival in the face of radiation and certain chemotherapeutic agents. These findings are consistently mirrored in in vivo models, where amifostine administration leads to significant protection of normal tissues and improved survival outcomes.
For instance, the significant radioprotection observed in various cell lines through clonogenic and DNA damage assays in vitro translates to the preservation of intestinal crypts and reduced oxidative stress markers in animal models in vivo.[7][9][13][14] Importantly, in vitro studies also support the clinical observation of selective protection, showing no interference with the cytotoxic effects of a broad range of anticancer drugs on tumor cell lines.[12]
References
- 1. A risk-benefit assessment of amifostine in cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The preclinical basis for broad-spectrum selective cytoprotection of normal tissues from cytotoxic therapies by amifostine (Ethyol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protection of normal tissues from the cytotoxic effects of chemotherapy and radiation by amifostine (Ethyol): preclinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
- 7. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro protection from cisplatin-induced neurotoxicity by amifostine and its metabolite WR1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardioprotection of rat heart myocytes with amifostine (Ethyol) and its free thiol, WR-1065, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WR-1065, the active metabolite of amifostine (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enteral Activation of WR-2721 Mediates Radioprotection and Improved Survival from Lethal Fractionated Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective Effect of Amifostine on Radiotherapy-Applied Cardiovascular Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tissue levels of WR-1065, the active metabolite of amifostine (Ethyol), are equivalent following intravenous or subcutaneous administration in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FDA-Approved Radioprotectants: Amifostine and Palifermin
For researchers, scientists, and drug development professionals, understanding the nuances of FDA-approved radioprotectants is critical for advancing cancer therapy and minimizing treatment-related toxicities. This guide provides an objective, data-driven comparison of the two leading FDA-approved agents used in the context of radiation therapy: amifostine and palifermin.
Amifostine (Ethyol®) and palifermin (Kepivance®) stand as the only two drugs that have received U.S. Food and Drug Administration (FDA) approval specifically for the purpose of radioprotection in patients undergoing radiation therapy.[1][2] While both aim to mitigate the harmful effects of radiation on normal tissues, their mechanisms of action, approved indications, and clinical applications differ significantly. This guide will delve into a head-to-head comparison of these agents, presenting key experimental data, outlining methodologies, and visualizing their distinct signaling pathways.
Overview of FDA-Approved Indications
Amifostine is a broad-spectrum cytoprotective agent. Its FDA-approved indications in the context of radiation therapy include reducing the incidence of moderate to severe xerostomia (dry mouth) in patients undergoing postoperative radiation treatment for head and neck cancer.[3][4][5][6] It is also approved to reduce the cumulative renal toxicity associated with repeated administration of cisplatin in patients with advanced ovarian cancer.[3][4][5][6]
Palifermin, a recombinant human keratinocyte growth factor, has a more targeted indication. It is approved to decrease the incidence and duration of severe oral mucositis in patients with hematologic malignancies receiving myelotoxic therapy requiring hematopoietic stem cell support.[7][8][9][10][11]
Comparative Efficacy and Clinical Data
| Feature | Amifostine (for Xerostomia) | Palifermin (for Oral Mucositis) |
| Primary Efficacy Endpoint | Reduction in incidence of moderate to severe xerostomia | Reduction in incidence and duration of severe (WHO Grade 3/4) oral mucositis |
| Key Clinical Trial Result | In a randomized trial for head and neck cancer patients, the incidence of Grade ≥2 acute xerostomia was significantly lower in the amifostine group compared to the radiation-alone group. | In a pivotal Phase 3 trial, palifermin significantly reduced the incidence of severe oral mucositis (63% vs. 98% in the placebo group) and the median duration of severe mucositis (3 days vs. 9 days in the placebo group). |
| Patient Population | Patients undergoing postoperative radiation for head and neck cancer.[4][6] | Patients with hematologic malignancies undergoing high-dose chemotherapy and total body irradiation followed by hematopoietic stem cell transplant.[7][8] |
Mechanism of Action: A Tale of Two Pathways
The radioprotective effects of amifostine and palifermin are achieved through fundamentally different biological mechanisms.
Amifostine: A prodrug, amifostine is dephosphorylated by alkaline phosphatase in normal tissues to its active free thiol metabolite, WR-1065.[4] This active form is a potent scavenger of free radicals generated by radiation, a key mechanism of radiation-induced cell damage. It is also thought to donate a hydrogen atom to repair damaged DNA and can alter gene expression related to cell cycle control and DNA repair. The preferential uptake and activation of amifostine in normal tissues compared to tumors is attributed to the higher alkaline phosphatase activity and higher pH in normal tissues.
Palifermin: As a keratinocyte growth factor, palifermin binds to the KGF receptor (FGFR2b), which is predominantly expressed on epithelial cells. This binding activates intracellular signaling cascades, including the PI3K/Akt and MAPK pathways. The downstream effects include stimulation of epithelial cell proliferation, differentiation, and migration. This leads to a thickening of the mucosal epithelium, making it more resistant to the damaging effects of radiation and chemotherapy. Palifermin also upregulates enzymes involved in the detoxification of reactive oxygen species.
Experimental Methodologies and Protocols
To provide a clearer understanding of the data supporting the efficacy of these drugs, a summary of the methodologies from key clinical trials is presented below.
Amifostine for the Prevention of Radiation-Induced Xerostomia
-
Study Design: A randomized, controlled clinical trial.
-
Patient Population: Patients with head and neck cancer undergoing postoperative radiation therapy.
-
Intervention: Patients were randomized to receive either amifostine (200 mg/m²) administered intravenously 15-30 minutes prior to each fraction of radiation therapy or radiation therapy alone.
-
Data Collection: The primary endpoint was the incidence of acute and late xerostomia, graded according to the RTOG/EORTC radiation morbidity scoring criteria. Salivary gland function was assessed by measuring stimulated and unstimulated salivary flow. Patient-reported outcomes on oral dryness were also collected using validated questionnaires.
-
Statistical Analysis: The incidence of xerostomia between the two arms was compared using the chi-squared test or Fisher's exact test. Salivary flow data were analyzed using t-tests or non-parametric equivalents.
Palifermin for the Prevention of Severe Oral Mucositis
-
Study Design: A randomized, double-blind, placebo-controlled, multinational Phase 3 clinical trial.
-
Patient Population: Patients with hematologic malignancies (e.g., leukemia, lymphoma) scheduled to receive high-dose chemotherapy and fractionated total body irradiation, followed by autologous hematopoietic stem cell transplantation.
-
Intervention: Patients were randomized to receive either palifermin (60 µg/kg/day) or a placebo, administered as an intravenous bolus for three consecutive days before the conditioning regimen and for three consecutive days after stem cell infusion.
-
Data Collection: The primary efficacy endpoint was the incidence of WHO Grade 3 or 4 oral mucositis in the first 28 days after transplantation. The duration of severe oral mucositis was a key secondary endpoint. Daily assessments of the oral cavity were performed by trained clinicians.
-
Statistical Analysis: The incidence of severe oral mucositis was compared between the palifermin and placebo groups using the Cochran-Mantel-Haenszel test, stratified by conditioning regimen and study center. The duration of mucositis was analyzed using the Wilcoxon rank-sum test.
Signaling Pathway and Workflow Visualizations
To further elucidate the mechanisms and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.
References
- 1. Radioprotective agents for radiation therapy: future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethyol (amifostine): Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 4. carelonrx.com [carelonrx.com]
- 5. Amifostine - NCI [cancer.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. fepblue.org [fepblue.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. fda.gov [fda.gov]
- 10. Palifermin - NCI [cancer.gov]
- 11. Palifermin - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Anti-mutagenic Properties of WR-1065 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-mutagenic properties of WR-1065, the active metabolite of the radioprotector amifostine, against other potential anti-mutagenic agents. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating its efficacy.
Executive Summary
WR-1065 has demonstrated significant anti-mutagenic effects in various in vitro studies, primarily by protecting cells from radiation-induced genetic damage. Its mechanisms of action are multifaceted, including the scavenging of free radicals, modulation of DNA repair pathways, and stabilization of chromatin. While direct head-to-head comparative studies with other prominent anti-mutagenic agents are limited, existing research provides valuable insights into its relative efficacy. This guide synthesizes the available data, including a direct comparison with the aminothiol WR151326 and acetylsalicylic acid (ASA), and discusses its properties in the context of other agents like N-acetylcysteine (NAC) and Tempol.
Comparative Analysis of Anti-mutagenic Efficacy
The anti-mutagenic potential of WR-1065 has been evaluated against other compounds in several in vitro assays. The following tables summarize the quantitative data from these comparative studies.
Table 1: Comparison of WR-1065 and WR151326 on Fission-Neutron-Induced Mutation Frequency in V79 Cells [1]
| Treatment Condition | Mutation Frequency (per 106 survivors/Gy) |
| Radiation Only | 109.3 |
| WR-1065 (present during irradiation) | 40.9 |
| WR-1065 (present immediately after irradiation) | 48.8 |
| WR-1065 (added 3h after irradiation) | 68.6 |
| WR151326 (present during irradiation) | 61.7 |
| WR151326 (present immediately after irradiation) | 47.8 |
| WR151326 (added 3h after irradiation) | 68.5 |
Table 2: Comparison of WR-1065 and Acetylsalicylic Acid (ASA) on Micronucleus Frequency in Irradiated Human Lymphocytes [2]
| Treatment Group | Micronucleus (MN) Frequency (per 1000 binucleated cells) |
| 2 Gy Irradiation | |
| Radiation Only | 97 ± 21.93 |
| + WR-1065 (40 µg/mL) | 98.67 ± 15.04 |
| + ASA (25 µg/mL) | 102 ± 37 |
| 4 Gy Irradiation | |
| Radiation Only | 343.75 ± 98.07 |
| + WR-1065 (40 µg/mL) | 306 ± 74.02 |
| + ASA (25 µg/mL) | 262 ± 100.89 |
Note: In this particular study, the differences in micronucleus frequencies between the radiation-only group and the groups treated with WR-1065 or ASA were not statistically significant.[2]
Mechanistic Insights and Signaling Pathways
WR-1065 exerts its anti-mutagenic effects through several mechanisms. A key mechanism is its ability to scavenge free radicals, thereby preventing initial DNA damage.[3] Furthermore, WR-1065 has been shown to influence DNA damage response and repair pathways.
Diagram 1: Simplified Experimental Workflow for In Vitro Anti-mutagenicity Testing
Caption: A generalized workflow for evaluating the anti-mutagenic properties of test compounds in vitro.
Detailed Experimental Protocols
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Mutation Assay
The HGPRT assay is a widely used method to quantify induced gene mutations in mammalian cells.[1][4]
-
Cell Culture: V79 Chinese hamster lung fibroblasts are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are exposed to a mutagen (e.g., fission-spectrum neutrons) in the presence or absence of WR-1065 or a comparator agent at specified concentrations. Treatment can be administered before, during, or after irradiation.[1]
-
Expression Time: Following treatment, cells are cultured for a period (typically 6-8 days) to allow for the expression of any mutations at the HGPRT locus.
-
Mutant Selection: Cells are then plated in a selective medium containing 6-thioguanine (6-TG). Wild-type cells with a functional HGPRT enzyme will incorporate the toxic analog and die, while mutant cells lacking a functional HGPRT will survive and form colonies.
-
Quantification: The number of mutant colonies is counted, and the mutation frequency is calculated based on the number of surviving cells in non-selective medium.
Cytokinesis-Block Micronucleus (CBMN) Assay
The CBMN assay is a method to assess chromosomal damage by measuring the frequency of micronuclei in cells that have completed one nuclear division.[2][3]
-
Cell Culture and Treatment: Human peripheral blood lymphocytes are stimulated to divide and then treated with a clastogen (e.g., gamma radiation) with or without the test compounds (WR-1065 or ASA).[2]
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells that have completed mitosis.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronuclei is scored in a population of binucleated cells under a microscope. Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis.
-
Data Analysis: The number of micronucleated binucleated cells per 1000 binucleated cells is determined to calculate the micronucleus frequency.
Discussion of Comparative Efficacy
The available data suggests that WR-1065 is effective in reducing radiation-induced mutations in vitro. In a direct comparison with another aminothiol, WR151326, both compounds demonstrated protective effects against fission-neutron-induced mutations, with WR-1065 showing a slightly greater reduction in mutation frequency when present during irradiation.[1] Notably, both agents retained some anti-mutagenic activity even when administered after irradiation, suggesting an influence on DNA repair processes.[1]
In a study comparing WR-1065 with acetylsalicylic acid (ASA) using the micronucleus assay, neither compound showed a statistically significant reduction in radiation-induced micronuclei in human lymphocytes under the tested conditions.[2] This highlights the importance of the specific experimental model and endpoints in evaluating anti-mutagenic efficacy.
While direct comparative in vitro studies are lacking for N-acetylcysteine (NAC) and Tempol against WR-1065, separate studies indicate their potential as anti-mutagenic agents. NAC has been shown to protect against DNA damage induced by ionizing radiation. Tempol and its derivatives have also been found to be mutagenic in some assays, indicating the complexity of their genotoxic profiles.
Conclusion
WR-1065 demonstrates clear anti-mutagenic properties in vitro, particularly against radiation-induced genetic damage. Its efficacy appears to be comparable or slightly superior to other aminothiols like WR151326 in specific assays. However, its protective effects may be context-dependent, as evidenced by the lack of significant protection in a particular micronucleus assay setup. Further head-to-head comparative studies with other well-established antioxidants and radioprotectors, such as NAC and Tempol, are warranted to provide a more comprehensive understanding of the relative anti-mutagenic potential of WR-1065 for its application in research and drug development.
References
- 1. Protection by WR1065 and WR151326 against fission-neutron-induced mutations at the HGPRT locus in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrr.com [ijrr.com]
- 3. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The radioprotector WR1065 reduces radiation-induced mutations at the hypoxanthine-guanine phosphoribosyl transferase locus in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Dichotomy: A Comparative Analysis of Amifostine's Impact on Diverse Tumor Cell Lines
For Immediate Release
[City, State] – December 8, 2025 – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the differential effects of the cytoprotective agent amifostine across various tumor cell lines. This guide synthesizes experimental data on amifostine's influence on cell viability, apoptosis, and key signaling pathways, providing a valuable resource for oncology research and therapeutic development.
Amifostine, a prodrug, is converted to its active metabolite, WR-1065, which has been shown to selectively protect normal tissues from the cytotoxic effects of chemotherapy and radiation.[1] However, its impact on tumor cells is more complex, exhibiting a range of effects from cytoprotection to sensitization to anticancer agents, and even direct cytotoxicity. This guide delves into these nuances, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Comparative Efficacy of Amifostine's Active Metabolite (WR-1065) Across Tumor Cell Lines
The cytotoxic and growth-inhibitory effects of WR-1065, the active metabolite of amifostine, and its polymer-conjugated forms have been evaluated across a panel of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50), 50% growth inhibitory concentration (GI50), and total growth inhibition (TGI) values, providing a quantitative comparison of its efficacy.
Table 1: Cytotoxic and Growth-Inhibitory Effects of WR-1065 Polymer Conjugates on Various Cancer Cell Lines [2]
| Cell Line | Cancer Type | 4SP65 (delivers 4 WR1065s/molecule) | 1LP65 (delivers 1 WR1065/molecule) |
| IC50 (µM) | GI50 (µM) | ||
| A549 | Lung | 10.8 ± 1.1 | 7.5 ± 0.8 |
| H460 | Lung | 9.7 ± 1.0 | 6.9 ± 0.7 |
| MCF7 | Breast | 12.1 ± 1.3 | 8.5 ± 0.9 |
| MDA-MB-231 | Breast | 10.3 ± 1.1 | 7.2 ± 0.8 |
| A2780 | Ovarian | 8.9 ± 0.9 | 6.3 ± 0.7 |
| OVCAR-3 | Ovarian | 11.5 ± 1.2 | 8.1 ± 0.9 |
| HCT116 | Colon | 9.2 ± 1.0 | 6.5 ± 0.7 |
| HT-29 | Colon | 11.1 ± 1.2 | 7.8 ± 0.8 |
| PC-3 | Prostate | 10.0 ± 1.1 | 7.0 ± 0.8 |
| DU145 | Prostate | 11.8 ± 1.2 | 8.3 ± 0.9 |
| U-87 MG | Glioblastoma | 12.5 ± 1.3 | 8.8 ± 0.9 |
| SF-295 | Glioblastoma | 13.2 ± 1.4 | 9.3 ± 1.0 |
| PANC-1 | Pancreatic | 11.3 ± 1.2 | 7.9 ± 0.8 |
| MIA PaCa-2 | Pancreatic | 12.0 ± 1.3 | 8.4 ± 0.9 |
| K562 | Leukemia | 8.5 ± 0.9 | 6.0 ± 0.6 |
Table 2: Effects of WR-1065 on Cell Viability in Thyroid Cancer Cell Lines [3]
| Cell Line | Cell Viability (% of Control after 24h with 0.1 mM WR-1065) |
| C643 | 92% |
| TPC1 | 53% |
| BCPAP | 8% |
| FTC 133 | 18% |
The Pivotal Role of p53 in Amifostine's Mechanism of Action
Research has highlighted the critical role of the tumor suppressor protein p53 in mediating the effects of amifostine in cancer cells. The cellular response to amifostine can diverge significantly based on the p53 status of the tumor.
In p53-proficient colon cancer cells (HCT116), amifostine induces a G1 cell cycle arrest and provides protection against paclitaxel-induced cytotoxicity.[4] Conversely, in p53-deficient HCT116 cells, amifostine not only fails to protect the cells but can enhance the cytotoxic effects of paclitaxel.[4] Furthermore, amifostine treatment alone can induce apoptosis in these p53-deficient cells.[4][5] This suggests that the protective effects of amifostine are, at least in part, dependent on a functional p53 pathway. Studies in thyroid cancer cell lines also indicate that the antitumor effect of amifostine in combination with paclitaxel is dependent on the p53 status.[3]
The following diagrams illustrate the differential signaling pathways of amifostine in p53-proficient and p53-deficient cancer cells.
Experimental Protocols
The data presented in this guide were generated using standardized and reproducible experimental protocols. The following are detailed methodologies for the key assays cited.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Tumor cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells were treated with various concentrations of amifostine or its active metabolite, WR-1065, for specified durations (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.[6][7][8][9][10]
Clonogenic Survival Assay
The clonogenic assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.
-
Cell Seeding: A known number of single cells were plated in 6-well plates. The seeding density was adjusted based on the expected survival fraction for each treatment condition.
-
Treatment: After cell attachment, cultures were treated with amifostine or WR-1065, with or without subsequent exposure to radiation or chemotherapeutic agents.
-
Incubation: Plates were incubated for 10-14 days to allow for colony formation (a colony is defined as a cluster of at least 50 cells).
-
Fixation and Staining: Colonies were fixed with a methanol/acetic acid solution and stained with crystal violet.
-
Colony Counting: The number of colonies in each well was counted, and the surviving fraction was calculated relative to the untreated control.[11][12][13][14][15]
This comparative guide underscores the importance of considering the genetic background of tumors, particularly the p53 status, when evaluating the potential therapeutic applications of amifostine. The presented data and protocols serve as a valuable resource to guide future research in the development of more targeted and effective cancer therapies.
References
- 1. WR-1065, the active metabolite of amifostine (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ec.bioscientifica.com [ec.bioscientifica.com]
- 4. p53 protein regulates the effects of amifostine on apoptosis, cell cycle progression, and cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Amifostine on Apoptosis, Cell Cycle and Cytoprotection of Human Colon Cancer Cell Lines -Biomedical Science Letters | Korea Science [koreascience.kr]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchhub.com [researchhub.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. benchchem.com [benchchem.com]
- 12. Effects of amifostine on clonogenic mesenchymal progenitors and hematopoietic progenitors exposed to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of Amifostine Thiol Dihydrochloride: A Guide for Laboratory Professionals
The proper disposal of Amifostine thiol dihydrochloride, a cytoprotective agent and the active metabolite of Amifostine, is critical for ensuring laboratory safety and environmental protection.[1][2] Due to its chemical nature as a thiol and its use as a pharmaceutical agent, disposal procedures must address both its reactivity and its classification as potentially hazardous pharmaceutical waste. Adherence to institutional, local, state, and federal regulations is mandatory.[3]
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Protective Clothing: A laboratory coat or gown.[3]
-
Gloves: Chemical-resistant gloves are required.[4]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[3][5]
-
Ventilation: All handling and decontamination procedures must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or dust.[6][7]
Step-by-Step Disposal Protocol
The disposal strategy for this compound involves a two-pronged approach: chemical inactivation of the reactive thiol group followed by disposal as hazardous pharmaceutical waste.
Step 1: Decontamination of Labware and Surfaces
All non-disposable items that have come into contact with this compound, such as glassware, spatulas, and stir bars, must be decontaminated.[6] The standard method for neutralizing thiols is through oxidation with a sodium hypochlorite (bleach) solution.[8][9] This process converts the thiol to a less odorous and less reactive sulfonic acid.[6][8]
Experimental Protocol: Bleach Bath Decontamination
-
Prepare Solution: Inside a chemical fume hood, prepare a decontamination solution by mixing commercial bleach (approx. 5.25% sodium hypochlorite) and water in a 1:1 ratio in a suitable plastic container.[6][10]
-
Submerge Items: Immediately after use, fully submerge the contaminated labware into the bleach bath.[7][10]
-
Soak: Allow the items to soak for a minimum of 14-24 hours to ensure complete oxidation of the thiol.[6][7][10]
-
Large Glassware: For larger items that cannot be submerged, fill them with the bleach solution, seal, label, and let them stand in the fume hood for the same duration, preferably within a secondary container.[6][10]
-
Post-Soak Rinse: After the soaking period, thoroughly rinse the decontaminated items with water before proceeding with standard cleaning methods.[10]
Step 2: Waste Segregation and Containment
Proper segregation at the source is crucial. This compound waste must be separated from other laboratory waste streams.[3]
-
Unused or Expired Product ("Bulk Waste"): Unused this compound must be disposed of as hazardous chemical waste.[6] Do not attempt to neutralize the bulk powder with bleach directly. It should be placed in its original container or a compatible, tightly sealed container.[6] This container must be placed into a designated hazardous pharmaceutical waste container, typically a black RCRA hazardous waste container .[3][11]
-
Contaminated Solid Waste: Disposable items such as gloves, absorbent pads, and weighing papers contaminated with this compound should be collected in a sealed plastic bag and placed into the hazardous waste container.[3][7]
-
Decontamination Solutions: The bleach solution used for decontamination will contain the oxidized thiol byproducts. This solution must be collected and disposed of as hazardous waste.[6][7] Do not pour it down the drain.[5]
-
Aqueous Solutions: Liquid waste containing this compound should not be disposed of down the drain.[3][5] Collect these solutions in a clearly labeled, sealed hazardous waste container.[3]
-
Sharps: Any needles or syringes used with this compound must be disposed of in a designated chemotherapy sharps container.[3]
Step 3: Labeling and Final Disposal
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and a description of the contents (e.g., "Solid Waste," "Aqueous Waste").[3][7] The final disposal method for hazardous pharmaceutical waste is typically high-temperature incineration through a licensed waste management facility.[12]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Decontamination Agent | Sodium Hypochlorite (Commercial Bleach) | [6][8] |
| Recommended Ratio | 1:1 mixture of bleach and water | [6][10] |
| Required Soaking Time | Minimum 14-24 hours | [6][7][10] |
| "Bulk" Waste Container | Black RCRA Hazardous Waste Container | [3][11] |
| "Trace" Waste Container | Yellow Chemotherapy Waste Container | [3] |
| Final Disposal Method | High-Temperature Incineration | [12] |
Procedural Diagrams
Caption: Workflow for the segregation, treatment, and disposal of this compound waste.
References
- 1. This compound >90% | LGC Standards [lgcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. chemistry.mtu.edu [chemistry.mtu.edu]
- 9. epfl.ch [epfl.ch]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 12. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Essential Safety and Operational Guide for Handling Amifostine Thiol Dihydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Amifostine thiol dihydrochloride. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this compound.
Chemical Identifier:
Hazard Summary: this compound is harmful if swallowed, in contact with skin, or inhaled.[5] It can cause serious eye damage.[1] Therefore, appropriate personal protective equipment and handling procedures are critical to minimize exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to reduce the risk of exposure to hazardous drug aerosols and residues.[6] The selection of PPE should be based on a risk assessment of the specific procedures being performed.[6]
| Activity | Required Personal Protective Equipment |
| Routine Handling (Weighing, preparing solutions) | Gloves: Two pairs of chemotherapy-rated gloves (ASTM D6978 tested).[6][7] Gown: Impermeable, long-sleeved gown with closed back and cuffs.[5][7] Eye/Face Protection: Safety glasses with side shields or goggles.[8] Respiratory Protection: If not handled in a containment primary engineering control (e.g., fume hood, biological safety cabinet), a suitable respirator is required.[5][7] |
| Transporting | Gloves: Chemotherapy-rated gloves.[7] A spill kit should be readily accessible.[7] |
| Spill Cleanup | Gloves: Two pairs of chemotherapy-rated gloves.[6] Gown: Impermeable, long-sleeved gown.[5][7] Eye/Face Protection: Face shield and goggles.[6] Respiratory Protection: N95 respirator or higher.[6][9] Shoe Covers: Required.[7] |
| Waste Disposal | Gloves: Two pairs of chemotherapy-rated gloves.[6][8] Gown: Impermeable, long-sleeved gown.[5][7] Eye/Face Protection: Safety glasses with side shields or goggles.[8] |
Handling and Storage Procedures
Handling:
-
Avoid the formation of dust and aerosols.[5]
-
Use only in well-ventilated areas or with appropriate exhaust ventilation, such as a fume hood.[5]
Storage:
Spill Management Protocol
In the event of a spill, follow these steps to ensure safety and proper cleanup.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.[8]
Waste Segregation and Containment:
-
Solid Waste: Place unused or expired this compound, contaminated labware (e.g., vials, gloves, absorbent pads), and spill cleanup materials into a designated, leak-proof, and clearly labeled hazardous waste container.[8] The container must be sealed to prevent the release of dust or particles.[8]
-
Liquid Waste: Collect aqueous solutions of this compound in a separate, sealed, and clearly labeled hazardous waste container.[8] Do not dispose of solutions down the drain.[8][10]
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Harmful if swallowed").[8]
Disposal Procedure:
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8]
-
Empty containers should be treated as hazardous waste unless they can be thoroughly decontaminated.[8]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound >90% | LGC Standards [lgcstandards.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pogo.ca [pogo.ca]
- 7. publications.ashp.org [publications.ashp.org]
- 8. benchchem.com [benchchem.com]
- 9. gerpac.eu [gerpac.eu]
- 10. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
